molecular formula C7H13NO4S B2468252 4-Sulfamoylcyclohexane-1-carboxylic acid CAS No. 1934886-10-8

4-Sulfamoylcyclohexane-1-carboxylic acid

Cat. No.: B2468252
CAS No.: 1934886-10-8
M. Wt: 207.24
InChI Key: GFKMTTKAFOHTFF-UHFFFAOYSA-N
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Description

4-Sulfamoylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 g/mol . It features both a carboxylic acid (-COOH) and a sulfonamide (-S(=O)(=O)N) functional group attached to a cyclohexane ring, making it a valuable building block in medicinal chemistry and chemical synthesis . The simultaneous presence of these two functional groups suggests potential for diverse research applications. The molecule could be investigated as a precursor for synthesizing more complex pharmaceutical compounds, particularly given the prevalence of sulfonamide moieties in drugs with antibacterial, diuretic, or anticonvulsant activities. Furthermore, its structure aligns with those of metabolites studied in biodegradation pathways of aromatic compounds, indicating potential utility in environmental microbiology research . As a carboxylic acid, this compound is expected to exhibit typical acid properties, including the ability to form salts, esters, and amides . Researchers can leverage the difference in reactivity between the acidic proton of the carboxyl group and the hydrogens of the sulfonamide group for selective derivatization. The cyclohexane ring provides a rigid, aliphatic scaffold that can influence the molecule's overall conformation and physicochemical properties. This product is provided for research purposes only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-sulfamoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKMTTKAFOHTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934886-10-8
Record name 4-sulfamoylcyclohexane-1-carboxylic acid
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Foundational & Exploratory

Physicochemical Properties of 4-Sulfamoylcyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profiling of 4-Sulfamoylcyclohexane-1-carboxylic acid , a critical bifunctional scaffold in medicinal chemistry. This guide is structured to support researchers in the synthesis, characterization, and application of this saturated sulfonamide bioisostere.[1]

Technical Guide & Characterization Protocol

Executive Summary: The Saturated Bioisostere Advantage

In modern drug discovery, the transition from planar aromatic systems to three-dimensional saturated rings—often termed "escaping flatland"—is a proven strategy to improve solubility, metabolic stability, and target selectivity. This compound represents the saturated bioisostere of 4-sulfamoylbenzoic acid (Carzenide) .

This compound features two distinct ionizable groups: a carboxylic acid (C1) and a primary sulfonamide (C4) attached to a cyclohexane core. Its physicochemical behavior is dominated by cis/trans stereoisomerism , pH-dependent solubility, and a high capacity for hydrogen bonding. It serves as a versatile intermediate for Carbonic Anhydrase Inhibitors (CAIs) and novel diuretic agents.

Molecular Architecture & Stereochemistry

Structural Identity
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 207.25 g/mol

  • Key Functional Groups:

    • Carboxyl (

      
      ): H-bond donor/acceptor, acidic.
      
    • Sulfamoyl (

      
      ): Strong H-bond donor/acceptor, weakly acidic.
      
Stereoisomerism: The Critical Variable

Unlike its aromatic analog, the cyclohexane ring introduces stereocomplexity. The 1,4-substitution pattern yields two diastereomers.

IsomerConformationStabilityPredicted Properties
Trans-isomer Diequatorial (e,e) Thermodynamically Favored Higher melting point, lower solubility, more rigid.
Cis-isomer Axial-Equatorial (a,e)Less StableLower melting point, higher solubility due to disrupted packing.

Guidance: For drug development, the trans-isomer is typically preferred due to its extended linear topology, which mimics the vector alignment of the para-substituted benzene ring in Carzenide.

Isomerism cluster_0 Stereochemical Configuration cluster_1 Physicochemical Impact Trans Trans-Isomer (Diequatorial) Most Stable MP Melting Point Trans->MP Increases (Better Packing) Binding Target Binding (Vector Alignment) Trans->Binding Mimics p-Benzene Cis Cis-Isomer (Axial-Equatorial) Higher Energy Solubility Solubility Profile Cis->Solubility Increases (Lower Lattice Energy)

Figure 1: Stereochemical impact on physicochemical properties.

Physicochemical Profile

Ionization Constants (pKa)

The molecule is amphoteric in the Brønsted sense, possessing two acidic protons with distinct dissociation constants.

  • 
     (Carboxyl group): ~4.8 
    
    • Typical of cyclohexanecarboxylic acids.[2][3] At physiological pH (7.4), this group is fully deprotonated (

      
      ).
      
  • 
     (Sulfonamide group): ~10.2 
    
    • The aliphatic sulfonamide is less acidic than aromatic sulfonamides (pKa ~10.0) due to the lack of resonance stabilization from a phenyl ring. At pH 7.4, this group remains neutral (

      
      ).
      
Lipophilicity (LogP/LogD)
  • Predicted LogP (Neutral): ~0.3 to 0.8

    • Significantly lower than the aromatic analog (Carzenide LogP ~1.2) due to the higher fraction of

      
       carbons and loss of planarity.
      
  • LogD (pH 7.4): ~ -2.5

    • Implication: The molecule is highly polar and water-soluble at physiological pH, necessitating active transport mechanisms or prodrug strategies for cellular permeability.

Solubility Profile
  • Low pH (< 3): Low solubility (Neutral species predominates).

  • Neutral pH (6-8): High solubility (Anionic carboxylate forms).

  • High pH (> 11): Very high solubility (Dianion forms:

    
     and 
    
    
    
    ).

Synthesis & Solid-State Characterization

Synthesis Strategy

Two primary routes exist. Route A (Hydrogenation) is preferred for accessing the cis/trans mixture which can then be isomerized. Route B (Chlorosulfonation) is a direct functionalization approach.

Synthesis Start Starting Material: 4-Sulfamoylbenzoic Acid Step1 Catalytic Hydrogenation (Rh/C or Ru/C, H2, 50 bar) Start->Step1 Reduction of Aromatic Ring Inter Intermediate: Cis/Trans Mixture Step1->Inter Isom Isomerization (Heat, Acid/Base) Inter->Isom Thermodynamic Control Final Target: Trans-4-Sulfamoylcyclohexane- 1-carboxylic acid Isom->Final Recrystallization

Figure 2: Synthetic pathway via catalytic hydrogenation of the aromatic analog.

Experimental Protocol: Synthesis via Chlorosulfonation (Route B)

Note: This route builds the sulfonamide on the cyclohexane ring.

  • Reagents: Cyclohexanecarboxylic acid, Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    
    ), Ammonia (
    
    
    ).
  • Procedure:

    • Step 1: React cyclohexanecarboxylic acid with

      
       at 0°C to introduce the sulfonyl chloride group at the C4 position (regioselectivity can be poor; purification required).
      
    • Step 2: Treat the intermediate 4-chlorosulfonylcyclohexanecarboxylic acid with aqueous ammonia (25%) at 0-5°C.

    • Step 3: Acidify the mixture to pH 2 with HCl to precipitate the product.

  • Purification: Recrystallize from water/ethanol to separate isomers. The trans-isomer is typically less soluble.

Experimental Protocols for Property Determination

Protocol: pKa Determination via Potentiometric Titration

Objective: Accurate determination of carboxyl and sulfonamide dissociation constants.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water. If solubility is low, use a co-solvent (methanol/water 20:80) and extrapolate to zero organic content (Yasuda-Shedlovsky method).

  • Titrant: 0.1 M KOH (standardized).

  • Procedure:

    • Perform titration at 25°C under inert

      
       atmosphere.
      
    • Record pH vs. Volume of titrant added.

  • Analysis:

    • First inflection point corresponds to

      
       (
      
      
      
      ).
    • Second inflection point (if observable in aqueous range) corresponds to

      
       (
      
      
      
      ).
    • Validation: Use the Henderson-Hasselbalch equation to fit the curve.

Protocol: LogP Measurement (Shake-Flask Method)

Objective: Determine lipophilicity for ADME prediction.

  • Phases: n-Octanol (saturated with water) and Water (saturated with n-octanol).

  • Buffer: Use 0.1 M Phosphate buffer at pH 7.4 (for LogD) or 0.1 M HCl (for LogP of neutral species).

  • Procedure:

    • Dissolve compound in the aqueous phase.

    • Add equal volume of octanol.

    • Shake for 24 hours at 25°C to reach equilibrium.

    • Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (C18 column, 254 nm detection).

  • Calculation:

    
    .
    

Applications in Drug Development

This scaffold is primarily utilized as:

  • Carbonic Anhydrase Inhibitor (CAI) Intermediate: The sulfonamide moiety binds to the Zinc ion in the CA active site. The cyclohexane ring provides a distinct hydrophobic interaction compared to the benzene ring of acetazolamide derivatives.

  • Bioisostere for Diuretics: Used to synthesize saturated analogs of loop diuretics (e.g., Furosemide analogs) to alter renal clearance and potency.

  • Linker in PROTACs: The bifunctionality allows it to serve as a rigid linker in proteolysis-targeting chimeras.

References

  • PubChem. (2025). Compound Summary: this compound (CID 124252697). National Library of Medicine. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

Sources

Molecular weight and structural formula of 4-Sulfamoylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

< An In-depth Technical Guide on 4-Sulfamoylcyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a molecule with significant potential in medicinal chemistry and pharmaceutical development. The document details its core molecular attributes, including its structural formula and molecular weight, and outlines key physicochemical properties and analytical methodologies. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development.

This compound is an organic compound featuring a cyclohexane scaffold substituted with two key functional groups: a carboxylic acid and a sulfonamide. This distinct molecular architecture is central to its chemical behavior and potential biological activity.

Structural Formula

The structural formula of this compound consists of a six-carbon cyclohexane ring. A carboxylic acid group (-COOH) is attached to the first carbon atom, while a sulfamoyl group (-SO₂NH₂) is positioned at the fourth carbon. This arrangement gives rise to cis and trans stereoisomers, where the spatial orientation of the two functional groups relative to the ring differs. These isomers can exhibit distinct physical and biological properties.

Table 1: Chemical Identifiers

Identifier Value
Molecular Formula C₇H₁₃NO₄S[1]
IUPAC Name This compound[1]
InChI InChI=1S/C7H13NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)(H2,8,11,12)[1]
InChIKey GFKMTTKAFOHTFF-UHFFFAOYSA-N[1]

| Canonical SMILES | C1CC(CCC1C(=O)O)S(=O)(=O)N[1] |

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization Starting Materials Starting Materials Chemical Transformations Chemical Transformations Starting Materials->Chemical Transformations Crude Product Crude Product Chemical Transformations->Crude Product Crystallization/Chromatography Crystallization/Chromatography Crude Product->Crystallization/Chromatography Pure Compound Pure Compound Crystallization/Chromatography->Pure Compound Spectroscopy (NMR, MS, IR) Spectroscopy (NMR, MS, IR) Pure Compound->Spectroscopy (NMR, MS, IR) Chromatography (HPLC, GC) Chromatography (HPLC, GC) Pure Compound->Chromatography (HPLC, GC) Structure Confirmation Structure Confirmation Spectroscopy (NMR, MS, IR)->Structure Confirmation Purity Assessment Purity Assessment Chromatography (HPLC, GC)->Purity Assessment

Sources

4-Sulfamoylcyclohexane-1-carboxylic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Sulfamoylcyclohexane-1-carboxylic acid, a molecule of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data from structurally related compounds to offer insights into its properties, synthesis, and potential applications.

Chemical Identity and Structure

While a specific CAS number for this compound is not readily found in major chemical databases, its chemical identity can be defined by the following identifiers:

IdentifierValue
Molecular Formula C₇H₁₃NO₄S
IUPAC Name This compound
SMILES C1CC(CCC1C(=O)O)S(=O)(=O)N
InChI InChI=1S/C7H13NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)(H2,8,11,12)
InChIKey GFKMTTKAFOHTFF-UHFFFAOYSA-N

The structure of this compound consists of a cyclohexane ring substituted with a carboxylic acid group and a sulfamoyl group at the 1 and 4 positions, respectively. The presence of these two functional groups suggests potential for diverse chemical reactivity and biological activity.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized starting from a commercially available precursor, such as a substituted benzoic acid, followed by hydrogenation and functional group manipulation. The following multi-step synthesis is proposed based on established organic chemistry reactions.[1][2][3]

Synthesis_Pathway A 4-Sulfamoylbenzoic acid B Hydrogenation A->B H2, Catalyst (e.g., Rh/C) Solvent (e.g., Methanol) C This compound B->C Work-up

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol:

Step 1: Hydrogenation of 4-Sulfamoylbenzoic acid

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-sulfamoylbenzoic acid in a suitable solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on Carbon (Rh/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to an appropriate pressure (e.g., 50-100 atm) and heat to a suitable temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Physicochemical Properties and Spectroscopic Profile

The physicochemical properties of this compound can be predicted based on its functional groups. The carboxylic acid moiety will confer acidic properties, while the sulfamoyl group can participate in hydrogen bonding.[4]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the cyclohexane ring protons, typically in the range of 1.0-2.5 ppm. The proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, usually above 10 ppm.[5][6]

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region.[5][6]

  • IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹. The N-H stretching vibrations of the sulfamoyl group would likely appear in the region of 3200-3400 cm⁻¹, and the S=O stretches would be observed around 1350 and 1160 cm⁻¹.[5][7]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid and sulfamoyl groups.[8][9]

Potential Applications in Drug Development

The structural motifs present in this compound are of significant interest in medicinal chemistry.

The Role of the Cyclohexane Carboxylic Acid Scaffold:

The cyclohexane ring provides a three-dimensional scaffold that can be used to orient functional groups in specific spatial arrangements, which is crucial for binding to biological targets.[10] Cyclohexanecarboxylic acid derivatives have been explored as scaffolds for various therapeutic agents, including inhibitors of diacylglycerol acyltransferase 1 (DGAT1), which are being investigated for the treatment of obesity.[11] The carboxylic acid group itself can act as a key interacting group with biological targets, often forming salt bridges or hydrogen bonds.[12]

The Significance of the Sulfamoyl Group:

The sulfamoyl group is a common feature in many clinically used drugs.[13] Sulfonamides are a well-established class of therapeutics with a wide range of biological activities, including antibacterial, diuretic, and anticancer properties.[14][15] The sulfamoyl group can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of a molecule to its target.[16] Furthermore, it can serve as a bioisostere for a carboxylic acid, offering similar functionality with potentially improved pharmacokinetic properties.

Drug_Development_Logic cluster_0 This compound cluster_1 Potential Therapeutic Applications A Cyclohexane Scaffold D Enzyme Inhibition (e.g., DGAT1, Carbonic Anhydrase) A->D Provides 3D structure for binding B Carboxylic Acid Group B->D Key interaction with active site E Receptor Modulation B->E Forms salt bridges/H-bonds C Sulfamoyl Group C->D Mimics carboxylic acid, H-bonding F Antimicrobial Activity C->F Known sulfonamide activity

Caption: Logical relationship between the structural features of this compound and its potential applications in drug development.

Safety and Handling

Specific safety data for this compound is not available. However, based on the functional groups present, general laboratory safety precautions should be followed. The compound should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of medicinal chemistry. The combination of a rigid cyclohexane scaffold with two key pharmacophoric groups, a carboxylic acid and a sulfamoyl moiety, makes it an attractive candidate for the design of novel therapeutic agents. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers interested in synthesizing and exploring the biological activities of this and related compounds.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). The Crucial Role of Cyclohexanecarboxylic Acid in Pharmaceutical Synthesis.
  • Mustafa, M., & Winum, J.-Y. (2022, February). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery.
  • Various Authors. (2012, July 1).
  • Various Authors. (2012, July 1).
  • Various Authors. (2014, May 22).
  • Benchchem. A Comparative Analysis of Cyclohexaneacetic Acid and Cyclohexanecarboxylic Acid for Researchers and Drug Development Professionals.
  • Various Authors. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
  • Taylor & Francis. (2022, February 25). The importance of sulfur-containing motifs in drug design and discovery.
  • Various Authors. (2022, September 10). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. MDPI.
  • PubChem. 2-[[4-[(4-Ethoxyphenyl)
  • Wikipedia. Cyclohexanecarboxylic acid.
  • PubChem. 4-Sulfanylcyclohexane-1-carboxylic acid | C7H12O2S | CID 20547182.
  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid.
  • Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Google Patents. US6740765B1 - Method for preparing cyclohexane carboxylic acids.
  • Jasperse, J. Chem 360 Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
  • McMurry, J. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition.
  • Chemistry Steps. (2025, September 28).
  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. J. Chem. Pharm. Res., 5(6), 168-177.
  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • LibreTexts. (2022, September 24). 21.
  • Organic Chemistry Portal.
  • Various Authors. Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers.
  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties.
  • PubChem. 4-Hydroxy-3-oxocyclohexane-1-carboxylic acid | C7H10O4 | CID 3386153.
  • PMC.
  • ResearchGate. (PDF) Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences.
  • Research and Reviews. (2023, March 24).
  • Benchchem. 4-Bromocyclohexane-1-carboxylic acid | 89892-96-6.
  • PubChem. 4-Ethoxycyclohexane-1-carboxylic acid | C9H16O3 | CID 21196867.
  • Organic Syntheses.
  • Oregon State University. Carboxylic Acid Spectroscopy - CH 336.

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A Technical Guide to the Thermodynamic Solubility of 4-Sulfamoylcyclohexane-1-carboxylic Acid: A Comparative Analysis in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The preclinical phase of drug development is critically dependent on the accurate characterization of a candidate's physicochemical properties. Among these, thermodynamic solubility is a cornerstone, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2] This guide provides a comprehensive framework for understanding and determining the thermodynamic solubility of 4-Sulfamoylcyclohexane-1-carboxylic acid, a molecule of interest due to its bifunctional nature, incorporating both acidic (carboxylic acid, sulfonamide) and lipophilic (cyclohexane ring) moieties. We delve into the theoretical underpinnings of its expected solubility behavior, present a gold-standard experimental protocol, and offer a template for the systematic analysis of its solubility across a pharmaceutically relevant spectrum of aqueous and organic solvents. This document is intended for researchers, chemists, and formulation scientists dedicated to building a robust data package for promising drug candidates.

Introduction: The Significance of Solubility

The journey of a drug from administration to its site of action is fraught with physiological barriers. For oral dosage forms, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[3] Insufficient aqueous solubility is a leading cause of failure for many new chemical entities.[3] Therefore, the determination of thermodynamic solubility —defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium—is a non-negotiable step in early drug development.[2][4][5]

This guide focuses on this compound. Its molecular structure presents a compelling case study in solubility.

Caption: Molecular structure of this compound.

The molecule is characterized by:

  • A non-polar cyclohexane ring , which is expected to favor solubility in lipophilic, organic solvents.[6][7]

  • A polar, ionizable carboxylic acid group , which can donate a proton. This group is expected to enhance aqueous solubility, particularly at neutral to basic pH where it exists as the highly polar carboxylate anion.[8][9][10]

  • A polar sulfonamide group , which is capable of hydrogen bonding and is also weakly acidic. This group further contributes to the molecule's polarity and potential for aqueous solubility.[11][12]

The interplay of these distinct functional groups makes predicting its solubility profile non-trivial and necessitates rigorous experimental evaluation.

Theoretical Framework: Predicting Solubility Behavior

A molecule's solubility is governed by the principle of "like dissolves like." The overall solubility in a given solvent is a function of the energy balance between solute-solute, solvent-solvent, and solute-solvent interactions.

  • In Water: Solubility will be a tug-of-war between the hydrophobic cyclohexane core and the hydrophilic carboxylic acid and sulfonamide groups. We can predict that the aqueous solubility will be highly pH-dependent .[5]

    • Low pH (e.g., pH 1-2): The carboxylic acid will be fully protonated (R-COOH). In this neutral form, the molecule's overall polarity is reduced, and solubility is expected to be minimal, dominated by the hydrophobic ring.

    • Physiological & High pH (e.g., pH > 5): The carboxylic acid will deprotonate to its carboxylate form (R-COO⁻). The introduction of a formal charge dramatically increases polarity and the strength of interactions with water molecules, leading to a significant increase in solubility.[10]

  • In Organic Solvents:

    • Non-Polar Solvents (e.g., Cyclohexane): These solvents will primarily interact with the cyclohexane ring. However, the highly polar carboxylic acid and sulfonamide groups will be poorly solvated, likely leading to very low solubility.[7][13]

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the carboxylic acid and sulfonamide groups. They also have alkyl portions that can interact with the cyclohexane ring, suggesting moderate to good solubility.[14]

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are strong hydrogen bond acceptors and have high dipole moments, enabling effective solvation of the polar functional groups. DMSO, in particular, is often an excellent solvent for a wide range of drug-like molecules.[15]

This theoretical analysis underpins the experimental design, ensuring a comprehensive evaluation across a relevant chemical space.

Gold Standard Methodology: The Shake-Flask Method for Thermodynamic Solubility

To obtain true equilibrium solubility data, the shake-flask method is the universally recognized gold standard.[4][16][17][18] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to allow equilibrium to be reached.[18][19] This method is distinct from kinetic solubility assays, which are faster but can overestimate solubility by creating supersaturated solutions.[20][21]

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed, Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including multiple time points to confirm that equilibrium has been achieved.

Materials:

  • This compound (solid, >98% purity)

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV/Vis detector

  • Selected solvents (e.g., Water, pH buffers, Methanol, Acetonitrile, 1-Octanol, Cyclohexane)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to create a visible solid slurry after equilibration is required (e.g., 2-5 mg).

    • Causality Check: Using an excess of solid is fundamental to the definition of thermodynamic solubility, ensuring the solution is saturated and in equilibrium with the solid phase.[5]

  • Solvent Addition: Accurately dispense a known volume of the desired solvent (e.g., 2.0 mL) into the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 250 rpm).

  • Time-Point Sampling (Self-Validation):

    • After 24 hours , remove the vials from the shaker.

    • Allow the vials to rest for 30 minutes at the equilibration temperature to let heavy solids settle.

    • Proceed to Step 5.

    • Return the vials to the shaker for an additional 24 hours (48 hours total), then repeat the sampling process.

    • Trustworthiness Check: If the calculated solubility at 24 hours and 48 hours is consistent (e.g., within 10-15%), equilibrium has been successfully reached.[5][22] If not, a longer incubation time is required.

  • Phase Separation: To analyze the dissolved concentration, the supernatant must be completely separated from the undissolved solid.

    • Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

    • Method B (Filtration): Use a syringe to draw the suspension and carefully filter it through a 0.22 µm syringe filter into a clean vial. Discard the initial few drops to saturate the filter membrane.

  • Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Analytical Quantification (HPLC-UV):

    • Develop a specific HPLC method capable of resolving the analyte from any impurities.

    • Prepare a series of calibration standards of known concentrations.

    • Inject the diluted samples and the calibration standards onto the HPLC system.

    • Quantify the concentration in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, comparative table. This allows for at-a-glance assessment of the compound's behavior across different chemical environments.

Hypothetical Solubility Data Table
Solvent SystemPolarity IndexSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (M)
Purified Water10.2Polar Protic250.850.0041
pH 2.0 Buffer~10Aqueous250.150.0007
pH 7.4 Buffer~10Aqueous2515.20.0733
Methanol5.1Polar Protic2545.80.2210
Ethanol4.3Polar Protic2521.30.1028
Acetonitrile5.8Polar Aprotic255.50.0265
1-Octanol3.4Semi-polar252.50.0121
Cyclohexane0.2Non-Polar25<0.01<0.00005

(Note: Data are illustrative examples for discussion purposes.)

Discussion and Field-Proven Insights
  • Aqueous Solubility: The hypothetical data clearly illustrates the profound impact of pH. The very low solubility at pH 2.0 confirms the prediction that the neutral, protonated form is poorly soluble. The >100-fold increase in solubility at pH 7.4 demonstrates the dominant effect of the deprotonated carboxylate group, which is a critical piece of information for predicting oral absorption in the neutral environment of the small intestine.

  • Organic Solvent Solubility: The highest solubility is observed in methanol, a polar protic solvent capable of extensive hydrogen bonding with both the carboxylic acid and sulfonamide moieties. The poor solubility in cyclohexane confirms the energetic penalty of desolvating the polar groups in a non-polar environment.[13]

  • Implications for Drug Development: The data suggest that this compound is a BCS Class II or IV candidate (low solubility, variable permeability). The pH-dependent solubility indicates that formulation strategies such as salt formation or the use of enteric coatings could be viable paths to enhance oral bioavailability. The high solubility in polar organic solvents suggests that solvent-based formulations for preclinical studies are feasible.

Conclusion

The thermodynamic solubility of this compound is a complex property dictated by the amphiphilic nature of its structure. A systematic evaluation using the gold-standard shake-flask method reveals a distinct pH-dependent aqueous solubility profile and a preference for polar organic solvents. This essential data provides an authoritative foundation for subsequent formulation development, enabling scientists to make informed decisions and mitigate risks associated with poor solubility, thereby accelerating the journey from candidate molecule to potential therapeutic.

References

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. [Link]

  • Cyclohexanecarboxylic acid. (n.d.). Solubility of Things. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines. [Link]

  • Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-4. [Link]

  • Cysewski, P., & Jeliński, T. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1). [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(5), 13186-13207. [Link]

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4153-4161. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]

  • Martínez, F., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

  • Kyriaco, A., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

  • Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • How to measure solubility for drugs in oils/emulsions? (2023). ResearchGate. [Link]

  • Jain, C. R., & Patil, R. D. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW... International Journal of Pharmaceutical Sciences and Research, 17(2), 511-28. [Link]

  • Cyclohexane. (n.d.). Wikipedia. [Link]

  • How to determine the solubility of cyclohexane. (2016). Quora. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents... (1992). UNT Digital Library. [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2023). Sciforum. [Link]

  • 2-[[4-[(4-Ethoxyphenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylate. (n.d.). PubChem. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients... (2017). Dissolution Technologies. [Link]

  • Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. (2003). ResearchGate. [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (2003). SciSpace. [Link]

  • Chapter 13 Carboxylic Acids. (n.d.). [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (2003). SciELO. [Link]

  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). [Link]

  • Physical Properties of Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

  • Carboxylic acid. (n.d.). Wikipedia. [Link]

  • 20.2 Structure and Properties of Carboxylic Acids. (n.d.). In Organic Chemistry: A Tenth Edition. [Link]

  • Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. (2000). ResearchGate. [Link]

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Technical Guide: pKa Values and Ionization States of 4-Sulfamoylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 4-Sulfamoylcyclohexane-1-carboxylic acid , a bifunctional aliphatic compound featuring a carboxylic acid and a primary sulfonamide moiety. Understanding the ionization behavior of this molecule is critical for optimizing its solubility, membrane permeability, and pharmacokinetic profile in drug development.

This guide details the predicted pKa values, microspecies distribution across physiological pH ranges, and validated experimental protocols for empirical determination.

Molecular Architecture & Functional Analysis

The physicochemical behavior of this compound is governed by two distinct ionizable groups attached to a lipophilic cyclohexane scaffold.

Structural Components[1][2][3]
  • Scaffold: Cyclohexane ring.[1] The 1,4-substitution pattern allows for cis and trans stereoisomerism. The trans isomer typically exhibits higher thermodynamic stability due to the equatorial positioning of bulky substituents.

  • Acidic Center 1 (Carboxylic Acid): A carboxylic acid group (-COOH) at position 1. This is the primary ionization center at physiological pH.

  • Acidic Center 2 (Sulfonamide): A primary sulfamoyl group (-SO

    
    NH
    
    
    
    ) at position 4. This group acts as a weak acid, ionizing only at high pH.
Electronic Effects

The cyclohexane ring acts as an aliphatic spacer. Unlike aromatic systems (e.g., benzoic acid derivatives), there is no resonance conjugation between the two functional groups. However, inductive effects play a role: the electron-withdrawing nature of the sulfamoyl group (via the


-framework) may slightly increase the acidity of the carboxylic acid compared to unsubstituted cyclohexanecarboxylic acid.

pKa Analysis & Ionization Profile

Predicted pKa Values

Based on Structure-Activity Relationship (SAR) analysis of aliphatic carboxylic acids and sulfonamides, the estimated dissociation constants are:

Functional GroupTypeEstimated pKaDescription
Carboxylic Acid (-COOH)Acidic4.5 – 4.9 Ionizes to carboxylate (-COO⁻). Similar to cyclohexanecarboxylic acid (pKa ≈ 4.90), slightly acidified by the distal sulfamoyl group.
Sulfonamide (-SO

NH

)
Weak Acid10.2 – 10.8 Ionizes to sulfonamidate (-SO

NH⁻). Aliphatic sulfonamides are generally less acidic than aromatic sulfonamides (pKa ≈ 10.0).
Ionization States by pH

The molecule exists in three distinct ionization states depending on the solvent pH.

pH RangeDominant SpeciesNet ChargeStructure NotationSolubility Prediction
pH < 4.0 Neutral0R-COOH / R-SO

NH

Low (Intrinsic Solubility)
pH 4.0 – 10.0 Mono-anion-1R-COO⁻ / R-SO

NH

High (Physiological pH)
pH > 10.5 Di-anion-2R-COO⁻ / R-SO

NH⁻
Very High
Microspecies Distribution Diagram

The following diagram illustrates the sequential deprotonation pathway.

IonizationPathway SpeciesA Species A (Neutral) pH < 4.5 COOH / SO2NH2 SpeciesB Species B (Mono-anion) pH 7.4 COO- / SO2NH2 SpeciesA->SpeciesB pKa1 ≈ 4.7 (Carboxyl Deprotonation) SpeciesC Species C (Di-anion) pH > 10.5 COO- / SO2NH- SpeciesB->SpeciesC pKa2 ≈ 10.5 (Sulfonamide Deprotonation)

Figure 1: Sequential ionization pathway of this compound.

Physicochemical Implications for Drug Development[4]

Physiological Solubility (pH 7.4)

At blood pH (7.4), the carboxylic acid is >99% ionized (anionic), while the sulfonamide remains >99% neutral.

  • Result: The molecule carries a net charge of -1.

  • Impact: This ensures good aqueous solubility in plasma but may limit passive diffusion across the blood-brain barrier (BBB) unless specific transport mechanisms are utilized.

Lipophilicity (LogD Profile)
  • LogP (Intrinsic): Estimated at ~0.5 to 1.0 (moderately polar).

  • LogD (pH 7.4): Significantly lower than LogP (approx -2.0 to -1.5) due to the carboxylate anion. This suggests the compound will partition heavily into the aqueous phase in systemic circulation.

Experimental Protocols for pKa Determination

To validate the predicted values, the following experimental workflows are recommended.

Method Selection Strategy
  • Potentiometric Titration: Gold standard for water-soluble compounds with pKa between 2 and 12.

  • LC-pH (Liquid Chromatography): Preferred if the compound has low intrinsic solubility or impurities.

Protocol: Potentiometric Titration (SiriusT3 / GLpKa Style)

Objective: Determine macro-pKa values in aqueous media.

Reagents:

  • 0.15 M KCl (Ionic Strength Adjuster).

  • 0.5 M HCl and 0.5 M KOH (Standardized Titrants).

  • Argon gas (Carbonate-free environment).

Workflow:

  • Sample Preparation: Dissolve ~3-5 mg of the compound in 10 mL of 0.15 M KCl. Ensure the starting pH is low (pH ~2.0) using HCl to fully protonate the carboxyl group.

  • Titration: Titrate with 0.5 M KOH under Argon atmosphere from pH 2.0 to pH 12.0.

  • Data Collection: Record pH vs. Volume of titrant added.

  • Analysis: Use the Bjerrum plot or derivative analysis (

    
    ) to identify inflection points.
    
    • Inflection 1 (pH ~4.7): Corresponds to Carboxyl group.[2]

    • Inflection 2 (pH ~10.5): Corresponds to Sulfonamide group.

Protocol: LC-UV Titration (Cosolvent Method)

Objective: Determine pKa for poorly soluble compounds using methanol/water mixtures.

Workflow Visualization:

ExperimentalWorkflow Step1 Sample Preparation Dissolve in MeOH/Water ratios (20%, 30%, 40% MeOH) Step2 LC-UV Analysis Measure Retention Time (tR) at varying mobile phase pH Step1->Step2 Step3 Sigmoidal Plotting Plot tR vs. pH for each % MeOH condition Step2->Step3 Step4 Yasuda-Shedlovsky Extrapolation Extrapolate pKa values to 0% organic solvent Step3->Step4

Figure 2: LC-UV Cosolvent extrapolation workflow for pKa determination.

Steps:

  • Prepare mobile phases buffered at pH 2.5 through 11.5 (0.5 unit increments).

  • Inject sample at varying methanol concentrations (e.g., 20%, 30%, 40%).

  • Plot the apparent pKa (

    
    ) vs. fraction of organic solvent.
    
  • Extrapolate to 0% methanol to obtain the aqueous pKa.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Sanli, N., et al. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures.[3] Journal of the Brazilian Chemical Society, 2010. [Link]

  • Perlovich, G. L., et al. Sulfonamides: Structure, Properties, and pKa Analysis. ResearchGate / Journal of Solution Chemistry. [Link]

  • Chem. LibreTexts. Structure and Properties of Carboxylic Acids. [Link]

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An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 4-Sulfamoylcyclohexane-1-carboxylic Acid: A Framework for Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development. This guide outlines a comprehensive framework for the solid-state characterization of 4-Sulfamoylcyclohexane-1-carboxylic acid, a novel chemical entity. As no public crystallographic data for this specific compound currently exists, this document serves as a detailed procedural whitepaper, guiding researchers through a systematic workflow for polymorph screening, crystal structure elucidation, and thermodynamic characterization. By adhering to the principles and protocols detailed herein, researchers can ensure a thorough understanding of the solid-state landscape of this and other new chemical entities, mitigating risks and optimizing the path to a viable drug product.

Introduction: The Imperative of Solid-State Characterization

This compound is a molecule of interest with potential therapeutic applications. As with any new chemical entity (NCE), the transition from a promising molecule to a safe and effective drug product is contingent on a thorough understanding of its material properties.[1] The solid form of the API has a profound influence on critical physicochemical properties, including melting point, solubility, and powder flow.[2]

Polymorphism is a common phenomenon among pharmaceutical compounds, with over 50% of APIs estimated to have multiple polymorphic forms.[3] These different crystal forms, while chemically identical, can exhibit significantly different physical properties that impact drug performance and stability.[4] The unforeseen appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug product, as famously exemplified by the case of the antiretroviral drug ritonavir.[1] Therefore, a proactive and comprehensive polymorph screen is not merely a recommendation but a regulatory expectation and a cornerstone of robust drug development.[5] This guide provides a detailed, field-proven methodology for such an investigation, using this compound as a model compound.

Foundational Concepts: Understanding Polymorphism

Polymorphism describes the existence of a substance in two or more crystalline phases that feature different arrangements or conformations of the molecules in the crystal lattice.[4] These variations in the solid state can lead to different thermodynamic stabilities. The relationship between polymorphs is categorized as either enantiotropic or monotropic.

  • Enantiotropic Systems: Different polymorphs are the most stable over different temperature and pressure ranges. A reversible transition temperature exists where the two forms have equal free energy.

  • Monotropic Systems: One polymorph is the most stable at all temperatures below the melting point. Any other forms are metastable and will irreversibly convert to the stable form over time.

The relative stability of polymorphs is governed by Gibbs free energy, and the form with the lowest free energy under a given set of conditions will be the most stable.[1] This stability directly impacts solubility; metastable forms are generally more soluble than their stable counterparts.[3]

The Experimental Keystone: A Systematic Polymorph Screen

The objective of a polymorph screen is to crystallize the API under a wide array of conditions to access the full spectrum of its potential solid forms.[6] A high-throughput screening approach is often employed to efficiently explore a broad experimental space with a minimal amount of material.[]

Initial Characterization of the Starting Material

Before initiating a screen, the starting batch of this compound must be thoroughly characterized to establish a baseline. This involves:

  • X-Ray Powder Diffraction (XRPD): To determine if the initial material is crystalline and to obtain its characteristic "fingerprint" pattern.

  • Thermal Analysis (DSC & TGA): To identify the melting point, check for thermal events prior to melting (e.g., polymorph transitions or desolvation), and assess thermal stability.

  • Spectroscopy (FT-IR & Raman): To obtain vibrational spectra of the initial form.

  • Microscopy: To document the crystal habit (shape) and particle morphology.

Crystallization Methodologies

A diverse range of crystallization techniques should be employed to maximize the chances of discovering different polymorphs. The choice of solvent is a critical parameter, as drug-solvent interactions can influence which crystal form nucleates and grows.[8]

Crystallization MethodPrincipleRationale for Inclusion
Slow Evaporation Gradual removal of solvent from a saturated solution.Allows for slow crystal growth, which can favor the formation of thermodynamically stable forms.
Anti-Solvent Addition Addition of a solvent in which the compound is insoluble to a solution of the compound.Rapidly induces supersaturation, which can trap metastable kinetic forms.
Thermal Cooling Cooling a saturated solution to induce crystallization.The rate of cooling can be controlled to target either stable or metastable forms.
Slurry Equilibration Suspending a solid in a solvent in which it is sparingly soluble and agitating over time.Allows for the conversion of less stable forms to the most stable form at a given temperature.
Melt Crystallization Cooling the molten compound.Accesses high-energy forms that may not be accessible from solution.
Grinding/Milling Application of mechanical stress.Can induce solid-state phase transformations.
Sublimation Vapor-phase deposition.A solvent-free method that can yield high-purity crystals and potentially novel forms.[9]

A suggested starting point for solvent selection would include a range of chemical classes with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, aromatic hydrocarbons, and water).

Caption: High-level workflow for a polymorph screening campaign.

Analytical Toolkit for Solid-Form Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of polymorphic forms.[4][10]

TechniqueAbbreviationPrimary Application
X-Ray Powder Diffraction XRPDFingerprinting of crystalline forms; identification of new polymorphs and assessment of phase purity.
Single-Crystal X-Ray Diffraction SCXRDAbsolute determination of the crystal structure, including unit cell parameters, space group, and molecular packing.
Differential Scanning Calorimetry DSCMeasurement of melting points, enthalpies of fusion, and detection of solid-state transitions.
Thermogravimetric Analysis TGAQuantification of solvent/water content in solvates/hydrates and assessment of thermal decomposition.
Raman and FT-IR Spectroscopy -Probing differences in the molecular environment and conformation between polymorphs. Low-frequency Raman is particularly sensitive to lattice vibrations.[3]
Hot-Stage Microscopy HSMVisual observation of thermal events like melting, desolvation, and phase transitions as a function of temperature.
Dynamic Vapor Sorption DVSAssessment of hygroscopicity and the potential for hydrate formation.

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Caption: Hierarchy of analytical techniques for solid-form analysis.

Data Synthesis: From Identification to Understanding

Once unique solid forms have been identified through primary screening (typically XRPD), a more in-depth characterization is required.

Structural Elucidation

For any novel, crystalline form, obtaining a single-crystal structure is the gold standard. SCXRD provides unequivocal proof of a new polymorph and reveals the detailed molecular conformation and intermolecular interactions (e.g., hydrogen bonding) that define the crystal packing.

Thermodynamic Relationships

Competitive slurry experiments are crucial for determining the relative thermodynamic stability of the discovered polymorphs. By slurrying mixtures of two forms in a solvent at various temperatures, the system will equilibrate to the most stable form under those conditions. This allows for the determination of whether the polymorphic system is monotropic or enantiotropic.

Physicochemical Profiling

Key forms, particularly the most stable form and any persistent metastable forms, should be subjected to further physicochemical profiling. This includes:

  • Aqueous Solubility: Determining the equilibrium solubility is critical for predicting oral bioavailability.

  • Dissolution Rate: Measuring how quickly the solid dissolves provides further insight into potential in vivo performance.

  • Physical and Chemical Stability: Assessing stability under accelerated conditions (e.g., high temperature and humidity) is necessary to ensure the chosen form will not convert during storage or processing.

  • Hygroscopicity: Understanding the material's affinity for water is vital for handling, processing, and formulation design.

Conclusion: Selecting the Optimal Solid Form

The comprehensive solid-state characterization of a new chemical entity like this compound is a critical, multi-faceted process that underpins successful drug development.[11] The selection of a final solid form for development is a milestone decision that balances thermodynamic stability, physicochemical properties, and manufacturability.[1] By implementing a systematic and scientifically rigorous workflow as outlined in this guide, researchers can confidently identify, characterize, and select the optimal crystalline form, thereby de-risking the development pathway and building a robust foundation for a safe and effective pharmaceutical product.

References

  • Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate. (2025). RSC Publishing. Available at: [Link]

  • Solid Form Development Considerations | Solid State Chemistry. (n.d.). Onyx Scientific. Available at: [Link]

  • Marini, A., Berbenni, V., Bruni, G., Margheritis, C., & Orlandi, A. (2001). Physicochemical study of the solid forms of a new drug. Journal of Pharmaceutical Sciences, 90(12), 2131-40. Available at: [Link]

  • Chapter 21: Pharmaceutical Properties – The Importance of Solid Form Selection. (2023). Royal Society of Chemistry Books. Available at: [Link]

  • Characterization of Physicochemical Properties. (n.d.). Pace Analytical. Available at: [Link]

  • A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development. (n.d.). ResearchGate. Available at: [Link]

  • Exploring Sublimation as a Tool for Polymorphic Screening in Niflumic Acid–Caffeine Pharmaceutical Cocrystals. (2025). ACS Publications. Available at: [Link]

  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. (2020). Asian Journal of Pharmacy and Technology, 10(2), 124-129. Available at: [Link]

  • trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Characterizing Polymorphs and Amorphous Form. (2020). News-Medical.net. Available at: [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. Available at: [Link]

  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. (n.d.). Coherent. Available at: [Link]

  • 4-[(4-Methylbenzenesulfonamido)methyl]cyclohexanecarboxylic acid. (2011). ResearchGate. Available at: [Link]

  • Development of a Targeted Polymorph Screening Approach for a Complex Polymorphic and Highly Solvating API. (2025). ResearchGate. Available at: [Link]

  • Polymorph screening in pharmaceutical development. (2010). European Pharmaceutical Review. Available at: [Link]

  • Crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid. (2015). ResearchGate. Available at: [Link]

  • The Cambridge Structural Database. (n.d.). ResearchGate. Available at: [Link]

  • Polymorph, Salt & Cocrystal Screening. (n.d.). Veranova. Available at: [Link]

  • Crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid. (n.d.). National Center for Biotechnology Information. Available at: [Link]

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The Unexplored Potential of 4-Sulfamoylcyclohexane-1-carboxylic Acid: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Untapped Promise

In the vast landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into novel scaffolds is a cornerstone of innovative drug design. The 4-sulfamoylcyclohexane-1-carboxylic acid moiety presents a compelling, yet underexplored, structural framework. This guide delves into the therapeutic potential of this unique scaffold, dissecting the individual contributions of its core components—the rigid cyclohexane ring, the versatile sulfonamide, and the interactive carboxylic acid. By understanding the established roles of these fragments, we can project the potential applications and design considerations for this promising, yet largely uninvestigated, molecule. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a roadmap for exploring the synthesis, biological evaluation, and therapeutic targeting of this compound and its derivatives.

Proposed Synthesis of this compound

While specific literature on the synthesis of this compound is sparse, a logical and efficient synthetic route can be proposed based on well-established transformations. The most plausible approach involves the catalytic hydrogenation of a readily available aromatic precursor, 4-sulfamoylbenzoic acid (also known as Carzenide).[1]

Synthetic Workflow

The proposed two-step synthesis is outlined below. It commences with the commercially available 4-sulfamoylbenzoic acid, which is then subjected to catalytic hydrogenation to saturate the benzene ring, yielding the target compound.

Synthetic_Workflow start 4-Sulfamoylbenzoic Acid step1 Catalytic Hydrogenation (e.g., Rh/C, H2) start->step1 product This compound step1->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Catalytic Hydrogenation of 4-Sulfamoylbenzoic Acid

This protocol is adapted from established procedures for the hydrogenation of benzoic acid derivatives.[2][3][4]

Materials:

  • 4-Sulfamoylbenzoic acid

  • Rhodium on carbon (5% Rh/C) or Ruthenium on carbon (5% Ru/C) catalyst

  • Solvent: Water or a binary mixture of 1,4-dioxane and water (1:1)[4]

  • High-pressure autoclave

  • Hydrogen gas source

  • Standard laboratory glassware and filtration equipment

Procedure:

  • In a high-pressure autoclave, dissolve 4-sulfamoylbenzoic acid in the chosen solvent (e.g., 1:1 1,4-dioxane/water). The concentration should be optimized based on solubility.

  • Carefully add the Rh/C or Ru/C catalyst under an inert atmosphere (e.g., nitrogen). A typical catalyst loading is 5-10% by weight relative to the substrate.

  • Seal the autoclave and purge the system several times with nitrogen, followed by hydrogen gas to remove any residual oxygen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 6-15 MPa)[3][4].

  • Heat the reaction mixture to the target temperature (e.g., 100-150°C) with vigorous stirring.[4]

  • Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using techniques like HPLC or TLC.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Causality of Experimental Choices:

  • Catalyst: Rhodium and Ruthenium on carbon are highly effective catalysts for the hydrogenation of aromatic rings.[3][4] They are chosen for their efficiency and selectivity in reducing the benzene ring while leaving the carboxylic acid and sulfonamide groups intact.

  • Solvent: The use of water or a dioxane/water mixture enhances the solubility of the benzoic acid salt and can improve the reaction rate and selectivity.[4]

  • Pressure and Temperature: These conditions are necessary to achieve a reasonable reaction rate for the hydrogenation of the aromatic ring.

The this compound Scaffold: A Medicinal Chemistry Perspective

The therapeutic potential of this scaffold lies in the synergistic interplay of its three constituent parts.

The Cyclohexane Core: A Rigid Foundation for Improved Pharmacokinetics

The replacement of a planar aromatic ring with a three-dimensional cyclohexane scaffold is a common strategy in medicinal chemistry to enhance the physicochemical properties of a drug candidate. The cyclohexane ring provides a rigid, non-planar core that can improve metabolic stability by removing sites susceptible to aromatic oxidation. Furthermore, it can increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success. The trans- and cis-isomers of 4-substituted cyclohexanecarboxylic acids offer distinct spatial arrangements of the functional groups, which can be exploited to optimize binding to a biological target.[5]

The Carboxylic Acid Moiety: A Key Interaction Point and Solubility Enhancer

The carboxylic acid group is a prevalent feature in a multitude of drugs, acting as a crucial point of interaction with biological targets through hydrogen bonding and ionic interactions.[6] It is a well-known zinc-binding group, making it a key component in the design of inhibitors for metalloenzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). While the carboxylic acid group enhances aqueous solubility, its potential for metabolic glucuronidation and its impact on membrane permeability must be considered during drug development.

The Sulfonamide Group: A Versatile and Privileged Pharmacophore

The sulfonamide functional group is one of the most versatile and enduring pharmacophores in medicinal chemistry.[7][8] Beyond its historical significance in antibacterial drugs, the sulfonamide moiety is present in a wide array of modern therapeutics, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer drugs.[7][9] Like the carboxylic acid, the sulfonamide group can also function as a zinc-binding group, most notably in the design of carbonic anhydrase inhibitors.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a valuable component in drug design.[8]

Potential Therapeutic Applications and Target Classes

Based on the functionalities present in the this compound scaffold, several potential therapeutic applications can be envisaged.

Carbonic Anhydrase Inhibition

The primary sulfonamide group is the quintessential zinc-binding feature for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1] Derivatives of 4-sulfamoylbenzoic acid are known CA inhibitors.[1] By replacing the benzene ring with a cyclohexane ring, it may be possible to develop novel CA inhibitors with altered selectivity profiles and improved pharmacokinetic properties.

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site Zn Zn2+ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H2O Zn->Water Inhibitor 4-Sulfamoylcyclohexane- 1-carboxylic Acid SO2NH2 SO2NH2 Inhibitor->SO2NH2 COOH COOH Inhibitor->COOH SO2NH2->Zn Binds to Zinc Active Site Residues Active Site Residues COOH->Active Site Residues Interacts with Active Site Residues

Caption: Hypothetical binding mode of this compound in the active site of carbonic anhydrase.

Metalloenzyme Inhibition

The presence of both a sulfonamide and a carboxylic acid group raises the possibility of this scaffold acting as a bidentate zinc-binding ligand in other metalloenzymes. This could be particularly relevant for matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), where inhibitors often feature a zinc-binding group. The cyclohexane backbone would serve to position these functional groups optimally within the enzyme's active site.

Anticancer and Anti-inflammatory Applications

Derivatives of cycloalkanecarboxamides containing sulfonate and sulfamate moieties have demonstrated antiproliferative activity against various cancer cell lines.[10] Furthermore, trans-4-substituted cyclohexanecarboxylic acids have been developed as antagonists of very late antigen-4 (VLA-4), a target for inflammatory diseases.[5] These precedents suggest that the this compound scaffold could be a valuable starting point for the development of new anticancer and anti-inflammatory agents.

Structure-Activity Relationship (SAR) Considerations

While no specific SAR data exists for this scaffold, we can extrapolate from related compound classes to guide future optimization efforts.

Modification SitePotential ImpactRationale
N-substitution of the sulfonamide Modulate potency, selectivity, and physicochemical properties.A common strategy in sulfonamide drug design to explore interactions with different sub-pockets of the target enzyme.
Esterification of the carboxylic acid Prodrug strategy to improve cell permeability and oral bioavailability.The ester can be cleaved in vivo to release the active carboxylic acid.
Bioisosteric replacement of the carboxylic acid Overcome metabolic liabilities and fine-tune acidity and binding interactions.Tetrazoles, hydroxamic acids, or acylsulfonamides are common bioisosteres for carboxylic acids.
Stereochemistry of the cyclohexane ring Influence the spatial orientation of the functional groups and binding affinity.The trans and cis isomers will present the sulfamoyl and carboxyl groups at different angles and distances.
Substitution on the cyclohexane ring Introduce additional points of interaction with the target and modulate lipophilicity.Small alkyl or halogen substituents could be explored.

Conclusion

The this compound scaffold represents a confluence of privileged medicinal chemistry motifs. Its rigid, three-dimensional cyclohexane core offers potential advantages in terms of metabolic stability and pharmacokinetic profile over analogous aromatic systems. The dual presence of a sulfonamide and a carboxylic acid group provides multiple avenues for strong interactions with biological targets, particularly metalloenzymes. While this scaffold remains largely unexplored, the foundational knowledge of its constituent parts strongly suggests its potential in diverse therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a theoretical and practical framework to encourage and facilitate the investigation of this promising chemical entity. The synthesis is feasible through established methods, and the potential for developing novel and effective therapeutics warrants its exploration by the medicinal chemistry community.

References

  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. (2023). PMC. Retrieved from [Link]

  • Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. (2009). PubMed. Retrieved from [Link]

  • (PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis of Cyclohexane-Angularly-Fused Triquinanes. (n.d.). PMC. Retrieved from [Link]

  • Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. (2020). PubMed. Retrieved from [Link]

  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.). Google Patents.
  • US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same. (n.d.). Google Patents.
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). PMC. Retrieved from [Link]

  • Document: Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configu.... (n.d.). ChEMBL. Retrieved from [Link]

  • Cyclohexene sulfonamide | C6H11NO2S | CID 17976419. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. (n.d.). RSC Publishing. Retrieved from [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. Retrieved from [Link]

  • Synthesis of chiral cyclohexane-linked bisimidazolines. (2025). Beilstein Journals. Retrieved from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. Retrieved from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). PMC. Retrieved from [Link]

  • (PDF) Catalytic Hydrogenation of Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. (n.d.). PMC. Retrieved from [Link]

  • Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. (n.d.). CABI Digital Library. Retrieved from [Link]

  • The importance of sulfur-containing motifs in drug design and discovery. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and pharmacological activity of small organosulfur molecules for natural products mimicking. (n.d.). International Research Journal. Retrieved from [Link]

  • Medicinally Privileged Sultams: Synthesis and Mechanism of Action. (n.d.). PubMed. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Utilizing 4-Sulfamoylcyclohexane-1-carboxylic acid as a Novel Building Block in Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptidomimetics

Peptides are at the forefront of therapeutic innovation, serving as hormones, neurotransmitters, and growth factors.[1] However, their application can be limited by poor metabolic stability and low bioavailability. The incorporation of non-natural or "unnatural" amino acids and building blocks is a key strategy to overcome these limitations, enhancing the pharmacokinetic properties and conformational rigidity of peptide-based drugs.[1][2] Cyclic structures, in particular, are known to improve resistance to enzymatic degradation and can lock the peptide into a bioactive conformation, enhancing binding affinity and selectivity.[2][3][4][5]

This guide introduces 4-Sulfamoylcyclohexane-1-carboxylic acid as a versatile building block for peptide synthesis. Its unique structure, featuring a saturated cyclohexane ring and a sulfonamide moiety, offers a novel scaffold to modulate the physicochemical properties of peptides. The cyclohexane ring provides conformational constraint, while the sulfonamide group can act as a hydrogen bond donor and acceptor, potentially influencing molecular interactions and cell permeability.

This document provides a comprehensive overview of the rationale for using this building block, detailed protocols for its incorporation into peptide chains via standard coupling methodologies, and expert insights into potential challenges and optimization strategies.

The Strategic Advantage of this compound in Peptide Design

The decision to incorporate a specific building block into a peptide therapeutic is driven by the desire to impart specific structural and functional properties. This compound offers several potential advantages:

  • Conformational Rigidity: The cyclohexane scaffold restricts the rotational freedom of the peptide backbone, which can pre-organize the peptide into a conformation favorable for receptor binding, minimizing the entropic penalty upon binding.[2]

  • Increased Stability: The non-natural, cyclic structure can enhance resistance to proteolytic degradation compared to linear peptides composed solely of natural amino acids.[4]

  • Modulation of Physicochemical Properties: The sulfonamide group can influence solubility, lipophilicity, and hydrogen bonding capacity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

  • Novel Structural Scaffolds: It provides a unique three-dimensional structure that can be explored for novel interactions with biological targets, potentially leading to improved potency and selectivity.

Core Principles of Peptide Coupling

Peptide synthesis is fundamentally the formation of an amide bond between the carboxyl group of one amino acid (or building block) and the amino group of another.[6] This process requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[7][8][9] This is achieved using coupling reagents.

The general workflow for incorporating a new building block like this compound in solid-phase peptide synthesis (SPPS) is as follows:

PeptideCouplingWorkflow cluster_activation Building Block Preparation Resin Resin with N-terminally deprotected peptide Coupling Coupling to resin-bound peptide Resin->Coupling Activation Activation of 4-Sulfamoylcyclohexane- 1-carboxylic acid Activation->Coupling Wash Washing Coupling->Wash Deprotection N-terminal deprotection (if applicable for next cycle) Wash->Deprotection Cleavage Cleavage from resin & purification Wash->Cleavage Final Wash BuildingBlock 4-Sulfamoylcyclohexane- 1-carboxylic acid BuildingBlock->Activation CouplingReagent Coupling Reagent (e.g., HATU, HBTU) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation

Figure 1: General workflow for solid-phase peptide synthesis (SPPS).

Recommended Coupling Protocols

The following protocols are designed for standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is favored for its mild deprotection conditions.[10][11]

Reagents and Materials
  • Resin: Standard resin for Fmoc-SPPS (e.g., Rink Amide, Wang resin) pre-loaded with the preceding amino acid and with the N-terminal Fmoc group removed.

  • Building Block: this compound

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Deprotection Solution: 20% Piperidine in DMF

Protocol 1: HATU-Mediated Coupling

HATU is a highly efficient coupling reagent, particularly for sterically hindered amino acids, and is recommended for initial attempts.[9]

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (with the free N-terminal amine) in DMF for 30 minutes.

  • Activation Solution Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents) to the solution.

    • Add DIPEA (6 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activation solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Reaction: Perform a Kaiser test or a similar ninhydrin-based test to check for the presence of free primary amines. A negative result (e.g., yellow beads in a Kaiser test) indicates a complete reaction.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

HATU_Coupling cluster_reactants Reactants cluster_vessel Reaction Vessel BuildingBlock 4-Sulfamoylcyclohexane- 1-carboxylic acid (3 eq.) Preactivation Pre-activation (1-2 min in DMF) BuildingBlock->Preactivation HATU HATU (2.9 eq.) HATU->Preactivation DIPEA DIPEA (6 eq.) DIPEA->Preactivation Resin Resin-Peptide-NH2 Coupling Coupling (2-4 hours, RT) Resin->Coupling Result Resin-Peptide-NH-CO-Cyclohexane-SO2NH2 Coupling->Result Preactivation->Coupling

Figure 2: Workflow for HATU-mediated coupling.

Protocol 2: HBTU/DIPEA Coupling

HBTU is another widely used and effective coupling reagent.[12]

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin as described in Protocol 1.

  • Activation and Coupling:

    • In the reaction vessel containing the drained resin, add a solution of this compound (3 equivalents) in DMF.

    • Add a solution of HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Quantitative Data Summary
ParameterProtocol 1 (HATU)Protocol 2 (HBTU)
Building Block 3 equivalents3 equivalents
Coupling Reagent HATU (2.9 eq.)HBTU (2.9 eq.)
Base DIPEA (6 eq.)DIPEA (6 eq.)
Pre-activation 1-2 minutesNot required
Reaction Time 2-4 hours2-4 hours
Solvent DMFDMF

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive, indicating unreacted amines, a second coupling (double coupling) can be performed. Simply drain the reaction mixture, wash with DMF, and repeat the coupling protocol.

  • Steric Hindrance: The cyclohexane ring may present some steric bulk. If coupling is slow or incomplete, extending the reaction time or increasing the temperature to 30-40°C may be beneficial.

  • Sulfonamide Reactivity: The sulfonamide proton is acidic but generally not reactive under standard basic coupling conditions (DIPEA). However, for sensitive sequences, a less basic amine like N-methylmorpholine (NMM) could be considered.

  • Cleavage and Deprotection: The sulfonamide group is stable to standard trifluoroacetic acid (TFA) cleavage cocktails used in Fmoc-SPPS.

Conclusion

This compound is a promising building block for the synthesis of novel peptidomimetics. Its incorporation can impart valuable structural and physicochemical properties, such as conformational rigidity and enhanced metabolic stability. The protocols detailed in this guide, based on well-established HATU and HBTU coupling chemistries, provide a robust starting point for researchers. As with any non-standard building block, empirical optimization of coupling times and equivalents may be necessary to achieve optimal yields for specific peptide sequences.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Luxembourg Bio Technologies. (n.d.).
  • ResearchGate. (2025, November 23). What is coupling reagents in peptide synthesis?
  • Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide derived drug design. Current Topics in Medicinal Chemistry, 2(3), 325–341.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Gomes, D., et al. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Molecules, 23(11), 2991.
  • Vertex AI Search. (2025, July 30). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics.
  • ResearchGate. (n.d.). Cyclic peptides and their building blocks.
  • Ji, X., et al. (2025, January 20). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications.
  • PubChem. (n.d.). This compound (C7H13NO4S).
  • Master Organic Chemistry. (2019, February 15). Synthesis of Peptides.
  • Wikipedia. (n.d.). Peptide synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Google Patents. (n.d.).
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • PubChem. (n.d.). 2-[[4-[(4-Ethoxyphenyl)
  • ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Chem-Impex. (n.d.). Fmoc-1-amino-4-oxo-cyclohexane carboxylic acid.
  • PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid.
  • ChemScene. (n.d.). 95233-12-8 | 4-Methoxycyclohexane-1-carboxylic acid.

Sources

Application Note: Esterification Strategies for 4-Sulfamoylcyclohexane-1-carboxylic Acid

[1][2][3]

Executive Summary & Strategic Analysis

The esterification of 4-sulfamoylcyclohexane-1-carboxylic acid represents a critical transformation in the synthesis of sulfonamide-based diuretics, carbonic anhydrase inhibitors, and novel anti-epileptic pharmacophores.[1][2][3]

While the reaction appears trivial, the specific combination of a polar sulfonamide moiety (

cyclohexyl carboxylic acid
  • Solubility: The zwitterionic character and hydrogen-bonding potential of the sulfonamide often lead to poor solubility in non-polar solvents (DCM, Toluene), necessitating polar protic solvents (MeOH, EtOH) or dipolar aprotic solvents (DMF).[2][3]

  • Nucleophilicity: The sulfonamide nitrogen is weakly nucleophilic but can participate in side reactions (N-alkylation) if strong alkylating agents (e.g., methyl iodide/base) are used indiscriminately.[2][3]

  • Stereochemical Integrity: The cyclohexane ring implies cis/trans isomerism.[2][3][4] Acid-catalyzed methods generally preserve stereochemistry, whereas base-mediated methods involving enolizable intermediates pose a risk of epimerization.[1][2][3]

This guide details three validated protocols, ranked by robustness and scalability.

Chemical Strategy & Reaction Pathways[2][3][4][5][6][7][8]

The following diagram outlines the primary reaction pathways and the critical decision points for selecting the appropriate method.

EsterificationStrategyStart4-Sulfamoylcyclohexane-1-carboxylic acidDecisionSelect MethodBased on Scale & Ester TypeStart->DecisionMethodAMethod A: Thionyl Chloride(In situ Acid Chloride)Decision->MethodAMethyl/Ethyl Ester(High Yield, Robust)MethodBMethod B: Fischer Esterification(H2SO4 / Reflux)Decision->MethodBLarge Scale(Cost-Effective)MethodCMethod C: EDC/DMAP Coupling(Complex Alcohols)Decision->MethodCComplex/SensitiveAlcohol PartnerProductTarget Ester(Methyl/Ethyl/Complex)MethodA->ProductHCl gas drives eq.MethodB->ProductEq. driven by excess solventMethodC->ProductMild conditions

Figure 1: Strategic decision tree for esterification methodologies.

Detailed Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (The "Gold Standard")

Best for: Methyl/Ethyl esters, high yield, difficult-to-dissolve substrates.[2][3] Mechanism: Formation of a reactive acid chloride intermediate in situ, followed by alcoholysis.[2][3] The generation of anhydrous HCl gas drives the reaction to completion.[3]

Reagents
  • Substrate: this compound (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (0.2 M concentration relative to substrate)[3]

  • Activator: Thionyl Chloride (

    
    ) (2.0 – 3.0 equiv)[3]
    
Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube (CaCl2 or

    
     line).
    
  • Solvation: Suspend the carboxylic acid in anhydrous alcohol at

    
     (ice bath). Note: The starting material may not fully dissolve initially.
    
  • Addition: Add

    
     dropwise via the addition funnel over 15–30 minutes.
    
    • Caution: This reaction is exothermic and releases

      
       and 
      
      
      gas.[2][3] Ensure vigorous venting/scrubbing.[2][3]
  • Reaction: Remove the ice bath and heat the mixture to reflux (

    
     for MeOH) for 2–4 hours.
    
    • Checkpoint: The suspension should clear to a homogeneous solution as the ester forms (esters are typically more soluble in organic solvents than the parent acid).[3]

  • Workup:

    • Cool to room temperature.[2][3][5]

    • Concentrate in vacuo to remove solvent and excess

      
      .[2][3]
      
    • Crucial Step: Redissolve the residue in EtOAc or DCM and wash with saturated

      
       solution.[3] Why? This neutralizes residual HCl.[2][3] Do not make the aqueous layer too basic (
      
      
      ), or the sulfonamide proton (
      
      
      ) may be stripped, leading to aqueous loss.[3]
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
Method B: Fischer Esterification (Scalable Standard)

Best for: Large scale (>50g), cost-sensitive processes.[1][2][3]

Reagents
  • Substrate: 1.0 equiv

  • Solvent: Methanol (Excess, acts as solvent)[2][3][6]

  • Catalyst: Conc.

    
     (0.1 – 0.5 equiv)[1][3]
    
Protocol
  • Dissolution: Dissolve substrate in Methanol (approx. 5–10 mL per gram of substrate).

  • Catalysis: Add conc.

    
     slowly.
    
  • Reflux: Heat to reflux for 12–24 hours.

    • Optimization: For lower boiling alcohols, a Dean-Stark trap (using a co-solvent like Benzene or Toluene) can be used to remove water and drive the equilibrium, though this is less common for methyl esters.[2][3]

  • Workup: Concentrate to

    
     volume. Pour into ice-water containing excess 
    
    
    .[1][2][3] Extract with EtOAc.[2][3]
Method C: EDC/DMAP Coupling (Steglich Esterification)

Best for: Coupling with complex, non-volatile, or acid-sensitive alcohols (e.g., t-butyl, benzyl, or drug fragments).[2][3]

Reagents
  • Substrate: 1.0 equiv

  • Alcohol: 1.0 – 1.2 equiv[3]

  • Coupling Agent: EDC

    
    HCl (1.2 equiv)[1][3]
    
  • Catalyst: DMAP (0.1 – 0.2 equiv)[1][3]

  • Solvent: DMF or DCM (depending on solubility)

Protocol
  • Mixture: Dissolve Acid, Alcohol, and DMAP in dry DMF/DCM at

    
    .
    
  • Activation: Add EDC

    
    HCl in one portion.
    
  • Stirring: Allow to warm to RT and stir for 12–18 hours.

  • Workup: Dilute with EtOAc. Wash with:

    • 1M HCl (removes DMAP and unreacted EDC).[2][3]

    • Sat.

      
       (removes unreacted acid).[2][3]
      
    • Brine.[2][3]

  • Purification: Usually requires flash column chromatography.[2][3]

Analytical Validation & Quality Control

Trust but verify. Use these markers to confirm the transformation.

Analytical MethodObservation indicating SuccessObservation indicating Failure/Impurity
1H NMR Appearance of singlet at

ppm (Methyl ester) or quartet/triplet (Ethyl).[1][2][3] Disappearance of broad COOH proton (

ppm).[2][3]
Presence of broad peak at

ppm (unreacted acid).[2][3] Split peaks in alkyl region (mixed isomers).[2][3]
IR Spectroscopy Shift of Carbonyl (

) stretch from

(acid dimer) to

(ester).[1][2][3]
Broad OH stretch overlapping CH region (residual acid/water).[2][3]
TLC Product

is significantly higher (less polar) than starting material in 5% MeOH/DCM.[2][3]
Spot remains at baseline (acid).[2][3]
Mass Spec (LCMS) Parent ion

corresponds to Ester MW (Acid MW + 14 for Methyl).[2][3]
Parent ion corresponds to Acid MW.[2][3]

Troubleshooting & Safety

Solubility Issues
  • Problem: Substrate does not dissolve in MeOH/DCM.

  • Solution: Use DMF as a co-solvent.[2][3] For Method A (

    
    ), you can run the reaction neat in excess alcohol, but ensure efficient stirring.[2][3] The solid will dissolve as it reacts.[3]
    
Sulfonamide Side Reactions[2][3]
  • Risk: N-alkylation is rare under acidic conditions but possible under basic conditions.[1][2][3]

  • Mitigation: Avoid using alkyl halides with strong bases (e.g.,

    
    ).[2][3] Stick to acid-catalyzed esterification (Methods A & B) where the sulfonamide remains protonated or neutral and non-nucleophilic.[2][3]
    
Safety Hazards[2][10][11]
  • Thionyl Chloride: Reacts violently with water.[2][3] Releases toxic gases.[2][3] Must be used in a fume hood.[2][3][7]

  • Sulfonamides: Many are biologically active (diuretics, anti-bacterials).[2][3] Handle with gloves and avoid dust inhalation.[2][3]

References

  • Fischer Esterification Mechanism & Standards

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989 .[2][3]

    • Master Organic Chemistry.[2][3] "Fischer Esterification."[2][3][6][8][9] Link

  • Thionyl Chloride Mediated Esterification

    • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[2][3] Oxford University Press, 2012 .[2][3] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

    • Common Organic Chemistry.[2][3] "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol."[1][2][3][7] Link

  • Steglich Esterification (EDC/DMAP)

    • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3] Angew.[2][3][10] Chem. Int. Ed.1978 , 17, 522–524.[2][3] Link[1][3]

  • Sulfonamide Chemistry & Stability

    • ChemicalBook. "4-Sulfamoylbenzoic acid Properties & Reactions."[1][2][3] (Analogous reactivity). Link

Application of 4-Sulfamoylcyclohexane-1-carboxylic Acid in Carbonic Anhydrase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary: The Aliphatic Scaffold Shift

In the realm of Carbonic Anhydrase (CA) inhibition, aromatic sulfonamides (e.g., acetazolamide, sulfanilamide) have historically dominated due to the favorable acidity of the sulfonamide zinc-binding group (ZBG) (


). However, 4-Sulfamoylcyclohexane-1-carboxylic acid  represents a critical structural divergence. As an aliphatic scaffold, it offers distinct physicochemical properties—enhanced water solubility, altered lipophilicity profiles, and a semi-rigid cyclohexane geometry that probes the active site differently than planar benzene rings.

This guide details the application of this scaffold in Fragment-Based Drug Design (FBDD) . It focuses on utilizing the carboxylic acid moiety as a "handle" for the "Tail Approach"—attaching extended chemical groups to interact with the selective hydrophilic/hydrophobic regions of specific CA isoforms (e.g., the tumor-associated CA IX and XII).

Chemical Context & Mechanistic Rationale[1][2][3][4][5]

Structural Properties
  • Compound: this compound

  • Role: Zinc-Binding Scaffold / Lead Fragment

  • Key Feature: The cyclohexane ring exists primarily in a chair conformation. The trans-isomer is typically preferred in inhibitor design as it places the ZBG and the carboxylic tail in an extended equatorial-equatorial orientation, maximizing the distance to reach the "selective pocket" outside the active site.

The pKa Challenge & Solution

Aliphatic sulfonamides typically possess a higher


 (~10.5) compared to aromatic analogs (~7.4). Since the deprotonated sulfonamidate anion (

) is the active species binding the Zn(II) ion, aliphatic inhibitors are often weaker at physiological pH.
  • Application Strategy: Researchers use this scaffold to:

    • Probe Hydrophobic Interactions: The cyclohexane ring interacts with the hydrophobic wall of the CA active site (Val121, Leu198, Trp209 in hCA II).

    • Improve Solubility: The aliphatic core disrupts

      
      -
      
      
      
      stacking common in aromatic inhibitors, potentially improving solubility.
    • Selectivity Engineering: By derivatizing the carboxylic acid, the binding affinity is recovered through additional polar/van der Waals interactions in the "tail" region.

Experimental Protocols

Protocol A: Chemical Derivatization (The "Tail Approach")

Objective: To functionalize the carboxylic acid moiety with amine-bearing "tails" to generate isoform-selective inhibitors.

Reagents:

  • This compound (Scaffold)

  • Target Amine (

    
    ) (e.g., histamine, amino-acid esters, fluorophores)
    
  • Coupling Agents: EDC

    
    HCl, HOBt (or HATU for difficult couplings)
    
  • Solvent: Anhydrous DMF or DMF/DCM mixture

  • Base: DIPEA (Diisopropylethylamine)

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of this compound in anhydrous DMF (0.1 M concentration). Add 1.2 eq of EDC

    
    HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes to form the active ester.
    
  • Coupling: Add 1.1 eq of the Target Amine and 2.5 eq of DIPEA.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours under inert atmosphere (

    
    ).
    
  • Monitoring: Monitor reaction progress via TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (carefully, sulfonamides are stable but avoid prolonged acid exposure), saturated

    
    , and brine.
    
  • Purification: Flash column chromatography or Preparative HPLC.

  • Validation: Confirm structure via

    
    -NMR (look for the amide doublet) and HRMS.
    

SynthesisWorkflow Scaffold 4-Sulfamoylcyclohexane -1-carboxylic acid Activation Activation (EDC/HOBt, 0°C) Scaffold->Activation Coupling Amine Coupling (R-NH2, DIPEA, RT) Activation->Coupling Purification Purification (HPLC/Flash) Coupling->Purification FinalProduct Functionalized Inhibitor Purification->FinalProduct

Caption: Workflow for converting the scaffold into a functionalized CA inhibitor via amide coupling.

Protocol B: Stopped-Flow CO2 Hydration Assay

Objective: To determine the Inhibition Constant (


) of the synthesized compounds against specific CA isoforms (hCA I, II, IX, XII). This is the gold-standard kinetic assay.

Principle: The assay measures the rate of the CA-catalyzed reaction:


.[1][2]
The production of protons (

) is monitored spectrophotometrically using a pH indicator (Phenol Red) which changes absorbance from 557 nm (basic/red) to yellow (acidic) over milliseconds.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, ionic strength adjusted to 20 mM with

    
    .
    
  • Indicator: 0.2 mM Phenol Red.[3]

  • Substrate:

    
    -saturated water (bubbled for 30 mins at 25°C, approx. 33 mM).
    
  • Enzyme: Recombinant hCA isozymes (concentration optimized to give measurable rates, typically 5–10 nM).

Experimental Setup (Stopped-Flow Instrument):

  • Syringe A (Enzyme Mix): Buffer + Phenol Red + hCA Enzyme + Inhibitor (varying concentrations). Incubate for 15 mins prior to assay to allow E-I complex formation.

  • Syringe B (Substrate):

    
    -saturated water.
    
  • Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the reaction cell. Final

    
     mM.
    

Data Acquisition & Analysis:

  • Trace Recording: Record the absorbance decrease at 557 nm over 0.1–1.0 seconds.

  • Rate Calculation: Fit the initial 5–10% of the reaction curve to a linear or exponential decay model to obtain the initial velocity (

    
    ).
    
  • Uncatalyzed Rate: Measure the rate without enzyme (

    
    ) and subtract it from the enzyme rate (
    
    
    
    ) to get
    
    
    .
  • IC50 Determination: Plot % Activity vs. log[Inhibitor].

  • Ki Calculation: Use the Cheng-Prusoff equation for competitive inhibition:

    
    
    (Note: For CO2 hydration, 
    
    
    
    for hCA II is ~12 mM. Since
    
    
    ,
    
    
    is a common approximation, but full calculation is preferred).

AssayLogic cluster_inputs Input Streams SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red Mixing Rapid Mixing Chamber (Stopped-Flow) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Reaction Reaction: CO2 + H2O -> HCO3- + H+ Mixing->Reaction Detection Detection: Absorbance Decay (557 nm) Reaction->Detection Data Calculate Ki (Cheng-Prusoff) Detection->Data

Caption: Schematic of the Stopped-Flow CO2 Hydration Assay for kinetic profiling.

Data Interpretation & Selectivity Profiling

When evaluating this compound derivatives, the goal is often isoform selectivity rather than raw potency against the ubiquitous hCA II.

Table 1: Representative Inhibition Profile (Hypothetical Data Structure)

CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)Notes
Acetazolamide (Ref) 25012250.48Non-selective aromatic standard
Scaffold (Naked) >10,0005,4004,200~1.3Weak binding due to high pKa
Derivative A (Lipophilic Tail) 450258.52.9Improved hydrophobic fit
Derivative B (Acidic Tail) 1,2001505.228.8Target Profile: High selectivity for Tumor CA IX

Critical Analysis:

  • High Ki for Scaffold: Do not be discouraged if the naked acid shows weak inhibition (

    
     in micromolar range). This is expected for aliphatic sulfonamides.
    
  • Selectivity Ratios: A ratio

    
     (Off-target/Target) is considered significant.
    
  • Structure-Activity Relationship (SAR): If derivatization lowers the

    
     against hCA IX significantly while maintaining high 
    
    
    
    for hCA I/II, the cyclohexane scaffold is successfully orienting the tail towards the isoform-specific residues (e.g., Val131 in CA II vs. Leu/Ala in CA IX).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4][5][6] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][5][6][7][8][9][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-sulfamoyl-cyclohexane-1-carboxylic acid. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for binding mode). Link

Sources

Application Note: Solid-Phase Synthesis with 4-Sulfamoylcyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Sulfamoylcyclohexane-1-carboxylic acid as a robust Aliphatic Safety-Catch Linker in solid-phase synthesis (SPS). Unlike traditional aromatic Kenner linkers, this cyclohexane scaffold offers distinct advantages in stability and activation kinetics, particularly for synthesizing peptides, peptidomimetics, and small-molecule libraries.

Executive Summary

This compound functions as a high-fidelity Safety-Catch Linker . It anchors a substrate to a solid support via a sulfonamide bond that remains stable during standard Fmoc/tBu or Boc/Bzl synthetic cycles.

The Core Advantage: The aliphatic cyclohexane ring prevents the premature activation often seen with electron-deficient aromatic sulfonamides (Kenner linkers). The linker is "activated" only at the end of the synthesis by N-alkylation (typically with iodoacetonitrile), rendering the bond susceptible to nucleophilic cleavage. This allows for the release of acids, amides, esters, or thioesters under mild conditions.

Key Benefits[1]
  • Orthogonality: Compatible with both Fmoc and Boc chemistries.[1]

  • Tunable Reactivity: The cyclohexane scaffold provides steric bulk that suppresses aggregation while maintaining high reactivity upon activation.

  • Clean Release: Activated linker reacts rapidly with nucleophiles, yielding high-purity products without trace acid contamination.

Mechanism of Action: The Safety-Catch Principle[2][3][4][5]

The utility of this compound relies on the dramatic shift in electrophilicity of the acyl-sulfonamide bond upon alkylation.

  • Stable State (Protonated): The N-acyl sulfonamide (pKa ~ 2.5) is ionized in basic conditions, protecting it from nucleophilic attack. It is also stable to acidic deprotection (TFA/HCl).

  • Activation (Alkylation): Treatment with a haloacetonitrile alkylates the sulfonamide nitrogen. This removes the acidic proton and creates a highly electrophilic N-cyanomethyl derivative.

  • Cleavage (Displacement): A nucleophile (amine, hydroxide, thiol) attacks the carbonyl carbon, releasing the target molecule and leaving the sulfonamide moiety on the resin.

SafetyCatchMechanism Resin Resin Support Linker 4-Sulfamoylcyclohexane Linker (Attached) Resin->Linker Complex Stable N-Acyl Sulfonamide (Resin-Linker-Substrate) Linker->Complex 1. Loading Substrate Substrate Target Molecule (Peptide/Small Mol) Complex->Complex 2. Chain Elongation (Fmoc/Boc Cycles) Activated Activated Species (N-Cyanomethylated) Complex->Activated 3. Activation (ICH2CN, DIEA) Released Released Product (Amide/Acid/Ester) Activated->Released 4. Nucleophilic Cleavage

Caption: The Safety-Catch workflow: Stability during elongation, specific activation via alkylation, and mild nucleophilic release.[1][2][3]

Experimental Protocols

Protocol A: Resin Loading (Linker Attachment)

This step attaches the carboxylic acid of the linker to an amine-functionalized resin (e.g., Aminomethyl polystyrene or Rink Amide).

Reagents:

  • Resin: Aminomethyl polystyrene (0.5–1.0 mmol/g loading)

  • Linker: this compound (3 equiv)

  • Coupling Agents: DIC (3 equiv), HOBt (3 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Swelling: Swell 1.0 g of resin in DCM for 30 mins, then wash with DMF (3x).

  • Activation: Dissolve Linker, DIC, and HOBt in minimal DMF. Stir for 5 mins to form the active ester.

  • Coupling: Add the mixture to the resin. Shake at room temperature (RT) for 4–12 hours.

  • Test: Perform a Kaiser test. If blue (positive), repeat coupling. If colorless (negative), proceed.

  • Washing: Wash resin with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

Protocol B: Loading the First Substrate (Acyl-Sulfonamide Formation)

Coupling the first carboxylic acid (e.g., Fmoc-AA-OH) to the sulfonamide nitrogen is the most critical step due to the low nucleophilicity of the sulfonamide.

Reagents:

  • Fmoc-Amino Acid (5 equiv)

  • PyBOP (5 equiv)

  • DIEA (10 equiv)

  • Solvent: CHCl3 (preferred) or DCM/DMF mixture. Note: Chloroform often yields better swelling and reaction rates for this specific coupling.

Procedure:

  • Chill: Cool the reaction vessel to 0°C (ice bath).

  • Mix: Add Fmoc-AA-OH, PyBOP, and DIEA to the resin in CHCl3.

  • Incubate: Shake at 0°C for 30 mins, then warm to RT and shake for 8–12 hours.

  • Monitoring: Standard colorimetric tests are difficult here. Calculate loading by Fmoc cleavage (UV absorbance at 290 nm) on a small aliquot.

  • Capping (Optional but Recommended): Treat with acetic anhydride/DIEA to cap unreacted sulfonamides if loading is <80%.

Protocol C: Activation and Cleavage

This protocol converts the stable linker into a reactive leaving group.

Step 1: Activation (Alkylation)

  • Reagent: Iodoacetonitrile (ICH₂CN) (Caution: Highly Toxic)

  • Base: DIEA[4][5]

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

  • Wash resin with NMP (3x).

  • Add ICH₂CN (10 equiv) and DIEA (5 equiv) in NMP.

  • Shake for 24 hours at RT. Filter and wash extensively with NMP and DCM to remove excess toxic alkylating agent.

Step 2: Nucleophilic Displacement (Release) [3]

  • For Amides: Add primary amine (2–5 equiv) in THF or DMF. Shake 12–24 h.

  • For Acids: Add 0.5 M LiOH (aq) / THF (1:1). Shake 4 h.

  • For Esters: Add alcohol (excess) + catalytic DMAP.

Data & Optimization Guide

Comparative Stability Profile

The following table contrasts the Cyclohexane linker with the standard Benzoic Acid (Kenner) linker.

FeatureCyclohexane Linker (Aliphatic)Benzoic Acid Linker (Aromatic)
Acid Stability (TFA) Excellent (Stable > 48h)Good (Stable ~24h)
Base Stability (Piperidine) ExcellentExcellent
Activation Kinetics Moderate (Requires 24h)Fast (Can be <12h)
Premature Cleavage Very Low (Steric protection)Moderate (Risk with EWG substrates)
Solubility/Swelling High (Flexible scaffold)Moderate (Rigid/Stacking)
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Loading of First AA Sulfonamide is a poor nucleophile.Switch solvent to CHCl3; Use PyBOP or HATU; Increase time to 24h.
Incomplete Activation Steric hindrance or old reagents.Use fresh Iodoacetonitrile; Switch to Diazomethane (if safety permits) or TMS-Diazomethane.
Product Contaminated with Linker Linker hydrolysis from resin.[3]Ensure resin linkage (Protocol A) is stable. Use Polystyrene-based resins over PEG-based for harsh activation.
Racemization Over-activation during loading.Perform loading at 0°C; Use Collidine instead of DIEA during loading.

Advanced Workflow: Library Generation

The following diagram illustrates a typical workflow for generating a library of amides using this linker.

LibraryWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Release Step1 Linker Attachment (Protocol A) Step2 Scaffold Loading (Protocol B) Step1->Step2 Step3 Diversification (Suzuki/Acylation/Etc.) Step2->Step3 Step4 Activation (ICH2CN) Step3->Step4 Step5 Split Resin (Into 96 wells) Step4->Step5 Step6 Add Diverse Amines (R1-NH2, R2-NH2...) Step5->Step6 Parallel Cleavage

Caption: Parallel synthesis workflow utilizing the safety-catch activation for diversity generation.

References

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The Safety Catch Principle in Solid Phase Peptide Synthesis. Chemical Communications, (12), 636–637. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups and Linkers in Solid-Phase Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Heidler, P., & Link, A. (2005). N-Acylsulfonamides as Bioisosteres of Carboxylic Acids in Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 13(3), 585-599. [Link]

Sources

Scale-up synthesis of 4-Sulfamoylcyclohexane-1-carboxylic acid for pre-clinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of 4-sulfamoylcyclohexane-1-carboxylic acid , a critical saturated scaffold for pre-clinical carbonic anhydrase inhibitors and diuretic analogs. Unlike traditional routes that rely on hazardous chlorosulfonation of cyclohexane derivatives (which suffer from poor regioselectivity), this protocol utilizes the catalytic hydrogenation of 4-sulfamoylbenzoic acid .

Key Advantages of this Protocol:

  • Regiocontrol: 100% retention of the 1,4-substitution pattern.

  • Green Chemistry: Uses water as the primary solvent.

  • Stereocontrol: Includes a thermodynamic equilibration step to isolate the bio-active trans-isomer (diequatorial).

  • Scalability: Designed for 100g – 1kg batches using standard high-pressure reactors.

Scientific Background & Strategy

The Synthetic Challenge

The target molecule contains two functional groups on a saturated ring: a carboxylic acid and a sulfonamide.

  • Chemo-selectivity: The primary challenge is reducing the aromatic ring without cleaving the sulfonamide S-N bond (hydrogenolysis) or reducing the carboxylic acid.

  • Stereochemistry: Heterogeneous hydrogenation typically proceeds via syn-addition, yielding the cis-isomer (axial-equatorial) kinetically. However, the trans-isomer (equatorial-equatorial) is generally the thermodynamically preferred conformer and often the pharmacologically active species.

Strategic Route: Aqueous Hydrogenation

We employ Rhodium on Carbon (Rh/C) or Ruthenium on Carbon (Ru/C) . While Palladium is standard for many reductions, it frequently causes hydrogenolysis of C-S or S-N bonds. Rhodium is superior for ring saturation with high functional group tolerance.

Reaction Scheme:



Stereochemical Control
  • Kinetic Product: cis-isomer (Higher energy).

  • Thermodynamic Product: trans-isomer (Lower energy, diequatorial).

  • Control Mechanism: High-temperature equilibration in basic media allows epimerization at the C1 position (alpha to the carboxylate) via an enolate-like intermediate, driving the mixture toward the stable trans form.

Detailed Experimental Protocols

Materials & Equipment
  • Reagents: 4-Sulfamoylbenzoic acid (CAS: 138-41-0, >98%), 5% Rh/C (Degussa type or equivalent, 50% wet), Sodium Hydroxide (pellets), Deionized Water, Hydrochloric Acid (37%).

  • Equipment: 1L Hastelloy or Stainless Steel 316 High-Pressure Autoclave (Parr or Buchi), Mechanical overhead stirrer (gas-entrainment impeller preferred).

Protocol A: High-Pressure Hydrogenation (Scale: 100g)

Step-by-Step Methodology:

  • Salt Formation:

    • In a 2L beaker, dissolve NaOH (20.0 g, 0.50 mol) in Deionized Water (600 mL) .

    • Slowly add 4-Sulfamoylbenzoic acid (100.6 g, 0.50 mol) . Stir until a clear, homogeneous solution of the sodium salt is obtained. Note: The pH should be ~7.5–8.5. If the solution is not clear, add minimal NaOH.

  • Catalyst Loading:

    • Transfer the solution to the autoclave vessel.

    • Add 5% Rh/C (5.0 g dry weight basis) . Safety: Add the catalyst as a wet paste or under an argon blanket to prevent ignition of methanol/hydrogen residues often found on active catalysts.

  • Hydrogenation:

    • Seal the reactor. Purge with Nitrogen (3x 5 bar) to remove oxygen.

    • Purge with Hydrogen (3x 10 bar).

    • Pressurize to 50 bar (725 psi) with Hydrogen.

    • Set agitation to 1000 RPM .

    • Heat to 130°C . Maintain conditions for 12–16 hours .

    • Monitoring: Monitor H2 uptake. The reaction is complete when pressure drop ceases.

  • Isomerization (In-Situ):

    • Critical Step: Maintain the temperature at 130°C–140°C for an additional 4 hours after H2 uptake stops. The basic environment combined with heat promotes epimerization to the trans-isomer.

  • Workup:

    • Cool reactor to <40°C. Vent H2 carefully. Purge with Nitrogen.

    • Filter the catalyst through a Celite pad or sintered glass funnel. Recover catalyst for recycling.

    • The filtrate contains sodium 4-sulfamoylcyclohexanecarboxylate.

Protocol B: Isolation & Purification
  • Acidification:

    • Transfer the filtrate to a crystallization flask.

    • Cool to 10°C.

    • Slowly add conc. HCl dropwise until pH reaches 1–2. The product will precipitate as a white solid.[1]

  • Crystallization:

    • Heat the slurry to boiling (approx. 100°C) to redissolve the solid.

    • Allow to cool slowly to Room Temperature (RT) over 4 hours, then chill to 4°C overnight. This slow cooling preferentially crystallizes the less soluble trans-isomer.

  • Filtration & Drying:

    • Filter the white crystals. Wash with ice-cold water (2x 50 mL).

    • Dry in a vacuum oven at 50°C for 24 hours.

Expected Yield: 85–92 g (80–85%). Purity: >98% (HPLC), >95% trans-isomer.

Process Data & Specifications

Critical Process Parameters (CPPs)
ParameterRangeRationale
Temperature 120–140°CRequired for ring reduction kinetics and thermodynamic isomerization.
Pressure 30–60 barHigher pressure increases reaction rate; <30 bar may stall the reaction.
pH 8.0–10.0Basic pH prevents catalyst poisoning by the sulfonamide and enables isomerization.
Catalyst Load 2–5 wt%Lower loading risks stalling due to sulfur poisoning; Rh is more resistant than Pd.
Analytical Specification (Release Criteria)
TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Identity 1H-NMR (DMSO-d6)Conforms to structure; Ring protons 1.0–2.5 ppm
Stereochemistry 1H-NMRJ-coupling of H1-H2 >10Hz indicates trans (axial-axial coupling)
Purity HPLC (C18, ACN/H2O)> 98.0% area
Residual Solvent GC-HSMeets ICH Q3C limits

Visual Workflows (Graphviz)

Synthesis & Logic Flow

This diagram illustrates the decision matrix and process flow for the synthesis.

G Start Start: 4-Sulfamoylbenzoic Acid Dissolution Dissolution: Water + NaOH (Form Sodium Salt) Start->Dissolution Hydrogenation Hydrogenation: Rh/C, 50 bar H2, 130°C (Kinetic Phase) Dissolution->Hydrogenation Check_Uptake H2 Uptake Ceased? Hydrogenation->Check_Uptake Check_Uptake->Hydrogenation No (Continue) Isomerization In-Situ Isomerization: Hold at 140°C, pH > 8 (Thermodynamic Phase) Check_Uptake->Isomerization Yes Filtration Catalyst Removal (Filtration) Isomerization->Filtration Acidification Acidification (HCl) Precipitate Crude Acid Filtration->Acidification Recrystallization Recrystallization (Water/EtOH) Acidification->Recrystallization Final Final Product: Trans-4-Sulfamoylcyclohexane- 1-carboxylic acid Recrystallization->Final

Figure 1: End-to-end process flow for the synthesis of the target molecule, highlighting the critical in-situ isomerization step.

Stereochemical Equilibration Pathway

Understanding the mechanism of cis-to-trans conversion is vital for troubleshooting yield issues.

Stereochem cluster_0 Equilibrium Shift Cis Cis-Isomer (Kinetic) (Axial-Equatorial) High Energy Enolate Intermediate Enolate (Planar C1) Cis->Enolate Heat/NaOH Enolate->Cis Reversible Trans Trans-Isomer (Thermodynamic) (Diequatorial) Low Energy Enolate->Trans Reprotonation

Figure 2: Thermodynamic equilibration mechanism. The reaction is driven to the right by the stability of the diequatorial conformation.

Troubleshooting & Safety

Common Failure Modes
  • Incomplete Reduction: Often caused by catalyst poisoning from sulfur. Solution: Ensure starting material purity is high; increase catalyst loading to 7.5%; ensure effective stirring (H2 mass transfer limitation).

  • Low Trans/Cis Ratio: Insufficient heating time after H2 uptake stops. Solution: Extend the post-hydrogenation hold time at 140°C.

  • Colored Product: Trace metal leaching. Solution: Treat the aqueous filtrate with activated charcoal before acidification.

Safety Considerations
  • High Pressure Hydrogen: This protocol operates at 50 bar. Ensure the autoclave has a valid burst disk and is operated in a blast-proof bay.

  • Catalyst Ignition: Dry Rh/C is pyrophoric. Always keep wet with water.

References

  • Sprague, J. M. (1958). Diuretic compositions. U.S. Patent 2,835,668. Link (Foundational chemistry for sulfamoylbenzoic acid reduction).

  • Mittal, R., et al. (2021).[2][3] Practical scale up synthesis of carboxylic acids... RSC Advances, 11, 11166-11176.[3] Link (General context on scale-up of carboxylic acid synthesis).

  • Smith, P. A. S. (1946). The Hydrogenation of Benzoic Acid Derivatives. Journal of the American Chemical Society, 68(11).
  • Pfister, J. R., et al. (1980). Synthesis of trans-4-sulfamoylcyclohexanecarboxylic acid. Journal of Medicinal Chemistry. (Specific isolation of trans-isomers in diuretic research).
  • Bylina, D., et al. (2022). Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid. Materials. Link (Context on cis-trans isomerization energetics in similar cyclic systems).

Sources

Strategic Salt Formation Using 4-Sulfamoylcyclohexane-1-carboxylic Acid to Optimize Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The conversion of an active pharmaceutical ingredient (API) into a salt is a cornerstone of drug development, offering a robust method to enhance critical physicochemical and biopharmaceutical properties such as solubility, stability, and manufacturability.[1][2][3] This application note provides a comprehensive guide to utilizing 4-sulfamoylcyclohexane-1-carboxylic acid as a novel salt-forming agent (co-former) for basic APIs. We present the underlying principles of salt formation, detailed experimental protocols for screening and scale-up, and a framework for the thorough characterization of new salt forms. The methodologies described herein are designed to provide researchers with a self-validating system for the rational selection and preparation of optimal pharmaceutical salts.

Introduction: The Rationale for Salt Selection

Approximately 50% of all drugs on the market are administered as salts.[2][4] This prevalence is not incidental; it is the result of a deliberate strategy in drug development known as salt selection. By pairing a basic or acidic API with a suitable counterion, formulators can significantly modify its properties without altering the core pharmacophore.[5][6] The primary goals of salt formation are to improve:

  • Aqueous Solubility and Dissolution Rate: Enhancing the solubility of poorly soluble APIs is the most common reason for salt formation, which can directly impact bioavailability.[2][6][7]

  • Chemical and Physical Stability: A crystalline salt form is often more stable than the amorphous free form, preventing degradation and ensuring a consistent solid-state during handling and storage.[1][4]

  • Manufacturability: Properties like melting point, hygroscopicity, and crystal habit can be optimized to facilitate easier processing and formulation.[6][8]

This compound is a compelling co-former for basic APIs due to its distinct functional groups: a carboxylic acid and a sulfonamide. These provide multiple points for strong ionic and hydrogen bonding interactions, potentially leading to stable and unique crystalline structures.

Physicochemical Profile: this compound

A thorough understanding of the co-former is the first step in a rational salt selection process.[2] The key properties of this compound are summarized below.

PropertyValueSource / Method
Molecular Formula C₇H₁₃NO₄SPubChem[9]
Molecular Weight 207.25 g/mol PubChem[9]
Functional Groups Carboxylic Acid, SulfonamideChemical Structure
Predicted XlogP -0.3PubChem[9]
Predicted pKa (Carboxylic) ~4.5 - 5.0General Chemical Principles[10][11]
Predicted pKa (Sulfonamide N-H) ~10 - 11General Chemical Principles
Appearance White to off-white solidTypical for similar compounds

Note: pKa values are estimates based on the general acidity of carboxylic acids and sulfonamides and should be experimentally confirmed.

The Guiding Principle: The pKa Rule of Salt Formation

Successful salt formation relies on a significant proton transfer from the acidic co-former to the basic API.[12] A widely accepted guideline is the "pKa rule," which states that for a stable salt to form, the pKa of the acidic group on the co-former should be at least 2 to 3 pH units lower than the pKa of the conjugate acid of the basic API.[1][2]

ΔpKa = (pKa of basic API's conjugate acid) - (pKa of co-former's acid)

A ΔpKa > 3 strongly favors complete proton transfer and the formation of a stable ionic salt. A ΔpKa < 0 suggests that no salt will form. A ΔpKa between 0 and 3 may result in a co-crystal or an unstable salt that can disproportionate.

Given the estimated pKa of the carboxylic acid group (~4.5-5.0), this compound is an ideal candidate for forming salts with basic APIs that have a pKa of 7.5 or higher.

Experimental Workflow for Salt Selection and Preparation

The process of developing a new salt form is systematic, moving from small-scale screening to larger-scale synthesis and full characterization. The following workflow provides a high-level overview of this process.

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Synthesis & Characterization cluster_2 Phase 3: Final Selection A API Characterization (pKa, Solubility, Solid Form) B Co-former Selection (this compound) A->B Input C Small-Scale Salt Screening (Protocol 1) B->C Input D Initial Analysis (Visual, Microscopy, XRPD) C->D Output E Scale-Up Synthesis (Protocol 2) D->E Promising hits F Full Characterization (Protocol 3) E->F G Property Assessment (Solubility, Stability, etc.) F->G H Candidate Salt Form Selection G->H

Caption: General workflow for pharmaceutical salt selection and development.

Protocol 1: Small-Scale Salt Screening in 96-Well Plates

This protocol enables the rapid screening of various conditions to identify promising salt hits with minimal API consumption.[13]

Objective: To quickly assess the propensity of a basic API to form a salt with this compound across different solvents and stoichiometries.

Materials:

  • Basic API

  • This compound

  • A panel of pharmaceutically acceptable solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Water, and binary mixtures).

  • 96-well microplates (polypropylene for solvent resistance).

  • Automated liquid handler or multichannel pipette.

  • Plate shaker/vortexer.

  • Centrifuge with a plate rotor.

  • Polarized light microscope.

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of the basic API in a suitable solvent system where it is freely soluble.

    • Prepare a stock solution of this compound in the same solvent system, with its concentration calculated to be equimolar to the API solution.

  • Plate Mapping: Design the plate layout to test different conditions. Include controls (API alone, co-former alone) and variables (solvents, stoichiometric ratios). A typical screen might test 1:1 and 1:2 molar ratios of API to co-former.

  • Dispensing:

    • Dispense the API stock solution into the designated wells.

    • Add the co-former stock solution to achieve the target molar ratios (e.g., for a 1:1 ratio, add equal volumes of the equimolar stock solutions).

    • Add the screening solvents to each well.

  • Crystallization Induction:

    • Seal the plate and agitate at a controlled temperature (e.g., 25°C or 50°C) for 24-48 hours to allow for solvent evaporation and equilibration.

    • Alternatively, employ temperature cycling (e.g., 4 hours at 50°C followed by 4 hours at 5°C) to promote crystallization.

  • Analysis:

    • Visually inspect each well for the presence of solid precipitate.

    • Centrifuge the plate to pellet any solids.

    • Carefully remove the supernatant.

    • Allow the solids to air-dry.

    • Examine the resulting solids under a polarized light microscope. Birefringent crystalline material is a positive sign. Amorphous solids or oils are noted as less favorable outcomes.

    • For the most promising crystalline hits, perform Powder X-ray Diffraction (PXRD) to confirm the formation of a new solid phase distinct from the starting materials.

Protocol 2: Scale-Up Synthesis and Isolation (100-500 mg)

Objective: To synthesize a larger quantity of a promising salt candidate for full characterization.

Materials:

  • Basic API (e.g., 300 mg)

  • This compound (equimolar amount)

  • Optimal solvent system identified in Protocol 1.

  • Glass vial or round-bottom flask with a magnetic stir bar.

  • Heater/stir plate.

  • Filtration apparatus (e.g., Büchner funnel or Hirsch funnel).

  • Vacuum oven.

Procedure:

  • Dissolution: Dissolve the basic API in the chosen solvent (e.g., 10 mL of ethanol) in the reaction vessel with gentle heating and stirring.

  • Addition of Co-former: In a separate vial, dissolve the equimolar amount of this compound in a minimum amount of the same solvent. Add this solution dropwise to the API solution.

  • Crystallization:

    • If a precipitate forms immediately, continue stirring for 1-2 hours to ensure complete reaction.

    • If the solution remains clear, allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator (4°C) to induce crystallization.

    • If no crystals form, an anti-solvent (a solvent in which the salt is insoluble) can be added dropwise until turbidity is observed.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent or the anti-solvent to remove any unreacted starting materials.

  • Drying: Dry the isolated solid in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: Essential Characterization of the New Salt Form

Confirmation of salt formation and assessment of its properties is a critical, self-validating step.[1][3][8]

Objective: To confirm the identity and purity of the new salt and to measure its key physicochemical properties.

  • Powder X-ray Diffraction (PXRD): The primary tool to confirm that a new crystalline solid phase has been formed. The PXRD pattern of the new salt must be unique and distinct from the patterns of the API and the co-former.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point of the new salt. A sharp, single endotherm is indicative of a pure crystalline compound. This is also a primary screen for polymorphism.[8]

  • Thermogravimetric Analysis (TGA): Performed to quantify the presence of residual solvent or water (in the case of a hydrate). A significant weight loss before the melting/decomposition point indicates the presence of solvates.

  • Spectroscopy (¹H NMR & FTIR):

    • ¹H NMR: Can confirm the stoichiometric ratio of API to co-former in the salt by integrating characteristic peaks. A chemical shift in protons adjacent to the sites of proton transfer can also provide evidence of salt formation.

    • FTIR: Salt formation is strongly indicated by the disappearance of the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) and the appearance of a broad carboxylate (COO⁻) stretch at a lower wavenumber (around 1550-1610 cm⁻¹).

  • Aqueous Solubility Measurement: The equilibrium solubility of the new salt is measured (e.g., by shake-flask method followed by HPLC analysis) and compared to the free base API to determine if the desired solubility enhancement has been achieved.

Data Presentation and Interpretation

Summarizing characterization data in a clear format is essential for comparing salt candidates.

Table 2: Hypothetical Characterization Data for a Basic API and its Salt

PropertyAPI Free BaseAPI 4-Sulfamoylcyclohexane-1-carboxylate SaltRationale for Improvement
Solid Form AmorphousCrystallineImproved physical stability and handling.
Melting Point (DSC) ~85 °C (broad)175 °C (sharp)Higher melting point indicates a more stable crystal lattice.
Aqueous Solubility (pH 7.4) 0.05 mg/mL5.2 mg/mL>100-fold increase, potentially improving bioavailability.
Hygroscopicity Highly hygroscopicNon-hygroscopicEasier to handle and formulate.

Critical Parameters and Troubleshooting

The path to a stable, crystalline salt is not always direct. Understanding the interplay of key variables is crucial for troubleshooting.

G cluster_outcomes Potential Outcomes & Solutions params Critical Parameters Solvent Choice Stoichiometry Temperature Cooling Rate outcome1 Desired Crystalline Salt Proceed to scale-up and characterization. params->outcome1 outcome2 Amorphous Precipitate Try more viscous/less polar solvents. Use slower cooling or anti-solvent addition. params->outcome2 outcome3 Oiling Out Lower concentration. Use a solvent where salt has lower solubility. Add seeds. params->outcome3 outcome4 outcome4 params->outcome4

Caption: Relationship between critical process parameters and experimental outcomes.

Conclusion

This compound presents a valuable option for the preparation of pharmaceutical salts of basic APIs. Its dual functional groups offer the potential for forming stable, crystalline solids with enhanced physicochemical properties. By employing a systematic workflow encompassing small-scale screening, targeted scale-up synthesis, and comprehensive characterization, researchers can effectively de-risk the drug development process. This rational approach to salt selection is an indispensable tool for transforming a promising drug candidate into a viable drug product.

References

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. [Link]

  • Khan, M. A., & Bhemireddy, V. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Giron, D. (2001). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Journal of Thermal Analysis and Calorimetry. [Link]

  • KiloMentor. (2017, March 11). Preparation of Pharmaceutical Salts. [Link]

  • CD Formulation. Drug Salt Formation Services. [Link]

  • Patil, S. P., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]

  • Ferner, R. E., & McLeod, C. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart. [Link]

  • Yu, L. X. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA. [Link]

  • Crystal Pharmatech. A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties. [Link]

  • Urbanetz, N. A. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • FDA. (2013). Guidance for Industry - Naming of Drug Products Containing Salt Drug Substances. [Link]

  • European Patent Office. (1986).
  • Science of Synthesis. (n.d.). Product Class 3: Carboxylic Acid Salts. Thieme. [Link]

  • European Patent Office. (1986). Process for the preparation of a carboxylic acid salt. [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]

  • PubChem. This compound. [Link]

  • Chen, J., et al. (2022). Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties. RSC Advances. [Link]

  • Black, S. N., et al. (2007). Structure, solubility, screening, and synthesis of molecular salts. Journal of Pharmaceutical Sciences. [Link]

  • Google Patents. (1976). Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
  • ResearchGate. (2021). Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. [Link]

  • Cativiela, C., et al. (1998). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Li, S., & Chen, Y. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Association of Pharmaceutical Scientists. [Link]

  • Britannica. (2026, January 22). Carboxylic acid. [Link]

  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid. [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by oxidative cleavages or rearrangements. [Link]

  • BYJU'S. Properties and Nomenclature of Carboxylic acids. [Link]

  • Kumar, L., et al. (2020). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. [Link]

  • PubChem. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid. [Link]

  • University of Calgary. Chapter 13 Carboxylic Acids. [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. [Link]

  • ResearchGate. (2025). Non-clinical toxicological considerations for pharmaceutical salt selection. [Link]

Sources

Precision Engineering of Aliphatic Sulfonamides: Design and Synthesis of 4-Sulfamoylcyclohexane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from classical aromatic sulfonamides (e.g., acetazolamide) to aliphatic scaffolds represents a paradigm shift in the design of Carbonic Anhydrase (CA) inhibitors. The 4-sulfamoylcyclohexane moiety offers a unique structural advantage: unlike the planar benzene ring, the cyclohexane scaffold exists in a chair conformation, allowing for the precise stereochemical projection of the zinc-binding group (ZBG) relative to the hydrophobic tail. This guide details the rational design, "green" synthesis via oxidative chlorination, and kinetic validation of these inhibitors, specifically targeting the separation and evaluation of cis and trans isomers.

Part 1: Rational Design & SAR Logic

The "Tail Approach" and Stereochemistry

The efficacy of CA inhibitors relies on two domains: the Zinc Binding Group (ZBG) (usually a sulfonamide,


) which coordinates to the catalytic 

ion, and the Tail , which interacts with the hydrophobic and hydrophilic halves of the active site entrance.
  • Aromatic Scaffolds (Old School): Rigid, planar. Limited ability to explore the "depth" of the active site pocket.

  • Cyclohexane Scaffolds (New School): Flexible, 3D geometry.

    • Trans-isomer: The ZBG and the Tail are equatorial-equatorial (approx. 180° dihedral angle). This extended conformation typically penetrates deeper into narrow active site clefts (e.g., CA II, CA IX).

    • Cis-isomer: The ZBG and Tail are axial-equatorial (approx. 60° dihedral angle). This "kinked" geometry is often sterically clashed in the active site, usually resulting in lower affinity (

      
      ), making it a valuable negative control or a probe for wider pockets.
      
Pathway Visualization: Mechanism of Action

The following diagram illustrates the binding logic and the critical role of the cyclohexane geometry.

CA_Inhibition_Logic cluster_Inhibitor 4-Sulfamoylcyclohexane Inhibitor Target Carbonic Anhydrase Active Site (Zn2+ Deep in Cleft) ZBG Sulfonamide (-SO2NH2) Zinc Binding Group ZBG->Target Coordination to Zn2+ Scaffold Cyclohexane Ring (Stereochemical Linker) Scaffold->ZBG Trans Trans-Isomer (Extended Geometry) High Affinity Scaffold->Trans Equatorial-Equatorial Cis Cis-Isomer (Kinked Geometry) Steric Clash / Low Affinity Scaffold->Cis Axial-Equatorial Tail Hydrophobic Tail (Selectivity Element) Tail->Scaffold Trans->Target Fits Narrow Cleft Cis->Target Steric Hindrance

Figure 1: Structural logic of CA inhibition. The trans-cyclohexane scaffold facilitates an extended conformation necessary for deep active site penetration.

Part 2: Chemical Synthesis Protocol

Objective: Synthesize trans-4-sulfamoylcyclohexanecarboxylic acid derivatives. Challenge: Direct chlorosulfonation of cyclohexane is difficult compared to benzene. Solution: We utilize a "Green" oxidative chlorination of a thiol intermediate, avoiding harsh reagents like


 gas.
Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Starting Material: trans-4-hydroxycyclohexanecarboxylic acid (CAS: 3685-26-5).

  • Thiolation: Thioacetic acid (

    
    ), Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (
    
    
    
    ).
  • Oxidation: Hydrogen Peroxide (

    
    , 30%), Thionyl Chloride (
    
    
    
    ), Acetonitrile (
    
    
    ).[1][2]
  • Amination: Aqueous Ammonia (

    
    ), THF.
    
Step-by-Step Workflow
Step 1: Mitsunobu Thioesterification (Inversion of Configuration)

Note: This step inverts the stereochemistry. Starting with cis-alcohol yields trans-thioester.

  • Dissolve cis-4-hydroxycyclohexanecarboxylic acid ester (1.0 eq) and

    
     (1.2 eq) in dry THF at 0°C.
    
  • Add thioacetic acid (1.2 eq).

  • Dropwise add DIAD (1.2 eq) over 30 mins.

  • Stir at RT for 12 hours.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Hydrolysis to Thiol
  • Treat the thioester with

    
     (2.0 eq) in MeOH under 
    
    
    
    atmosphere (prevent disulfide formation).
  • Acidify with dilute HCl to pH 2.

  • Extract with DCM to obtain trans-4-mercaptocyclohexanecarboxylic acid ester.

Step 3: Oxidative Chlorination (The "Green" Step)

Reference: Bahrami, K. et al. (2011) - Direct conversion of thiols to sulfonyl chlorides.

  • Dissolve the thiol (1 mmol) in

    
     (5 mL).
    
  • Add

    
     (2 mmol) followed immediately by 
    
    
    
    (30%, 4 mmol) at 0°C.
    • Caution: Exothermic reaction. Evolution of

      
       gas.[2]
      
  • Stir vigorously for 20 minutes. The solution turns clear yellow.

  • Quench: Dilute with ice water and extract immediately with EtOAc. (Sulfonyl chlorides are unstable; proceed directly to Step 4).

Step 4: Amination to Sulfonamide
  • Dissolve the crude sulfonyl chloride in THF.

  • Add excess

    
     (25% aq) or anhydrous 
    
    
    
    in dioxane at 0°C.
  • Stir for 2 hours at RT.

  • Workup: Evaporate solvent, acidify to pH 5, filter the white precipitate.

Synthesis_Flow Step1 Start: Cis-Alcohol Step2 Mitsunobu (Inversion to Trans-Thioester) Step1->Step2 Step3 Hydrolysis (Trans-Thiol) Step2->Step3 Step4 Oxidative Chlorination (H2O2 / SO2Cl2) Step3->Step4 Step5 Amination (NH3) Step4->Step5 Final Final Product: Trans-4-sulfamoyl... Step5->Final

Figure 2: Synthetic route prioritizing stereochemical control and mild oxidation conditions.

Part 3: Biochemical Evaluation (Stopped-Flow Kinetics)

Method: Stopped-Flow


 Hydration Assay.
Why:  This is the only method capable of measuring the extremely fast turnover of CA (

). Standard UV assays are too slow.
Experimental Setup
  • Instrument: Applied Photophysics SX.18MV or equivalent.

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
    -saturated water (approx. 17-25 mM depending on T).
    
Protocol
  • Enzyme Preparation: Incubate CA isozyme (e.g., hCA II, 10-20 nM final) with the inhibitor (various concentrations, 0.1 nM – 10

    
    M) for 15 minutes at room temperature.
    
  • Syringe Loading:

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

    • Syringe B:

      
      -saturated water.
      
  • Reaction: Rapidly mix A and B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red basic form

    
     acidic form) over 0.5 – 2.0 seconds.
    
  • Data Analysis: Fit the initial rate of the absorbance change to the Michaelis-Menten equation to determine

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Note: For CA II,
    
    
    for
    
    
    is approx 10-12 mM).
Data Presentation: Expected Results

A comparison of the aliphatic scaffold vs. aromatic standards.

CompoundScaffold TypeGeometryhCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
Acetazolamide Aromatic (Thiadiazole)Planar12.025.00.48
Sulfanilamide Aromatic (Benzene)Planar240.0310.00.77
Trans-4-sulfamoyl... CyclohexaneExtended5.4 18.2 0.30
Cis-4-sulfamoyl... CyclohexaneKinked>1000>500N/A

Table 1: Hypothetical inhibition data demonstrating the superiority of the trans-cyclohexane scaffold due to optimized active site fit.

Part 4: Structural Validation (X-Ray Crystallography)

To definitively prove the binding mode, co-crystallization is required.

  • Protein: Recombinant hCA II (10 mg/mL).

  • Precipitant: 1.2 M Sodium Citrate, 0.1 M Tris pH 8.5.

  • Method: Hanging drop vapor diffusion.

  • Soaking: Add inhibitor (solid powder or high conc. DMSO stock) directly to the drop containing formed crystals. Soak for 2-24 hours.

  • Diffraction: Collect data at 100K. Look for electron density connected to the

    
     ion (tetrahedral coordination) and the specific chair conformation of the cyclohexane ring in the hydrophobic pocket.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II complex with 4-sulfamoylcyclohexanecarboxylic acid. Chemical Communications.[3] Link

Sources

Troubleshooting & Optimization

Improving reaction yields for 4-Sulfamoylcyclohexane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Sulfamoylcyclohexane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established chemical principles and field-proven methodologies.

Introduction: Strategic Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. The most common and reliable synthetic strategy involves a three-stage process starting from 4-aminocyclohexane-1-carboxylic acid: (1) Protection of the carboxylic acid, (2) Sulfamoylation of the amino group, and (3) Deprotection of the carboxylic acid. This guide will address critical questions and common problems encountered in this workflow.

Logical Workflow for Synthesis

Below is a diagram outlining the strategic workflow for the synthesis of this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Finalization Start Start: 4-Aminocyclohexane-1-carboxylic acid Protect Step 1: Carboxylic Acid Protection (e.g., Esterification) Start->Protect Esterifying Agent (e.g., MeOH, H+) Sulfamoylation Step 2: Sulfamoylation of Amino Group Protect->Sulfamoylation Sulfamoyl Chloride, Base (e.g., Pyridine) Deprotect Step 3: Deprotection (e.g., Ester Hydrolysis) Sulfamoylation->Deprotect Base or Acid (e.g., LiOH or HCl) Purify Step 4: Purification (Recrystallization/Chromatography) Deprotect->Purify Crude Product End Final Product: This compound Purify->End High Purity Product G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Analysis A Dissolve Protected Amino Acid Ester in Anhydrous Solvent (e.g., ACN) B Cool to 0 °C (Ice Bath) A->B C Add Base (Variable) (e.g., Pyridine, TEA) B->C D Slowly Add Sulfamoyl Chloride C->D E Stir and Allow to Warm to RT (Monitor by TLC) D->E F Quench with Saturated aq. NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate, and Analyze Yield G->H

Troubleshooting solubility issues of 4-Sulfamoylcyclohexane-1-carboxylic acid in DMSO

[1][2]

Topic: Troubleshooting Solubility in Dimethyl Sulfoxide (DMSO) Ticket ID: SOL-4SCC-DMSO-001 Status: Open Guide Analyst: Senior Application Scientist, Chemical Development Group[1][2]

Executive Summary & Root Cause Analysis

The Core Issue: Users frequently report that 4-Sulfamoylcyclohexane-1-carboxylic acid (CAS: Variable by isomer/salt) fails to dissolve instantly in DMSO, forming a cloudy suspension, a gel-like precipitate, or crashing out upon storage.[1][2]

The Chemical Reality: This molecule presents a "Solubility Paradox" due to its bifunctional nature:

  • The Carboxylic Acid (-COOH): Forms strong intermolecular hydrogen-bonded dimers.[1][2][3]

  • The Sulfamoyl Group (-SO₂NH₂): Acts as both a hydrogen bond donor and acceptor.[1][2]

  • The Cyclohexane Ring: Provides a lipophilic scaffold that reduces water solubility but requires organic solvation energy.[2]

While DMSO is a polar aprotic solvent capable of disrupting these networks, lattice energy often exceeds the immediate solvation energy at room temperature. Furthermore, DMSO is highly hygroscopic; absorbed atmospheric water acts as a potent antisolvent for this specific compound, causing immediate precipitation.[2][4]

Quick-Reference Solubility Matrix

Data extrapolated from structure-property relationships of sulfonamide-carboxylic acid intermediates.

ParameterBehavior in Anhydrous DMSOBehavior in "Wet" DMSO (>1% H₂O)Troubleshooting Action
Free Acid Form Soluble (High Potential)Poor / Precipitates Dry solvent, Heat (40°C), Sonicate.[1][2][5]
Sodium Salt Sparingly Soluble Soluble Switch to DMSO:Water (90:[1][2]10) or pure water.[1][2]
Thermodynamics Endothermic (Requires Heat)Exothermic (Mixing)Warm to 37–50°C to overcome lattice energy.[1][2][5]
Stability Stable > 24hHydrolysis Risk (Long term)Use fresh stock; do not store dilute samples.[1][2]

Troubleshooting Guides (Q&A Format)

Scenario A: "I added DMSO, but the solution is cloudy or formed a slurry."

Diagnosis: Kinetic Trap.[1][2] The crystal lattice energy of the solid is resisting the solvent penetration. The "cloudiness" is undissolved micro-crystals, not an impurity.[2]

Corrective Protocol:

  • The "Schlieren" Check: Hold the vial against a light. If you see wavy lines (refractive index changes) coming off the solid, it is dissolving, just slowly.[2]

  • Thermal Input: Place the sealed vial in a water bath at 40–50°C for 10 minutes. The increased entropy breaks the H-bond dimers.

  • Acoustic Energy: Sonicate for 5–10 minutes. Note: Sonication heats the sample; monitor temperature.

Scenario B: "It dissolved initially, but precipitated after 2 hours on the bench."

Diagnosis: The "Water Trap" (Hygroscopicity).[1][2] DMSO extracts moisture from the air.[4] this compound is hydrophobic enough that even 2-5% water content in DMSO can drastically reduce its solubility limit (saturation point drops), forcing the compound out of solution.[1][2]

Corrective Protocol:

  • Source Check: Are you using a "squirt bottle" of DMSO? Stop. Use only anhydrous DMSO from a septum-sealed bottle (e.g., Sure/Seal™).[2]

  • Atmosphere: Flush the headspace of your stock vial with Nitrogen or Argon after every use.[2]

  • Rescue: If precipitation occurs, add 1-2 equivalents of a tertiary amine (like Triethylamine or Diisopropylethylamine).[1][2][5] This deprotonates the carboxylic acid, forming a highly soluble organic salt in situ.[3]

Scenario C: "Can I use the Sodium Salt version in DMSO?"

Diagnosis: Ionic Mismatch.[1][2] Inorganic salts (Na⁺, K⁺) generally have poor solubility in pure polar aprotic solvents like DMSO because DMSO solvates cations well but anions poorly (naked anion effect), leading to tight ion-pairing and precipitation.[1][2][5]

Corrective Protocol:

  • Option 1: Dissolve the salt in a minimal amount of water first, then dilute with DMSO (keep water <10% final volume).

  • Option 2: Convert back to the free acid by acidification if pure DMSO is strictly required.

Advanced Solubilization Workflow

If the standard "Shake & Shoot" method fails, follow this validated stepwise protocol to ensure experimental consistency.

Step 1: Preparation
  • Solvent: Anhydrous DMSO (≥99.9%, Water <50 ppm).[1][2]

  • Vessel: Glass vial with a PTFE-lined cap (Avoid polystyrene; DMSO etches it).[1][2]

  • Environment: Low humidity or inert gas flow.[1][2]

Step 2: The "Wetting" Technique

Do not dump solvent directly on top of a large powder pile.

  • Add 50% of the target volume of DMSO.

  • Vortex vigorously to create a slurry (breaks up clumps).

  • Add the remaining 50% of DMSO.[2]

Step 3: Energy Input
  • Sonicate at 40 kHz for 10 minutes.

  • Visual Inspection: If clear, proceed.

  • If cloudy, Heat to 45°C for 15 minutes.

  • Spin: Centrifuge at 10,000 x g for 2 minutes. If a pellet forms, you have exceeded the solubility limit or have inorganic impurities (salts).[2]

Decision Logic Visualization

The following diagram illustrates the logical flow for troubleshooting solubility issues with this specific compound.

SolubilityTroubleshootingStartStart: Solid + DMSOCheckVisualVisual Check:Clear or Cloudy?Start->CheckVisualCloudyCloudy / SlurryCheckVisual->CloudyPrecipitateClearClear SolutionCheckVisual->ClearInstantHeatSonicAction: Heat (45°C)+ Sonication (10 min)Cloudy->HeatSonicSuccessSuccess:Proceed to AssayClear->SuccessCheckDissolvedDid it dissolve?HeatSonic->CheckDissolvedWaterCheckCheck DMSO Source:Is it Anhydrous?CheckDissolved->WaterCheckNoCheckDissolved->SuccessYesSaltCheckCheck Compound Form:Is it a Sodium Salt?WaterCheck->SaltCheckYes (Fresh Bottle)FailFailure:Check Purity/InorganicsWaterCheck->FailNo (Old/Wet DMSO)AddBaseAction: Add 1.5 eqTriethylamine (TEA)SaltCheck->AddBaseNo (Free Acid)AddWaterAction: Add 5-10%Water (Co-solvent)SaltCheck->AddWaterYes (Na+ Salt)AddBase->SuccessAddWater->Success

Caption: Logical decision tree for troubleshooting this compound solubility in DMSO, prioritizing physical methods before chemical modification.

References

  • Gaylord Chemical Company. (2007).[2][6][7] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B. Retrieved from [1][2]

  • PubChem. (n.d.).[1][2][8] this compound (Compound Summary). National Library of Medicine.[2] Retrieved from [2]

  • BenchChem. (2025).[2][4] Impact of hygroscopic DMSO on Solubility. Retrieved from [2]

  • Balakin, K. V., et al. (2004).[1][2] "DMSO solubility and bioscreening." Current Drug Discovery, 8, 27-30.[2][9] (Contextual grounding for DMSO library management).

  • Ziath. (2006).[1][2] Samples in DMSO: What an end user needs to know. Retrieved from [2]

Technical Support Center: Optimizing Recrystallization Solvents for 4-Sulfamoylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-Sulfamoylcyclohexane-1-carboxylic acid via recrystallization. The unique bifunctional nature of this molecule, possessing both a carboxylic acid and a sulfonamide group on a non-aromatic cyclohexane ring, presents specific challenges that require a systematic and well-understood approach to solvent selection and process optimization.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Question: My compound "oils out" as a liquid instead of forming solid crystals upon cooling. What's happening and how do I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the solution is too concentrated with impurities.[1][2] The resulting liquid is an impure, supercooled melt that is difficult to purify.

  • Causality: The high polarity and extensive hydrogen-bonding capability of this compound can lead to strong solute-solvent interactions. If a solvent is too nonpolar, the compound may not stay fully solvated as the temperature drops, causing it to crash out of solution as a liquid phase before it can organize into a crystal lattice.

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (5-10% more) of hot solvent to lower the saturation point.[1][3] Allow this slightly more dilute solution to cool much more slowly.

    • Change Solvent Polarity: The chosen solvent may be insufficiently polar. For a molecule with both carboxylic acid and sulfonamide functionalities, polar protic solvents are often ideal. Consider switching to a more polar solvent or employing a mixed-solvent system. For instance, ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[1]

    • Promote Nucleation: Re-dissolve the oil and try to induce crystallization at a temperature well below the compound's melting point by scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

Question: The solution has cooled completely, even in an ice bath, but no crystals have formed. What is the problem?

Answer:

This is a common issue that typically points to one of two scenarios: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point to initiate crystal growth.[1][4]

  • Causality: If too much solvent was used initially, the concentration of the dissolved compound might not exceed its solubility limit even at low temperatures.[1][4] Alternatively, a perfectly clean solution may become supersaturated and require an energy input or a surface to begin crystallization.[4]

  • Solutions:

    • Increase Concentration: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent.[3] Allow the more concentrated solution to cool again. Be careful not to over-concentrate, which could lead to oiling out or impurity crashing.

    • Induce Crystallization: A supersaturated solution can be prompted to crystallize. Scratch the inner wall of the flask just below the solvent's surface with a clean glass rod.[4] The microscopic scratches provide a rough surface for nucleation.

    • Add a Seed Crystal: If available, add a single, tiny crystal of pure this compound to the cold solution.[1][4] This provides a perfect template for further crystal growth.

    • Flash Freeze: As a last resort, cool a small portion of the solution in a dry ice/acetone bath to force solidification.[2] The resulting solid can then be used as seed crystals for the main batch.

Question: My final yield of pure crystals is very low. What are the likely causes of product loss?

Answer:

Low recovery is a frequent problem in recrystallization and can be attributed to several factors throughout the process.[4]

  • Causality: The primary cause is often using an excessive volume of solvent, as the compound will have some residual solubility even in the cold solvent.[4] Other causes include premature crystallization during a hot filtration step or washing the final crystals with a solvent that is not sufficiently cold.

  • Solutions:

    • Minimize Solvent Volume: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[4] This ensures the solution is saturated upon cooling.

    • Optimize Cooling: After slow cooling to room temperature, ensure the flask is placed in an ice bath for at least 15-30 minutes to maximize precipitation.[1]

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter flask with steam or in an oven to prevent the product from crystallizing on the filter paper.[1][3]

    • Use Ice-Cold Washing Solvent: Wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[4] Using room-temperature solvent will re-dissolve a significant portion of your purified product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the characteristics of an ideal recrystallization solvent for this compound?

A1: An ideal solvent should exhibit a steep solubility curve for the compound. Specifically:

  • High Solubility at High Temperature: The compound should be highly soluble in the solvent at its boiling point.[3]

  • Low Solubility at Low Temperature: The compound should be poorly soluble at low temperatures (e.g., 0-4 °C) to maximize recovery.[3]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing them to be filtered off) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[3]

  • Chemical Inertness: The solvent must not react with the compound.[3]

  • Volatility: It should have a relatively low boiling point for easy removal from the final crystals during drying.[3]

  • Predicted Good Solvents: Given the polar carboxylic acid and sulfonamide groups, polar protic solvents like water, ethanol, methanol, or isopropanol are excellent starting points. Mixed-solvent systems, such as ethanol/water, are also highly effective for compounds with this type of functionality.[1][5]

Q2: How do I perform an efficient, small-scale solvent screen to find a suitable solvent?

A2: A systematic solvent screen can be performed in test tubes to quickly identify promising candidates without wasting large amounts of material.

  • Place approximately 20-30 mg of your crude this compound into several small, labeled test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, acetone) dropwise at room temperature, swirling after each addition. Note if the compound dissolves readily. An ideal solvent should not dissolve the compound at room temperature.[5]

  • For tubes where the compound is insoluble at room temperature, heat the mixture in a hot water or sand bath to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.[5]

  • Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent is one that dissolves the compound completely when hot but yields a large amount of crystalline solid upon cooling.

Q3: When and why should I use a mixed-solvent system?

A3: A mixed-solvent system is employed when no single solvent provides the ideal solubility characteristics.[3] This technique uses two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "bad" or "anti-solvent" in which the compound is insoluble.[3][6]

  • When to Use: You would use this method if you find that your compound is extremely soluble in one solvent (like ethanol) even when cold, and completely insoluble in another (like hexane or water).

  • Why it Works: By creating a mixture, you can finely tune the polarity of the solvent system to achieve the desired steep solubility curve. You dissolve the compound in a minimum of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes persistently cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the now-saturated solution is allowed to cool slowly, which should result in good crystal formation.

Part 3: Protocols and Data

Experimental Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask (not a beaker, to minimize evaporation).[5] Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Add more hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Gravity Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and filter flask to prevent premature crystallization.[1][3]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to remove all traces of solvent.

Data Presentation: Predicted Solubility Profile

The following table provides an expert prediction of the solubility behavior of this compound in common laboratory solvents, based on its chemical structure. This should be used as a starting point for experimental screening.

SolventPolaritySolubility at 25 °CSolubility at Boiling PointSuitability & Comments
WaterHigh (Protic)Sparingly SolubleSolubleExcellent Candidate. May require a large volume but should provide clean crystals.
EthanolHigh (Protic)SolubleVery SolubleGood Candidate. May need to be used in a mixed system with water or an anti-solvent to reduce cold solubility.
IsopropanolMedium (Protic)Sparingly SolubleSolubleExcellent Candidate. Often provides a good balance of solubility for sulfonamides.[1]
AcetoneMedium (Aprotic)Sparingly SolubleSolublePotential Candidate. Its lower boiling point may limit the solubility differential.
Ethyl AcetateLow-MediumInsolubleSparingly SolubleGood for Mixed-Solvent. Could be a "good" solvent paired with a non-polar anti-solvent like hexane.
DichloromethaneLowInsolubleInsolublePoor Choice. Unlikely to dissolve this polar compound.
TolueneNon-polarInsolubleInsolublePoor Choice.
HexaneNon-polarInsolubleInsolublePoor Choice (as primary solvent). Excellent as an "anti-solvent" in a mixed system.

Part 4: Visualization

Recrystallization Workflow and Troubleshooting Logic

The following diagram outlines the decision-making process for selecting a recrystallization solvent and troubleshooting common issues.

Recrystallization_Workflow Crude Crude Product Screen Solvent Screening (Small Scale) Crude->Screen FindSolvent Suitable Single Solvent Found? Screen->FindSolvent SingleSolvent Perform Single-Solvent Recrystallization FindSolvent->SingleSolvent Yes MixedSolvent Perform Mixed-Solvent Recrystallization FindSolvent->MixedSolvent No OilingOut Compound 'Oils Out'? SingleSolvent->OilingOut MixedSolvent->OilingOut Cool Cool Solution Result Crystals Formed? Cool->Result Collect Collect, Wash & Dry Crystals Result->Collect Yes NoCrystals Troubleshoot: - Evaporate Solvent - Scratch Flask - Add Seed Crystal Result->NoCrystals No OilingOut->Cool No OilOutFix Troubleshoot: - Reheat & Add Solvent - Cool Slower - Change Solvent OilingOut->OilOutFix Yes Pure Pure Product Collect->Pure NoCrystals->Cool OilOutFix->Cool

Caption: Decision workflow for optimizing recrystallization.

References

  • Recrystallization of Sulfanilamide. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Keshavarz, A., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Retrieved from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Central Florida. Retrieved from [Link]

  • Dalvi, S. V., & Dave, R. N. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from [Link]

  • This compound (C7H13NO4S). (n.d.). PubChemLite. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chem355 Labbook-2020. (2020). Swarthmore College. Retrieved from [Link]

Sources

Technical Support Center: 4-Sulfamoylcyclohexane-1-carboxylic Acid Synthesis & Isomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-SEP-4SCCA Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-sulfamoylcyclohexane-1-carboxylic acid typically involves the catalytic hydrogenation of 4-sulfamoylbenzoic acid. This reaction invariably produces a mixture of cis (axial-equatorial) and trans (diequatorial) isomers.

For most pharmacological applications (e.g., diuretic scaffolds, enzyme inhibitors), the trans-isomer is the required pharmacophore due to its thermodynamic stability and linear rigidity. This guide addresses the critical bottleneck of resolving these isomers, moving beyond standard chromatography to scalable, chemically driven separation and epimerization strategies.

Part 1: The Diagnostic Phase (Understanding Your Mixture)

Before attempting separation, you must confirm the thermodynamic nature of your isomers.

Q: Why does my reaction yield a mixture, and which isomer is which?

A: The hydrogenation of the aromatic ring is kinetically controlled. The catalyst approaches the face of the ring, often favoring the cis isomer (syn-addition). However, the trans isomer is thermodynamically favored because both bulky groups (Sulfamoyl and Carboxyl) can occupy equatorial positions, minimizing 1,3-diaxial interactions.

FeatureCis-Isomer Trans-Isomer
Conformation Axial / EquatorialEquatorial / Equatorial
Stability Kinetic Product (Less Stable)Thermodynamic Product (More Stable)
Solubility Generally Higher (Polar solvents)Generally Lower (Better packing)
NMR Signal (H1) Downfield (Narrow coupling)Upfield (Wide coupling,

Hz)

Part 2: Troubleshooting & Resolution Protocols

Issue 1: "I have a 50:50 mixture. How do I enrich the trans-isomer without a column?"

Protocol: Base-Mediated Thermal Epimerization Do not discard the cis isomer. You can convert it to the trans isomer using thermodynamic equilibration.[1] The


-proton of the carboxylic acid is acidic enough to be removed by a strong base, creating a planar enolate intermediate that relaxes back to the more stable trans configuration.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in 20% aqueous NaOH or KOH (approx. 3-5 equivalents).

    • Note: The Sulfamoyl group (-SO

      
      NH
      
      
      
      ) has a pKa
      
      
      10. It will also be deprotonated, but it is stable to hydrolysis under these conditions.
  • Heating: Reflux the solution (or heat in an autoclave at 140–160°C if using lower boiling solvents) for 12–24 hours.

    • Validation: Monitor by HPLC or H-NMR until the cis isomer is <5%.

  • Acidification & Crystallization: Cool the solution to room temperature. Slowly acidify with conc. HCl to pH 1-2.

  • Isolation: The trans isomer, being less soluble and more crystalline, will precipitate first. Filter the solid.[2][3]

Issue 2: "The isomers are co-eluting on my HPLC. How do I verify purity?"

Protocol: Derivatization for Analytical Resolution Free carboxylic acids often streak or co-elute due to dimerization.

  • Methyl Esterification: Treat a small aliquot with TMS-diazomethane or MeOH/H

    
    SO
    
    
    
    .
  • Analysis: Run the methyl ester on a C18 column. The cis-ester is more polar and typically elutes earlier than the trans-ester.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision tree for processing the crude reaction mixture.

G Start Crude Reaction Mixture (Cis/Trans ~ 60:40) Check Check Isomer Ratio (H-NMR / HPLC) Start->Check Decision Is Trans > 95%? Check->Decision Epimerization Epimerization Protocol (Reflux in 20% KOH, 12h) Decision->Epimerization No (High Cis content) Recryst Recrystallization (Water/Methanol) Decision->Recryst Yes Workup Acidification (pH 1) & Filtration Epimerization->Workup Workup->Check Re-verify Ratio Final Pure Trans-Isomer (>99% de) Recryst->Final

Caption: Workflow for converting kinetic cis-products into the thermodynamic trans-isomer via base-mediated epimerization.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I separate them using pH manipulation alone?

A: Yes, to an extent. Because the trans-isomer packs better into a crystal lattice, it typically has a higher melting point and lower solubility.

  • Technique: Dissolve the mixture in hot dilute base (pH 10). Slowly lower the pH using dilute HCl. The trans-isomer usually precipitates around pH 4.5–5.0, while the cis-isomer (more soluble) may remain in the mother liquor.

Q: Will the sulfonamide group hydrolyze during the KOH reflux?

A: Primary sulfonamides (-SO


NH

) are remarkably stable to basic hydrolysis compared to carboxamides. At 100–140°C in aqueous base, the sulfonamide will deprotonate (forming -SO

NH

), which actually protects it from nucleophilic attack. However, avoid acidic reflux for extended periods, as desulfonylation can occur.
Q: What is the best solvent for final recrystallization?

A: Water is the primary choice due to the compound's polarity.

  • Solvent A: Water (boiling) -> Cool slowly.

  • Solvent B: Water/Ethanol (90:10).

  • Solvent C: Acetic Acid (for very high purity, though yield loss is higher).

References

  • Epimerization of 4-substituted cyclohexanecarboxylic acids

    • Source: European P
    • Relevance: Describes the industrial standard for converting cis-4-alkyl/substituted acids to trans isomers using KOH at elevated temper
    • URL:

  • Thermodynamic Stability of Cyclohexane Derivatives

    • Source: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds.
    • Relevance: Foundational text establishing the diequatorial preference (trans) for 1,4-disubstituted cyclohexanes.
    • URL:

  • Synthesis of Trans-4-amino-1-cyclohexanecarboxylic acid (Analogous Chemistry)

    • Source: WO2017134212A1.
    • Relevance: Details the hydrogenation and subsequent base-catalyzed epimeriz
    • URL:

Sources

Addressing stability issues of 4-Sulfamoylcyclohexane-1-carboxylic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Sulfamoylcyclohexane-1-carboxylic acid

A Guide to Aqueous Stability for Researchers and Formulation Scientists

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that navigating the complexities of a molecule's behavior in aqueous solution is critical for experimental success and drug development milestones. This guide is structured to provide direct, actionable answers to the stability challenges you may encounter. We will delve into the causality behind these issues, offering not just solutions but a deeper understanding of the molecule's chemical nature.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific, observable problems you might encounter during your work. Each answer provides a likely cause rooted in the compound's chemistry and a step-by-step protocol to diagnose and resolve the issue.

Question 1: My assay shows a significant loss of this compound in an acidic buffer (e.g., pH 2-4) over a short period. What is the likely cause and how can I prevent it?

Answer:

Likely Cause: Acid-Catalyzed Hydrolysis of the Sulfonamide Moiety

The primary chemical liability of this molecule in an aqueous environment is the sulfonamide group (-SO₂NH₂). While generally stable, sulfonamides are susceptible to hydrolysis under acidic conditions.[1][2] The reaction involves the cleavage of the sulfur-nitrogen (S-N) bond, leading to the formation of the corresponding sulfonic acid and ammonia. The rate of this degradation is significantly accelerated at low pH.[1] Most sulfonamides are found to be hydrolytically stable at neutral to alkaline pH (pH 7-9), but degradation can be pronounced at pH values below 4.[2]

Diagnostic and Corrective Workflow:

  • pH Confirmation & Adjustment: The most immediate action is to prepare your solutions in a buffer system with a pH in the neutral to slightly alkaline range (pH 7.0 - 8.0). Phosphate-buffered saline (PBS) at pH 7.4 is an excellent starting point.

  • Forced Degradation Confirmation: To confirm that acid hydrolysis is the degradation pathway, you can perform a controlled forced degradation study. This will also help validate that your analytical method is stability-indicating.

  • Identification of Degradants: Use a mass spectrometry (MS) based method, such as LC-MS, to identify the degradation products in your acid-stressed sample.[1] The expected primary degradant would be 4-carboxycyclohexane-1-sulfonic acid.

Question 2: I've prepared a concentrated stock solution, but a precipitate has formed upon storage in the refrigerator. What's causing this and how can I improve solubility?

Answer:

Likely Cause: pH-Dependent Solubility and Common Ion Effect

This issue likely stems from the carboxylic acid functional group (-COOH). Carboxylic acids are weak acids and their solubility in water is highly dependent on the pH of the solution.[3]

  • At Low pH (Acidic): The carboxylic acid is in its protonated, neutral form (R-COOH). This form is generally less water-soluble.

  • At High pH (Alkaline): The carboxylic acid is in its deprotonated, anionic salt form (R-COO⁻). This ionic form is typically much more soluble in water.

If your solution is unbuffered or buffered at a pH close to the molecule's pKa, small temperature changes (like refrigeration) can decrease solubility enough to cause precipitation.

Strategies for Solubility Enhancement:

  • Use of Salt Forms: The most effective strategy is to work at a pH where the molecule is in its ionized carboxylate form. Adjusting the pH of your solution to >6.0 (at least 1-2 pH units above the carboxylic acid pKa) will significantly increase and maintain solubility.[3]

  • Co-solvents: If pH adjustment is not an option for your experimental design, consider the use of water-miscible co-solvents such as ethanol, propylene glycol, or DMSO. Perform solubility studies to determine the minimum percentage of co-solvent required.

  • Solubilizing Excipients: For formulation development, advanced excipients like cyclodextrins can be explored to form inclusion complexes that enhance aqueous solubility.[3]

Question 3: My solution has developed a faint yellow color after being left on the lab bench. Is this a sign of degradation?

Answer:

Likely Cause: Photodegradation and/or Oxidation

Yes, discoloration is a common indicator of chemical degradation. For molecules containing sulfonamide and benzene-like (cyclohexane) rings, two pathways are probable:

  • Photodegradation: Many sulfonamide-containing drugs are known to be sensitive to light, particularly UV radiation. This can trigger complex degradation pathways, including cleavage of the S-N bond or modifications to the cyclohexane ring, often forming colored byproducts.

  • Oxidation: While the cyclohexane ring is saturated, trace impurities or interactions with dissolved oxygen could lead to oxidative processes, especially when catalyzed by light or trace metals. Advanced oxidation processes are known to degrade sulfonamides effectively.[4]

Preventative Measures:

  • Light Protection: Always store solutions of this compound in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage of sensitive formulations, consider purging the solution and the vial headspace with an inert gas like nitrogen or argon to displace oxygen.

  • Antioxidants: If oxidative degradation is confirmed, the addition of antioxidants (e.g., sodium metabisulfite, ascorbic acid) to the formulation can be an effective stabilizing strategy.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound in an aqueous solution?

The two most relevant degradation pathways are hydrolysis and photolysis.

  • Hydrolysis (Acid-Catalyzed): This is the most significant pathway in solution. It involves the cleavage of the sulfonamide S-N bond, primarily under acidic conditions, to yield 4-carboxycyclohexane-1-sulfonic acid and ammonia.

  • Photolysis: Exposure to UV light can induce degradation, potentially leading to a variety of products through radical mechanisms or cleavage of the S-N bond.

The diagram below illustrates the primary hydrolytic degradation pathway.

G parent This compound stress H₂O / H⁺ (Acidic Conditions) parent->stress degradant 4-Carboxycyclohexane-1-sulfonic acid + NH3 stress->degradant G cluster_prep Preparation cluster_stress Stress Conditions (Incubate for 24h) cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in Mobile Phase A/B (50:50) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal (Solution, 80°C) prep->therm photo Photolytic (ICH Light Chamber) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by LC-MS and HPLC-UV ox->analyze therm->analyze photo->analyze neutralize->analyze evaluate Evaluate Peak Purity & Identify Degradants analyze->evaluate

Caption: Workflow for a comprehensive forced degradation study.

References

  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. Available at: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap. Available at: [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF - ResearchGate. Available at: [Link]

  • Removal of sulfonamides from water by wetland plants - ScienceDirect. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. Available at: [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate - MDPI. Available at: [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS - ResearchGate. Available at: [Link]

  • Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive - Oreate AI Blog. Available at: [Link]

  • Carboxylic Acids (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams. Available at: [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 - YouTube. Available at: [Link]

  • unit (9) carboxylic acids, esters, amines, and amides - University of Technology. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. Available at: [Link]

  • This compound (C7H13NO4S) - PubChemLite. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Thieme Connect. Available at: [Link]

  • Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry - MDPI. Available at: [Link]

  • Identification of Protonated Sulfone and Aromatic Carboxylic Acid Functionalities in Organic Molecules by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer - PubMed. Available at: [Link]

  • Preparation of Carboxylic Acids - Chemistry Steps. Available at: [Link]

  • Methods of Preparation of Carboxylic Acids - GeeksforGeeks. Available at: [Link]

  • How to Prepare Carboxylic acids? - BYJU'S. Available at: [Link]

  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids - MedCrave. Available at: [Link]

  • WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents.
  • 1-methylcyclohexanecarboxylic acid - Organic Syntheses. Available at: [Link]

  • US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents.
  • 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem. Available at: [Link]

Sources

Minimizing side reactions during amide coupling of 4-Sulfamoylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amide coupling of 4-Sulfamoylcyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique bifunctional molecule. Here, we will delve into the causality behind experimental choices and provide field-proven insights to help you minimize side reactions and achieve high-yield, high-purity amide products.

Introduction: The Challenge of a Bifunctional Substrate

This compound presents a unique challenge in amide coupling reactions. The presence of both a carboxylic acid and a primary sulfonamide on the same cyclohexane scaffold introduces the potential for competing reactions. The acidic protons on the sulfonamide nitrogen can interfere with the desired amide bond formation, leading to undesired side products. This guide provides a structured approach to troubleshooting these issues, ensuring the integrity of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to anticipate when coupling this compound?

A1: The two most significant side reactions are:

  • N-acylation of the Sulfonamide: The deprotonated sulfonamide can act as a nucleophile, attacking the activated carboxylic acid of another molecule, leading to the formation of an N-acylsulfonamide dimer or oligomers.

  • Intramolecular Cyclization: The activated carboxylic acid can be attacked by the neighboring sulfonamide nitrogen on the same molecule to form a cyclic sulfonyl imide, a six-membered ring system.

Q2: Why is the choice of coupling reagent so critical for this substrate?

A2: The coupling reagent dictates the reactivity of the activated carboxylic acid intermediate. Highly reactive intermediates can be less selective and more prone to reacting with the sulfonamide. Reagents that form more stable, less reactive activated esters, often in the presence of additives like HOBt or HOAt, can help to favor the desired reaction with the external amine nucleophile.

Q3: How does the choice of base impact the reaction outcome?

A3: The base plays a crucial role in activating the carboxylic acid and influencing the nucleophilicity of the sulfonamide. A strong, non-nucleophilic base is required to deprotonate the carboxylic acid without significantly deprotonating the sulfonamide. Excessive or overly strong bases can increase the concentration of the sulfonamide anion, promoting N-acylation.[1]

Q4: Can I use a protecting group for the sulfonamide?

A4: While possible, protecting the sulfonamide adds extra steps to your synthesis (protection and deprotection) and may not be necessary with optimized coupling conditions. Common protecting groups for sulfonamides include the 9-phenyl-9-fluorenyl (PhF) group, which is acid-labile.[2] However, we recommend first exploring the optimization of the coupling reaction itself.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the amide coupling of this compound.

Problem 1: Low yield of the desired amide and presence of a higher molecular weight byproduct.
  • Likely Cause: N-acylation of the sulfonamide, leading to dimer formation. This occurs when the sulfonamide of one molecule attacks the activated carboxylic acid of another.

  • Troubleshooting Steps:

    • Optimize the Base:

      • Recommendation: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

      • Rationale: These bases are less likely to deprotonate the weakly acidic sulfonamide compared to smaller, more aggressive bases like triethylamine (TEA).

      • Protocol: Start with 1.1-1.5 equivalents of DIPEA relative to the carboxylic acid.

    • Control Reagent Stoichiometry and Addition Order:

      • Recommendation: Use a slight excess of the amine coupling partner (1.1-1.2 equivalents). Add the coupling reagent to a mixture of the carboxylic acid and the base at a low temperature (e.g., 0 °C) before slowly adding the amine.

      • Rationale: Pre-activating the carboxylic acid and then introducing the more nucleophilic amine can favor the desired intermolecular reaction over the competing sulfonamide N-acylation. A side-reaction can often take place with the amine reacting with the coupling reagent to form a guanidinium by-product, thus order of addition and timing are crucial.

    • Select an Appropriate Coupling Reagent:

      • Recommendation: Utilize a carbodiimide like EDC in combination with an additive such as HOBt, or a uronium salt like HATU.

      • Rationale: These reagents form active esters that are more selective towards the amine nucleophile. HATU is known for its high reactivity and fast reaction times, which can sometimes be beneficial in outcompeting side reactions.

Coupling Reagent CombinationKey AdvantagesPotential Drawbacks for this Substrate
EDC/HOBt Cost-effective, water-soluble byproducts. HOBt suppresses racemization and reduces side reactions.Can be slower, potentially allowing more time for side reactions if not optimized.
HATU/DIPEA High coupling efficiency, fast reaction times, low rates of epimerization.Higher cost, can be overly reactive if not controlled by temperature and stoichiometry.
T3P/Pyridine Low epimerization, water-soluble byproducts, operationally simple.May require careful optimization of pyridine equivalents to avoid sulfonamide deprotonation.
Problem 2: Formation of an unexpected isomer or a product with the loss of water.
  • Likely Cause: Intramolecular cyclization to form a cyclic sulfonyl imide. This is a potential intramolecular reaction where the activated carboxylic acid is attacked by the sulfonamide nitrogen of the same molecule.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature:

      • Recommendation: Perform the reaction at 0 °C or even lower temperatures (e.g., -15 °C).

      • Rationale: Intramolecular reactions often have a higher activation energy. Lowering the temperature can disfavor the cyclization pathway relative to the desired intermolecular amide bond formation.

    • Control the Concentration:

      • Recommendation: Maintain a higher concentration of reactants.

      • Rationale: Intramolecular reactions are favored at lower concentrations. Running the reaction at a higher molarity will favor the bimolecular reaction between the carboxylic acid and the amine.

    • Analytical Detection:

      • Recommendation: Use LC-MS to monitor the reaction progress. Look for a neutral product with a mass corresponding to the starting material minus a molecule of water (M-18).

      • Rationale: The cyclic sulfonyl imide will have a distinct mass and likely a different retention time compared to the starting material and the desired product.

Problem 3: No reaction or incomplete conversion.
  • Likely Cause: Inefficient activation of the carboxylic acid or low nucleophilicity of the amine.

  • Troubleshooting Steps:

    • Verify Reagent Quality:

      • Recommendation: Ensure all reagents, especially the coupling reagent and solvents, are anhydrous.

      • Rationale: Water can hydrolyze the activated intermediate, quenching the reaction.

    • Increase Activation Time/Temperature:

      • Recommendation: Allow for a pre-activation period of 15-30 minutes at 0 °C after adding the coupling reagent before adding the amine. If the reaction is sluggish, consider slowly warming to room temperature.

      • Rationale: This ensures complete formation of the active ester before the amine is introduced.

    • Consider a More Powerful Coupling Reagent:

      • Recommendation: If using EDC/HOBt, consider switching to HATU.

      • Rationale: HATU is generally a more potent coupling reagent and can be effective for less reactive amines or sterically hindered substrates.

Experimental Protocols

Standard Protocol for Amide Coupling using HATU
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.

  • Activation: Add HATU (1.1 eq) in one portion. Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Amine Addition: Add the amine (1.1 eq) as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Desired Amide Coupling Pathway

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 4-Sulfamoylcyclohexane- 1-carboxylic acid Activated_Ester OAt-Active Ester Carboxylic_Acid->Activated_Ester + Coupling Reagent Coupling_Reagent HATU/DIPEA Amide_Product Desired Amide Product Activated_Ester->Amide_Product + Amine Amine R-NH2

Caption: Desired reaction pathway for amide formation.

Potential Side Reaction Pathways

G cluster_side_reactions Side Reactions Activated_Ester OAt-Active Ester N_Acylation N-Acylsulfonamide Dimer Activated_Ester->N_Acylation Intermolecular attack by Sulfonamide Cyclization Cyclic Sulfonyl Imide Activated_Ester->Cyclization Intramolecular attack by Sulfonamide

Caption: Competing side reaction pathways.

Troubleshooting Logic Flow

G Start Amide Coupling Reaction Check_Yield Low Yield or Incomplete Conversion? Start->Check_Yield Check_Byproducts High MW Byproduct (LC-MS)? Check_Yield->Check_Byproducts No Check_Reagents Verify Reagent Quality (Anhydrous) Check_Yield->Check_Reagents Yes Check_Isomer Isomer or M-18 Peak (LC-MS)? Check_Byproducts->Check_Isomer No Optimize_Base Optimize Base (DIPEA, NMM) Check_Byproducts->Optimize_Base Yes Lower_Temp Lower Reaction Temperature Check_Isomer->Lower_Temp Yes Success Successful Coupling Check_Isomer->Success No Control_Stoichiometry Control Stoichiometry & Addition Order Optimize_Base->Control_Stoichiometry Increase_Concentration Increase Concentration Lower_Temp->Increase_Concentration Optimize_Activation Optimize Activation (Time, Temp) Check_Reagents->Optimize_Activation

Caption: Troubleshooting decision tree.

References

  • A Scaffold‐Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides. Chemistry – A European Journal, 2019. [Link]

  • Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry, 2019. [Link]

  • Intramolecular Radical Aziridination of Allylic Sulfamoyl Azides via Co(II)-Based Metalloradical Catalysis: Effective Construction of Strained Heterobicyclic Structures. PMC, n.d. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review, 2014. [Link]

  • Intramolecular cyclization of sulfonamides. ResearchGate, n.d. [Link]

  • Side reactions with HBTU amide coupling? Reddit, 2025. [Link]

  • Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. PMC, 2024. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem, n.d. [Link]

  • Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement. ResearchGate, n.d. [Link]

  • Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. PubMed, 2021. [Link]

  • Photo-induced synthesis of β-sulfonyl imides from carboxylic acids. RSC Publishing, n.d. [Link]

  • The synthesis of the key precursors for the heterocyclization reaction of β‐keto‐γ‐sultams 7 a,b. ResearchGate, n.d. [Link]

  • Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. PMC, n.d. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate, n.d. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry, 2018. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal, n.d. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve, 2024. [Link]

  • Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science (RSC Publishing), 2023. [Link]

  • Computational Studies on Sulfur Chemistry. eScholarship.org, n.d. [Link]

  • π-Aromatic and Sulfur Nucleophilic Partners in Cationic π-Cyclizations: Intramolecular Amidoalkylation and Thioamidoalkylation Cyclization via ω-Carbinol Lactams 1, 2. ResearchGate, 2025. [Link]

  • Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. PMC, n.d. [Link]

  • cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. ResearchGate, 2025. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • PHOTOCATALYTIC C-H BONDS FUNCTIONALIZATION OF CARBOXYLIC ACIDS AND ALKYLARENES. The University of Liverpool Repository, n.d. [Link]

  • Site-selective decarbonylative [4 + 2] annulation of carboxylic acids with terminal alkynes by C–C/C–H activation strategy and cluster catalysis. PMC, 2024. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive N
  • Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Semantic Scholar, n.d. [Link]

Sources

Technical Support Center: HPLC Optimization for 4-Sulfamoylcyclohexane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Method Development & Troubleshooting Last Updated: October 26, 2023

Executive Summary: The Chemical Challenge

Welcome to the technical support hub. You are likely here because 4-sulfamoylcyclohexane-1-carboxylic acid presents a "perfect storm" of chromatographic challenges.

  • Stereoisomerism: The cyclohexane ring creates cis and trans geometric isomers. Separating these requires a stationary phase with high shape selectivity , not just hydrophobicity.

  • Dual Polarity: The molecule contains a hydrophilic carboxylic acid (

    
    ) and a polar sulfamoyl group (
    
    
    
    ). This makes it amphiphilic and prone to secondary interactions (tailing).
  • Weak Chromophore: Lacking a conjugated aromatic system (unless derivatized), the core scaffold has poor UV absorbance, necessitating low-wavelength detection or alternative detectors (CAD/ELSD).

Module 1: Troubleshooting Guides (Q&A)

Q1: I cannot resolve the cis and trans isomers. They co-elute as a single broad peak or a "shoulder." How do I separate them?

Diagnosis: Standard monomeric C18 columns often lack the "steric recognition" required to distinguish between the planar (trans) and bent (cis) conformations of cyclohexane derivatives.

The Fix: Maximize Shape Selectivity You need a stationary phase that interacts differently with the spatial arrangement of the isomers.

  • Switch Solvent to Methanol: Acetonitrile (ACN) forms a layer on the stationary phase that can mask steric differences. Methanol (MeOH) often allows for better shape selectivity for geometric isomers.

  • Change the Column Chemistry:

    • Recommendation A (First Choice): Phenyl-Hexyl . The

      
      -electrons in the stationary phase can interact with the sulfamoyl group, while the rigid ring structure offers different access to the bonded phase.
      
    • Recommendation B (Alternative): Polymeric C18 . Unlike monomeric C18, polymeric phases have a rigid "slot-like" structure that preferentially retains linear (trans) isomers over bent (cis) isomers.

Experimental Logic:

  • Trans-isomers generally have a larger hydrophobic surface area and elute later on Reversed-Phase (RP) columns compared to cis-isomers.

Q2: My peaks are tailing significantly ( ). How do I fix the peak shape?

Diagnosis: Tailing is likely caused by the ionization of the carboxylic acid interacting with residual silanols on the silica surface, or the sulfamoyl group acting as a hydrogen bond donor/acceptor.

The Fix: pH Control & Ionic Strength

  • pH Suppression: The mobile phase pH must be well below the

    
     of the carboxylic acid (approx 4.5) to keep it protonated (neutral).
    
    • Target pH: 2.5 – 3.0.

    • Buffer: 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5).

  • Increase Ionic Strength: If using Formic Acid doesn't work, switch to 20-50 mM Ammonium Formate or Phosphate. The salt competes with the analyte for active silanol sites.

Q3: I see no peaks or very low sensitivity at 254 nm.

Diagnosis: The core this compound scaffold lacks a conjugated


-system. It does not absorb well at 254 nm.

The Fix: Detection Strategy

  • Low UV: Set detection to 205 nm or 210 nm .

    • Warning: You must use "UV-transparent" solvents. Use HPLC-grade Phosphoric Acid or Phosphate buffer. Avoid Formic Acid/Acetate at low wavelengths as they have high UV cutoff backgrounds.

  • Universal Detection: If the sample matrix is complex, use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) . These rely on mass, not chromophores.

Module 2: Validated Experimental Protocols

Protocol A: Isomer Resolution Screening

Objective: Determine the optimal stationary phase for cis/trans separation.

Reagents:

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Methanol (LC-MS Grade).

Workflow:

  • Equilibration: Flush column with 95% A / 5% B for 20 minutes.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 95% B

    • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

  • Columns to Screen:

    • Column 1: C18 (High Carbon Load / Polymeric).

    • Column 2: Phenyl-Hexyl.

    • Column 3: C8 (if hydrophobic retention is too strong on C18).

Data Output Table (Example):

ParameterC18 (Monomeric)Phenyl-HexylPolymeric C18
Retention Time (Cis) 4.2 min5.1 min6.8 min
Retention Time (Trans) 4.4 min5.9 min7.5 min
Resolution (

)
0.8 (Co-elution)2.1 (Baseline) 2.4 (Baseline)
Selectivity (

)
1.051.151.10

Module 3: Visualizing the Logic

Diagram 1: Method Development Decision Tree

HPLC_Optimization Start Start: Method Development CheckUV Check Structure: Is it Derivatized (Aromatic)? Start->CheckUV UV_Yes Yes: Use UV 254 nm CheckUV->UV_Yes Aromatic Ring Present UV_No No: Use UV 205-210 nm or CAD/ELSD CheckUV->UV_No Aliphatic Only SelectCol Column Selection Strategy UV_Yes->SelectCol UV_No->SelectCol IsomerSep Goal: Cis/Trans Separation SelectCol->IsomerSep StandardC18 Standard C18 (Monomeric) IsomerSep->StandardC18 FailSep Result: Poor Resolution (<1.5) StandardC18->FailSep ShapeSel Switch to Shape Selectivity FailSep->ShapeSel Phenyl Phenyl-Hexyl Column (Pi-Pi Interactions) ShapeSel->Phenyl PolyC18 Polymeric C18 (Steric Recognition) ShapeSel->PolyC18 MobilePhase Mobile Phase Optimization Phenyl->MobilePhase PolyC18->MobilePhase Solvent Use Methanol (MeOH) over Acetonitrile MobilePhase->Solvent pH Buffer pH 2.5 - 3.0 (Suppress COOH ionization) MobilePhase->pH

Caption: Decision tree for optimizing detection and separation of geometric isomers.

Diagram 2: Mechanism of Separation (Phenyl-Hexyl)

Mechanism Analyte 4-Sulfamoyl Derivative Interaction1 Pi-Pi Interaction (Sulfonamide-Phenyl) Analyte->Interaction1 Interaction2 Steric Exclusion (Cis vs Trans) Analyte->Interaction2 Stationary Phenyl-Hexyl Ligand Stationary->Interaction1 Stationary->Interaction2 Result Enhanced Selectivity (alpha) Interaction1->Result Interaction2->Result

Caption: Mechanistic view of how Phenyl-Hexyl phases leverage


 interactions and steric exclusion.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on shape selectivity and polymeric phases).
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic analytes." Journal of Chromatography A, 1217(6), 858-880. Link

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023. Link

  • Neue, U. D., et al. (1999). "Separation of geometric isomers on reversed-phase columns." Journal of Chromatography A, 849(1), 87-100.

Sources

Technical Support Center: Enhancing the Bioavailability of 4-Sulfamoylcyclohexane-1-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique bioavailability challenges presented by 4-Sulfamoylcyclohexane-1-carboxylic acid analogs. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies. Our approach moves beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions in your experimental design.

The molecular structure of this compound analogs, characterized by the presence of both a carboxylic acid and a sulfamoyl group, suggests a high degree of polarity.[1][2] This inherent polarity often leads to significant hurdles in achieving adequate oral bioavailability, primarily due to low membrane permeability.[3][4] This guide will walk you through a logical progression of identifying and solving these challenges.

Part 1: Foundational Concepts & Initial Assessment (FAQs)

This section addresses the preliminary questions that form the basis of a sound bioavailability enhancement strategy.

Q1: What are the most likely bioavailability challenges for my this compound analog?

A1: Based on the typical structure of this class, your primary challenges will likely be:

  • Low Permeability: The polar carboxylic acid and sulfamoyl functional groups hinder passive diffusion across the lipid-rich intestinal epithelium. Most carboxylic acids are ionized at physiological pH, further impeding absorption.[5]

  • Efflux Transporter Substrate Potential: Polar molecules, particularly anions, can be recognized and actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), significantly reducing net absorption.[6]

  • Poor Solubility: While the polarity may suggest water solubility, the overall molecule might still exhibit poor aqueous solubility depending on the rest of its structure, a common issue for over 70% of new molecular entities.[7] If solubility is low, this will be a dissolution rate-limiting step for absorption.[8]

Q2: What initial in vitro assays are essential to characterize the bioavailability problem?

A2: A systematic approach begins with quantifying the specific issues. We recommend the following tiered assays:

  • Physicochemical Characterization:

    • Aqueous Solubility: Determine solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.

    • pKa Determination: Essential for understanding the ionization state of your molecule in different parts of the GI tract.[5]

    • LogD (Distribution Coefficient): Measure the lipophilicity at physiological pH (e.g., pH 7.4). A low LogD value often correlates with poor membrane permeability.

  • In Vitro Permeability Assessment:

    • Caco-2 Permeability Assay: This is the industry standard for predicting intestinal permeability. Caco-2 cells form a monolayer that mimics the human intestinal barrier and expresses key efflux transporters. This assay will give you the apparent permeability coefficient (Papp).

Q3: How do I interpret the results from these initial assays to guide my strategy?

A3: Your results will point you toward the most effective enhancement strategy. The table below provides a general guide.

Solubility Caco-2 Permeability (Papp A->B) Efflux Ratio (Papp B->A / Papp A->B) Primary Problem Recommended Starting Strategies
HighLow (<2 x 10⁻⁶ cm/s)Low (<2)Low Passive PermeabilityProdrug approach to increase lipophilicity.
High/LowLow (<2 x 10⁻⁶ cm/s)High (>2)Efflux Transporter SubstrateProdrugs, formulation with efflux inhibitors, or specialized nanoformulations.
LowHigh (>10 x 10⁻⁶ cm/s)Low (<2)Poor Solubility / Dissolution RateParticle size reduction (micronization/nanonization), lipid-based formulations.
LowLow (<2 x 10⁻⁶ cm/s)High/LowCombination of Poor Solubility & PermeabilityLipid-based formulations (e.g., SMEDDS), amorphous solid dispersions, or prodrugs.

Part 2: Troubleshooting Guide: Prodrug Strategies

If your initial assessment points to low permeability, a prodrug approach is often the most direct way to solve the problem at the molecular level.

Q4: My compound has low permeability due to its polar carboxylic acid group. How can a prodrug strategy help?

A4: The core principle of a prodrug strategy for this issue is to mask the polar carboxylic acid with a temporary, lipophilic chemical group (a promoiety).[9] This modification increases the molecule's overall lipophilicity, facilitating its partitioning into and diffusion across the intestinal cell membrane. Once absorbed into systemic circulation, endogenous enzymes, typically esterases, cleave the promoiety to release the active parent drug.[9][]

The most common approach is the formation of an ester.[5] The choice of the alcohol used to form the ester can be tailored to control the rate of hydrolysis and the degree of lipophilicity.

Common Ester Promoieties Key Characteristics Typical Cleaving Enzyme
Methyl/Ethyl EsterSimple, small increase in lipophilicity.Carboxylesterases
Pivaloyloxymethyl (POM) EsterMore lipophilic; often used to enhance absorption.[11]Carboxylesterases
Amino Acid EstersCan be designed to target specific transporters (e.g., PepT1) and improve solubility.[]Peptidases, Esterases

Q5: What is the experimental workflow for designing and validating a new prodrug?

A5: A robust validation process is critical to ensure the prodrug performs as intended. The workflow involves synthesis, stability testing, and permeability assessment before moving to in vivo studies.

Protocol 2.1: Step-by-Step Prodrug Validation Workflow
  • Synthesis: Synthesize the ester prodrug of your this compound analog.

  • Chemical Stability: Incubate the prodrug in buffers at various pH levels (e.g., 1.2, 6.8, 7.4) to assess its stability in simulated GI fluids and blood. The prodrug should be stable enough to be absorbed but labile enough for conversion.

  • Enzymatic Stability (Conversion): Incubate the prodrug in plasma (human, rat) and/or liver microsomes to confirm its conversion to the parent drug by esterases. Quantify the rate of disappearance of the prodrug and the appearance of the parent drug using LC-MS/MS.

  • Permeability Re-assessment: Perform a Caco-2 permeability assay on the prodrug. A successful prodrug should exhibit a significantly higher Papp (A->B) value compared to the parent compound.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Decision Point cluster_3 Phase 4: Advancement Synthesis Synthesize Ester Prodrug Characterize Confirm Structure & Purity (NMR, MS) Synthesis->Characterize Chem_Stability Chemical Stability (pH Buffers) Characterize->Chem_Stability Enz_Stability Enzymatic Stability (Plasma, Microsomes) Characterize->Enz_Stability Permeability Caco-2 Permeability Assay Characterize->Permeability Decision Successful Conversion & Improved Permeability? Chem_Stability->Decision Enz_Stability->Decision Permeability->Decision Decision->Synthesis No, Redesign InVivo Proceed to In Vivo PK Studies Decision->InVivo Yes G cluster_0 In the Capsule (Pre-concentrate) cluster_1 In the GI Tract (Microemulsion) Drug Drug Micelle Micelle Drug->Micelle Contact with Aqueous GI Fluids Oil Oil Oil->Micelle Contact with Aqueous GI Fluids Surfactant Surfactant Surfactant->Micelle Contact with Aqueous GI Fluids Cosolvent Co-solvent Cosolvent->Micelle Contact with Aqueous GI Fluids Drug_in_Micelle Drug

Caption: SMEDDS mechanism of action.

Part 4: Troubleshooting Guide: Addressing Efflux Transporters

An often-overlooked hurdle is the active removal of your compound from intestinal cells after it has been absorbed.

Q9: My Caco-2 assay shows a high efflux ratio (>2). What does this mean and how do I confirm it?

A9: A high efflux ratio is a classic sign that your compound is a substrate for an active efflux transporter, such as P-gp. This means that after the compound diffuses into the Caco-2 cell, it is actively pumped back out into the apical (lumen) side, resulting in low net transport from apical to basolateral chambers.

To confirm this, you can repeat the Caco-2 assay in the presence of a known inhibitor of the suspected transporter.

Protocol 4.1: Caco-2 Assay with Efflux Inhibitor
  • Prepare two sets of Caco-2 monolayers.

  • In the "Test" set, add a known P-gp inhibitor (e.g., verapamil) to both the apical and basolateral chambers. The "Control" set receives no inhibitor.

  • Add your compound to the apical side of both sets and measure its transport to the basolateral side over time.

  • Interpretation: If the Papp (A->B) value in the "Test" set is significantly higher than in the "Control" set, and the efflux ratio drops to near 1, it confirms your compound is a P-gp substrate.

G cluster_0 cluster_1 Intestinal Cell cluster_2 Lumen_Drug Drug Analog Pgp P-gp Transporter Lumen_Drug->Pgp 1. Absorption Pgp->Lumen_Drug 2. Efflux (Reduces Bioavailability) Blood_Drug Drug Analog Pgp->Blood_Drug 3. Net Absorption (Low) Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Inhibits

Caption: Mechanism of P-gp efflux and its inhibition.

Q10: My compound is an efflux substrate. What are my options?

A10: You have several strategic options:

  • Structural Modification (Lead Optimization): If still in the discovery phase, medicinal chemists can attempt to modify the molecule to reduce its affinity for the transporter. This is often the ideal but most challenging solution.

  • Prodrug Design: A prodrug that does not have affinity for the transporter can be absorbed intact and then converted to the active parent drug inside the body.

  • Formulation with Inhibitors: Formulating the drug with excipients that have P-gp inhibitory activity (e.g., some surfactants like Tween® 80) can locally saturate or inhibit the transporters, allowing more drugs to be absorbed. [12]4. Utilize Alternative Absorption Pathways: Lipid-based formulations can promote lymphatic uptake, which is a pathway that can bypass both efflux transporters in the intestine and first-pass metabolism in the liver. [13][14]

Part 5: The Importance of In Vitro-In Vivo Correlation (IVIVC)

Q11: How do I ensure my successful in vitro results will translate to improved bioavailability in vivo?

A11: While in vitro models are excellent for screening and mechanistic understanding, they cannot perfectly predict in vivo outcomes. [15]Establishing an in vitro-in vivo correlation (IVIVC) is crucial. [16]This involves systematically comparing your in vitro dissolution and permeability data with the pharmacokinetic (PK) data obtained from animal studies. A strong IVIVC allows your in vitro assays to serve as reliable surrogates for in vivo performance, streamlining future development. [17]For any promising prodrug or formulation, the definitive test is an oral PK study in an animal model (typically rats), comparing the plasma concentration-time profile of the new formulation against a simple solution or suspension of the parent drug. A significant increase in the Area Under the Curve (AUC) is the ultimate confirmation of enhanced bioavailability.

References

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  • McClements, D. J., & Li, Y. (2010). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry, 58(3), 1591-1598.

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  • Frontiers. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. (Note: This is a placeholder URL as the original may not be stable, representing the concept from the source).

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  • MDPI. (2024, October 7). Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Pharmaceuticals. (Note: This is a representative link to the journal where such articles are published).

  • ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. ResearchGate.

  • PubMed. (2017, April 15). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters.

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  • Taylor & Francis Online. (2015, May 21). Nanoformulation Strategies for the Enhanced Oral Bioavailability of Antiretroviral Therapeutics. Nanomedicine.

  • Premier Consulting. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting.

  • Journal of Pharmaceutical Sciences and Research. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Pharmaceutical Sciences and Research. (Note: This is a representative link to the journal).

  • PubMed. (2015, February 11). Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. Journal of Agricultural and Food Chemistry.

  • Frontiers in Pharmacology. (2021, November 3). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology.

  • Organic Pharmaceutical Chemistry: Prodrugs. (n.d.). SlideShare.

  • International Journal of Applied Pharmaceutics. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Applied Pharmaceutics.

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  • BOC Sciences. (2023, September 26). Prodrug Activation Strategies. BOC Sciences.

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  • Hindawi. (2012, June 14). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.

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  • ResearchGate. (2025, August 6). Strategies to improve oral bioavailability. ResearchGate.

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Sulfamoylcyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Sulfamoylcyclohexane-1-carboxylic acid is a bifunctional molecule incorporating both a carboxylic acid and a sulfonamide group on a cyclohexane scaffold. Such structures are of significant interest in medicinal chemistry as constrained scaffolds for drug design. Accurate and unambiguous structural elucidation is paramount for its application in drug development and materials science. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, detailing the rationale behind spectral assignments. We compare the insights gained from NMR with those from alternative analytical techniques, such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, and provide detailed experimental protocols for acquiring high-quality NMR data.

Molecular Structure and Stereoisomerism

This compound (C₇H₁₃NO₄S) possesses a cyclohexane ring substituted at the 1 and 4 positions.[1] This substitution pattern gives rise to two geometric isomers: cis and trans. The conformational preference of the cyclohexane ring (a chair conformation) dictates that these substituents can be either axial (a) or equatorial (e). The relative stereochemistry profoundly impacts the NMR spectra, as the magnetic environment of each nucleus is highly dependent on its spatial orientation.

Caption: Molecular structure of this compound.

The trans isomer is expected to be the thermodynamically more stable form, with both bulky substituents occupying equatorial positions to minimize steric strain. The cis isomer would have one axial and one equatorial substituent. This guide will focus on the analysis of the more stable trans isomer.

stereoisomers cluster_trans Trans Isomer (e,e) cluster_cis Cis Isomer (a,e) trans_label Both substituents are equatorial, representing the more stable conformation. trans_node Trans cis_label One axial and one equatorial substituent, leading to higher steric strain. cis_node Cis

Caption: Conformational representation of trans and cis isomers.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and stereochemical arrangement of protons. For this compound, the spectrum is characterized by distinct regions for the exchangeable protons, the methine protons, and the methylene protons of the cyclohexane ring.

Rationale for Spectral Features:

  • Exchangeable Protons (COOH, SO₂NH₂): The carboxylic acid proton is highly deshielded due to hydrogen bonding and the electronegativity of the adjacent oxygen atoms, typically appearing as a broad singlet far downfield (~10-13 ppm).[2][3][4] The two protons of the sulfonamide group are also exchangeable and are expected to appear as a broad singlet, typically in the range of 7-8 ppm. Their broadness is due to rapid chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom. A D₂O exchange experiment would confirm these assignments, as these peaks would disappear from the spectrum.

  • Methine Protons (H1, H4): These are the protons on the carbons bearing the substituents. Their chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and sulfonamide groups. In the stable trans diequatorial conformation, both H1 and H4 are in axial positions. They will appear as complex multiplets due to coupling with adjacent axial and equatorial protons.

  • Cyclohexane Methylene Protons (H2, H3, H5, H6): In a chair conformation, the axial and equatorial protons on the same carbon are chemically non-equivalent and exhibit different chemical shifts.[5] Typically, axial protons are more shielded (appear at a lower ppm value) than their equatorial counterparts due to the anisotropic effect of the C-C single bonds in the ring.[5] This leads to two distinct sets of signals for the ring's methylene protons, often appearing as overlapping multiplets in the 1.2-2.2 ppm range.[6][7]

Predicted ¹H NMR Data (trans isomer in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~12.1br s-1HH -OOCHighly deshielded, exchangeable acidic proton.[2][4]
~7.2br s-2HSO₂NH₂ Exchangeable sulfonamide protons.
~2.9ttJ ≈ 12.0, 3.51HH -4 (axial)Deshielded by SO₂NH₂. Large coupling (J_aa) and small coupling (J_ae).
~2.2ttJ ≈ 12.0, 3.51HH -1 (axial)Deshielded by COOH. Large coupling (J_aa) and small coupling (J_ae).
~2.0-2.1m-4HH-2e, H-3e, H-5e, H-6eEquatorial protons, typically deshielded relative to axial protons.
~1.3-1.5m-4HH-2a, H-3a, H-5a, H-6aAxial protons, shielded by C-C bond anisotropy.

Detailed ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each chemically unique carbon atom, providing a map of the carbon skeleton.

Rationale for Spectral Features:

  • Carbonyl Carbon (C7): The carboxylic acid carbonyl carbon is significantly deshielded and appears in the 165-185 ppm region, a characteristic range for this functional group.[2][8][9]

  • Substituted Carbons (C1, C4): The carbons directly attached to the electron-withdrawing substituents (C-COOH and C-SO₂NH₂) are deshielded relative to the other ring carbons and will appear further downfield.

  • Ring Methylene Carbons (C2, C3, C5, C6): Due to the symmetry of the trans-1,4-disubstituted ring, only two distinct signals are expected for the eight methylene protons: one for C2/C6 and one for C3/C5. These appear in the typical aliphatic sp³ carbon region.

Predicted ¹³C NMR Data (trans isomer in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~176C =O (C7)Characteristic chemical shift for a carboxylic acid carbonyl carbon.[4]
~55C -SO₂NH₂ (C4)Deshielded due to the direct attachment of the electronegative sulfonamide group.
~42C -COOH (C1)Deshielded by the carboxylic acid group.
~28C 2, C 6Methylene carbons adjacent to the C-COOH group.
~27C 3, C 5Methylene carbons adjacent to the C-SO₂NH₂ group.

Comparison with Alternative Analytical Techniques

While NMR is powerful for detailed structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Precise atom connectivity, stereochemistry, conformational analysis, and dynamic processes in solution.Unparalleled detail for 3D structure in solution. Non-destructive.Lower sensitivity compared to MS. Requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight (high resolution), elemental formula, and fragmentation patterns for substructure identification.Extremely high sensitivity (picomole to femtomole range). Fast analysis.Provides no information on stereochemistry or connectivity of isomers.
Infrared (IR) Spectroscopy Presence of specific functional groups (O-H, N-H, C=O, S=O).Fast, simple, and inexpensive. Good for rapid functional group identification.Provides limited information on the overall molecular skeleton and no stereochemical detail.
X-ray Crystallography Absolute 3D structure, bond lengths, and bond angles in the solid state.The definitive method for unambiguous structure determination.Requires a suitable, high-quality single crystal, which can be difficult to grow.

Experimental Protocols

Achieving high-quality, reproducible NMR data requires careful attention to sample preparation and acquisition parameters.

G A Sample Preparation B Solvent Selection (e.g., DMSO-d₆) A->B C Standard Addition (e.g., TMS) B->C D ¹H NMR Acquisition C->D Acquire Spectra E ¹³C NMR Acquisition C->E Acquire Spectra F D₂O Exchange C->F Acquire Spectra G Data Processing (Fourier Transform, Phasing, Baseline Correction) D->G E->G F->G H Spectral Analysis & Interpretation G->H I Structure Confirmation H->I

Caption: General experimental workflow for NMR analysis.

A. Sample Preparation

  • Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Causality: Deuterated solvents are used to avoid large interfering signals from the solvent protons.[10] DMSO-d₆ is an excellent choice for this compound as it effectively solubilizes the polar functional groups and allows for the observation of exchangeable -OH and -NH₂ protons.[11]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[10]

  • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

B. ¹H NMR Spectrum Acquisition

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the spectrum using a standard one-pulse sequence. Typical parameters on a 400 MHz spectrometer:

    • Spectral Width: 16 ppm

    • Number of Scans: 16-32

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: 3-4 seconds

    • Pulse Angle: 30-45 degrees

C. ¹³C NMR Spectrum Acquisition

  • Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). Causality: Broadband proton decoupling simplifies the spectrum by collapsing all C-H coupling, resulting in a single sharp peak for each carbon.[12] It also provides a Nuclear Overhauser Effect (NOE) enhancement, which increases signal intensity.

  • Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C):

    • Spectral Width: 220-240 ppm

    • Number of Scans: 1024-4096 (or more, as ¹³C is much less sensitive than ¹H)

    • Relaxation Delay (d1): 2 seconds

    • Pulse Angle: 30 degrees

D. D₂O Exchange Experiment

  • Acquire a standard ¹H NMR spectrum as described above.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Gently shake the tube to mix.

  • Re-acquire the ¹H NMR spectrum. The signals corresponding to the COOH and SO₂NH₂ protons will significantly decrease in intensity or disappear entirely, confirming their assignment.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unparalleled level of structural detail for this compound, enabling the unambiguous assignment of its constitution and stereochemistry in solution. The chemical shifts, coupling constants, and integration values collectively form a unique fingerprint of the molecule. When compared with other analytical techniques like MS and IR, NMR spectroscopy stands out for its ability to resolve complex isomeric and conformational questions, making it an indispensable tool for researchers, scientists, and drug development professionals working with complex organic molecules.

References

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  • LibreTexts. (2021). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

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  • Bai, L., et al. (2019). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry, 17(6), 1466-1470.
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  • Olaru, A. M., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Biorganic & Organic Chemistry, 4(1), 22-25.
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  • ResearchGate. (n.d.). ¹³C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCl₃. δ values). Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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Interpreting FTIR spectra peaks for 4-Sulfamoylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 4-Sulfamoylcyclohexane-1-carboxylic acid via FTIR Spectroscopy

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of the discovery pipeline. This compound, a molecule incorporating a saturated carbocyclic ring with both acidic and sulfonamide functionalities, presents a unique spectroscopic challenge. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative first pass at structural verification by identifying the key functional groups present through their characteristic vibrational frequencies.

This guide provides a senior application scientist's perspective on interpreting the FTIR spectrum of this compound. We will dissect the molecule's structure, predict its spectral features with justifications grounded in physical organic chemistry, compare the utility of FTIR with other common analytical techniques, and provide a validated experimental protocol for obtaining a high-quality spectrum.

Deconstructing the Molecule for Spectral Analysis

The structure of this compound combines three distinct molecular components, each with a unique and identifiable infrared "signature":

  • The Carboxylic Acid Group (-COOH): This group is perhaps the most easily identifiable feature in an IR spectrum due to the profound effect of hydrogen bonding.

  • The Sulfonamide Group (-SO₂NH₂): A primary sulfonamide provides several strong, characteristic absorptions from its sulfur-oxygen and nitrogen-hydrogen bonds.

  • The Cyclohexane Ring: The saturated aliphatic ring contributes C-H and C-C bond vibrations, which, while ubiquitous, are essential for confirming the core structure.

Below is a logical workflow for analyzing the contributions of each functional group to the overall spectrum.

G cluster_molecule This compound cluster_groups Key Functional Groups cluster_peaks Characteristic FTIR Peaks (cm⁻¹) Molecule Target Molecule Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid is composed of Sulfonamide Sulfonamide (-SO₂NH₂) Molecule->Sulfonamide is composed of Cyclohexane Cyclohexane Ring Molecule->Cyclohexane is composed of OH_Stretch O-H Stretch (Broad, 2500-3300) Carboxylic_Acid->OH_Stretch exhibits CO_Double_Stretch C=O Stretch (Strong, 1700-1725) Carboxylic_Acid->CO_Double_Stretch exhibits SO2_Stretch S=O Stretches (Asymm: ~1340, Symm: ~1160) Sulfonamide->SO2_Stretch exhibits NH_Stretch N-H Stretches (Two bands, 3200-3400) Sulfonamide->NH_Stretch exhibits CH_Stretch C-H Stretches (2850-2950) Cyclohexane->CH_Stretch exhibits

Caption: Logical workflow for FTIR spectral analysis of the target molecule.

Interpreting the Spectrum: A Region-by-Region Analysis

The Carboxylic Acid Signature: Broad and Unmistakable

The carboxylic acid moiety provides the most dominant features in the spectrum. In the solid state or as a neat liquid, these molecules typically exist as hydrogen-bonded dimers. This dimerization has a profound impact on the vibrational frequencies.

  • O-H Stretching (2500-3300 cm⁻¹): Instead of a sharp peak, expect an extremely broad and strong absorption band across this entire region.[1][2][3][4][5] This broadening is the hallmark of the strong hydrogen bonding in the carboxylic acid dimer.[5][6] This band is often so wide that it overlaps and obscures the C-H stretching signals from the cyclohexane ring.[2]

  • C=O Stretching (1700-1725 cm⁻¹): A very strong and sharp peak will appear in this range, characteristic of a saturated aliphatic carboxylic acid dimer.[1][5][7] If the acid were monomeric (which is rare outside of very dilute solutions in non-polar solvents), this peak would shift to a higher wavenumber (~1760 cm⁻¹).[3][4] The presence of this peak in conjunction with the broad O-H stretch is a near-certain confirmation of the carboxylic acid group.

  • C-O Stretching (1210-1320 cm⁻¹): A medium to strong intensity peak corresponding to the carbon-oxygen single bond stretch will be present in this region.[2][7][8]

  • O-H Bending (910-960 cm⁻¹): A broad, medium-intensity peak may be visible in the fingerprint region, corresponding to the out-of-plane bend (or wag) of the O-H group.[2][7] Its breadth is also a consequence of hydrogen bonding.

The Sulfonamide Signature: Sharp and Symmetric

The primary sulfonamide group (-SO₂NH₂) provides several key peaks that are crucial for its identification.

  • N-H Stretching (3200-3400 cm⁻¹): As a primary amide, this group will exhibit two distinct, medium-intensity peaks in this region.[1] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. These sharp peaks will appear superimposed on the broad O-H stretch from the carboxylic acid.

  • S=O Asymmetric & Symmetric Stretching (~1340 cm⁻¹ and ~1160 cm⁻¹): The sulfonyl group (SO₂) is a powerful diagnostic tool. It consistently produces two of the strongest peaks in the fingerprint region. The higher frequency band (~1340-1342 cm⁻¹) corresponds to the asymmetric stretch, while the lower frequency band (~1150-1165 cm⁻¹) is from the symmetric stretch.[9][10][11]

  • S-N Stretching (900-935 cm⁻¹): A weaker absorption corresponding to the sulfur-nitrogen single bond stretch can often be found in this range.[9][11]

The Cyclohexane Core: The Aliphatic Foundation

The cyclohexane ring provides the structural backbone and is identified by its characteristic C-H vibrations.

  • C-H Stretching (2850-2950 cm⁻¹): The methylene (-CH₂) groups of the ring will produce strong C-H stretching absorptions. Typically, two bands are visible: an asymmetric stretch around 2930 cm⁻¹ and a symmetric stretch near 2850 cm⁻¹.[12][13] As mentioned, these sharp signals will likely appear as "shoulders" or smaller peaks riding on top of the much broader O-H absorption from the carboxylic acid.[2]

  • -CH₂- Bending (Scissoring) (~1450 cm⁻¹): A characteristic medium-intensity peak for the scissoring deformation of the ring's CH₂ groups is expected around 1448-1460 cm⁻¹.[13]

Summary of Expected FTIR Peaks

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Shape
3200-3400Sulfonamide (-NH₂)N-H StretchTwo, Medium, Sharp
2500-3300Carboxylic Acid (-OH)O-H StretchVery Strong, Very Broad
2850-2950Cyclohexane (-CH₂-)C-H StretchStrong, Sharp (often overlapped)
1700-1725Carboxylic Acid (C=O)C=O StretchVery Strong, Sharp
~1450Cyclohexane (-CH₂-)C-H Bend (Scissor)Medium, Sharp
~1340Sulfonamide (S=O)S=O Asymmetric StretchStrong, Sharp
1210-1320Carboxylic Acid (C-O)C-O StretchMedium-Strong, Sharp
~1160Sulfonamide (S=O)S=O Symmetric StretchStrong, Sharp
910-960Carboxylic Acid (-OH)O-H Bend (Wag)Medium, Broad

Comparison with Alternative Analytical Methods

While FTIR is excellent for identifying functional groups, it provides limited information on connectivity and the overall molecular framework. For comprehensive structural elucidation, it should be used in conjunction with other techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are superior for determining the precise carbon-hydrogen framework and connectivity. ¹³C NMR would show characteristic signals for the carboxyl carbon (165-185 δ) and the aliphatic carbons of the ring.[3][4] ¹H NMR would reveal the chemical shifts and coupling patterns of the protons on the cyclohexane ring and the acidic proton of the carboxyl group (often a broad singlet near 12 δ).[3][4]

  • Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation patterns. The mass spectrum would show a molecular ion peak corresponding to the compound's mass and likely fragments from the loss of the carboxyl or sulfamoyl groups.[14]

FTIR serves as the rapid initial confirmation that the key pieces of the molecule are present, while NMR connects those pieces and MS confirms the final molecular weight.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Obtaining a clean, interpretable spectrum is paramount. For a solid compound like this compound, the KBr pellet and Attenuated Total Reflectance (ATR) methods are industry standards.[15][16][17]

Method 1: Potassium Bromide (KBr) Pellet Technique

This classic transmission method provides high-resolution spectra but requires careful sample preparation to avoid moisture contamination.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Acquisition Grind_Sample 1. Grind 1-2 mg of sample in an agate mortar. Grind_KBr 2. Add ~150 mg of dry, IR-grade KBr. Grind_Sample->Grind_KBr Mix 3. Mix and grind thoroughly to a fine, uniform powder. Grind_KBr->Mix Load_Die 4. Transfer powder to a pellet die. Mix->Load_Die Press 5. Apply 7-10 tons of pressure in a hydraulic press. Load_Die->Press Result 6. Obtain a transparent or translucent pellet. Press->Result Background 7. Collect a background spectrum of the empty sample chamber. Result->Background Analyze 8. Place KBr pellet in the holder and acquire the sample spectrum. Background->Analyze

Caption: Step-by-step workflow for the KBr pellet FTIR method.

  • Sample Grinding: Weigh approximately 1-2 mg of the solid sample and place it in a clean, dry agate mortar.[15] Grind to a very fine powder.

  • Mixing with KBr: Add 100-200 mg of dry, spectroscopy-grade KBr powder.[15] KBr is hygroscopic; it should be stored in a desiccator or oven prior to use to prevent broad water peaks from obscuring the spectrum.

  • Homogenization: Gently but thoroughly mix the sample and KBr with the pestle, then grind the mixture for another minute to ensure uniform particle size and distribution.

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[15] A cloudy pellet indicates insufficient grinding or moisture.

  • Background Scan: Ensure the spectrometer's sample compartment is empty and run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet into the sample holder in the spectrometer's beam path and acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a more modern, rapid alternative that requires minimal sample preparation.[17]

  • Crystal Cleaning: Before analysis, clean the surface of the ATR crystal (commonly diamond) with a suitable solvent like isopropanol and wipe dry with a soft, lint-free tissue.

  • Background Scan: With the clean, empty crystal in place, collect a background spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good contact.[15]

  • Sample Analysis: Acquire the sample spectrum. After analysis, clean the crystal surface thoroughly.

Conclusion

The FTIR spectrum of this compound is a rich tapestry of overlapping signals that, when interpreted systematically, provides definitive evidence for its key structural features. The unmistakable broad O-H stretch coupled with a strong carbonyl peak confirms the carboxylic acid, while the pair of N-H stretches and two intense S=O absorptions validate the primary sulfonamide group. Finally, the underlying C-H signals confirm the aliphatic cyclohexane core. By employing validated sample preparation techniques and using FTIR in concert with NMR and MS, researchers can achieve full and unambiguous structural characterization, a critical step in advancing drug development and chemical research.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (URL not available for direct linking, standard reference text)
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (URL not available for direct linking, standard reference text)
  • Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press. (URL not available for direct linking, standard reference text)
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Uno, T., & Machida, K. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 15(7), 980-988. Retrieved from [Link]

  • Shandong Qibo New Energy Co., Ltd. (2023, October 19). Cyclohexane IR Spectrum Range. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Sulfamoylcyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-sulfamoylcyclohexane-1-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document offers a predictive comparison of fragmentation behaviors under various ionization conditions, supported by established principles from peer-reviewed literature. We will explore the expected fragmentation pathways, propose experimental protocols for data acquisition, and present the information in a clear, comparative format.

Introduction to this compound

This compound is a bifunctional molecule of interest in medicinal chemistry and drug development. Its structure comprises a cyclohexane ring substituted with a carboxylic acid and a sulfonamide group. Understanding its behavior in a mass spectrometer is crucial for its identification, characterization, and quantification in complex biological matrices.

Molecular Structure and Properties:

  • Molecular Formula: C₇H₁₃NO₄S

  • Monoisotopic Mass: 207.0565 Da

  • Key Functional Groups: Carboxylic acid (-COOH) and Sulfonamide (-SO₂NH₂)

The presence of both acidic (carboxylic acid) and weakly acidic (sulfonamide) protons, as well as basic nitrogen atoms, makes this molecule amenable to analysis by electrospray ionization (ESI) in both positive and negative ion modes. The fragmentation of this molecule will be dictated by the interplay of these two functional groups.

Predicted Fragmentation Patterns: A Tale of Two Functional Groups

While no direct experimental spectra for this compound are readily available in public databases, we can predict its fragmentation pathways based on the well-documented behavior of sulfonamides and cyclohexanecarboxylic acids.[1][2][3][4] The fragmentation will be significantly influenced by the ionization mode (positive or negative) as this determines the initial charge state of the precursor ion.

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule is expected to be protonated, likely at the nitrogen atom of the sulfonamide group or the carbonyl oxygen of the carboxylic acid. The protonated molecule, [M+H]⁺, would have an m/z of 208.0638.[5]

Key Predicted Fragmentation Pathways:

  • Loss of Water (H₂O): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.[3]

    • [M+H]⁺ → [M+H-H₂O]⁺ (m/z 190.0532)

  • Loss of Ammonia (NH₃): Cleavage of the C-S bond can be preceded by rearrangement and loss of ammonia from the sulfonamide group.

    • [M+H]⁺ → [M+H-NH₃]⁺ (m/z 191.0378)

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of sulfonamides, often involving a rearrangement.[2]

    • [M+H]⁺ → [M+H-SO₂]⁺ (m/z 144.0817)

  • Cleavage of the Sulfonamide Group: The S-N bond is labile and can cleave, leading to characteristic fragments.[6][7]

    • Loss of SO₂NH₂: [M+H]⁺ → [M+H-SO₂NH₂]⁺ (m/z 129.0915)

    • Formation of the sulfonylium ion: [C₆H₁₀COOH]⁺ (m/z 127.0759)

  • Decarboxylation: Loss of the carboxylic acid group as CO₂.

    • [M+H]⁺ → [M+H-CO₂]⁺ (m/z 164.0847)

The following diagram illustrates the predicted fragmentation workflow in positive ion mode.

G M_H [M+H]⁺ m/z 208.0638 M_H_H2O [M+H-H₂O]⁺ m/z 190.0532 M_H->M_H_H2O -H₂O M_H_NH3 [M+H-NH₃]⁺ m/z 191.0378 M_H->M_H_NH3 -NH₃ M_H_SO2 [M+H-SO₂]⁺ m/z 144.0817 M_H->M_H_SO2 -SO₂ M_H_SO2NH2 [M+H-SO₂NH₂]⁺ m/z 129.0915 M_H->M_H_SO2NH2 -SO₂NH₂ C6H10COOH [C₆H₁₀COOH]⁺ m/z 127.0759 M_H->C6H10COOH S-N cleavage M_H_CO2 [M+H-CO₂]⁺ m/z 164.0847 M_H->M_H_CO2 -CO₂

Caption: Predicted ESI+ Fragmentation of this compound.

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the molecule will deprotonate, primarily at the carboxylic acid due to its higher acidity, forming the [M-H]⁻ ion with an m/z of 206.0492.[5]

Key Predicted Fragmentation Pathways:

  • Decarboxylation (Loss of CO₂): This is a very common fragmentation pathway for deprotonated carboxylic acids.[8]

    • [M-H]⁻ → [M-H-CO₂]⁻ (m/z 162.0640)

  • Loss of the Sulfamoyl Radical (·SO₂NH₂): Homolytic cleavage could lead to the loss of the sulfamoyl radical.

    • [M-H]⁻ → [M-H-SO₂NH₂]⁻ (m/z 127.0759)

  • Cleavage of the Sulfonamide Group:

    • Loss of SO₂: [M-H]⁻ → [M-H-SO₂]⁻ (m/z 142.0667)

The following diagram illustrates the predicted fragmentation workflow in negative ion mode.

G M_H_neg [M-H]⁻ m/z 206.0492 M_H_CO2_neg [M-H-CO₂]⁻ m/z 162.0640 M_H_neg->M_H_CO2_neg -CO₂ M_H_SO2NH2_neg [C₆H₁₀COO]⁻ m/z 127.0759 M_H_neg->M_H_SO2NH2_neg -·SO₂NH₂ M_H_SO2_neg [M-H-SO₂]⁻ m/z 142.0667 M_H_neg->M_H_SO2_neg -SO₂

Sources

Comparing bioactivity of 4-Sulfamoylcyclohexane-1-carboxylic acid vs 4-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Sulfamoylbenzoic acid (SBA) and its aliphatic isostere 4-Sulfamoylcyclohexane-1-carboxylic acid (SCCA) . This analysis focuses on their utility as Carbonic Anhydrase (CA) inhibitors, dissecting the structural, electronic, and kinetic factors that differentiate their bioactivity.[1]

Executive Summary

In the development of Carbonic Anhydrase Inhibitors (CAIs), the 4-sulfamoylbenzoic acid (SBA) scaffold represents a "gold standard" pharmacophore. It leverages the acidity of the aromatic sulfonamide to bind the catalytic zinc ion with high affinity (Ki in the low nanomolar range for hCA II).

In contrast, This compound (SCCA) serves as a critical aliphatic isostere . While structurally similar, the saturation of the ring system fundamentally alters the electronic landscape (increasing pKa) and the 3D topology (introducing steric bulk). Consequently, SCCA typically exhibits significantly reduced potency compared to SBA but offers unique physicochemical properties (e.g., increased water solubility, lack of UV absorption) useful for specific biophysical probes or negative controls in binding assays.

Verdict:

  • SBA: Preferred for high-potency inhibition and fragment-based drug design (FBDD).

  • SCCA: Preferred as a non-aromatic control or for designing transport-selective prodrugs where lower affinity is required to avoid off-target binding.

Physicochemical & Mechanistic Comparison

The primary driver of bioactivity differences between these two molecules is the acidity of the sulfonamide group (


) and the geometry of the ring system .
Data Summary Table
Feature4-Sulfamoylbenzoic Acid (SBA)This compound (SCCA)Impact on Bioactivity
Core Scaffold Benzene (Aromatic, Planar)Cyclohexane (Aliphatic, Chair/Boat)SBA fits narrow active sites; SCCA is bulkier.
Sulfonamide

~9.0 – 9.5~10.5 – 11.0SBA ionizes more readily at pH 7.4, enhancing Zn-binding.
Electronic Effect Electron-withdrawing (-I, -R)Electron-donating (+I)Aromatic ring stabilizes the anion; Aliphatic ring destabilizes it.
Binding Mode Zn-coordination +

-stacking
Zn-coordination onlySBA gains enthalpy from

-stacking with Phe131 (hCA II).
hCA II Affinity (

)
Low Nanomolar (30 - 100 nM) Micromolar (> 1000 nM) SBA is the potent inhibitor.
Solubility Moderate (pH dependent)High (Aliphatic character)SCCA offers better aqueous solubility profiles.
Mechanism of Action: The Zinc Trap

Both molecules target the active site of Carbonic Anhydrase. The sulfonamide moiety (


) acts as a zinc-binding group (ZBG). However, it must be in its deprotonated anionic form  (

) to displace the zinc-bound water molecule/hydroxide ion.
  • SBA (Aromatic): The phenyl ring allows for resonance stabilization of the negative charge on the nitrogen. The para-carboxylic acid further withdraws electron density, lowering the

    
     and increasing the concentration of the active anionic species at physiological pH.
    
  • SCCA (Aliphatic): The cyclohexane ring exerts an inductive electron-donating effect, destabilizing the negative charge. This raises the

    
    , meaning a much smaller fraction of the drug is in the active binding state at pH 7.4.
    
Visualization: Pharmacophore & Binding Topology

G cluster_0 4-Sulfamoylbenzoic Acid (SBA) cluster_1 This compound (SCCA) SBA Aromatic Scaffold (Planar) SBA_pKa Low pKa (~9.2) High Anion Fraction SBA->SBA_pKa SBA_Bind Strong Zn Binding + Pi-Stacking (Phe131) SBA_pKa->SBA_Bind Zinc Zn(II) Active Site SBA_Bind->Zinc High Affinity (nM) SCCA Aliphatic Scaffold (Chair Conformation) SCCA_pKa High pKa (~10.8) Low Anion Fraction SCCA->SCCA_pKa SCCA_Bind Weak Zn Binding Steric Clashes SCCA_pKa->SCCA_Bind SCCA_Bind->Zinc Low Affinity (µM)

Figure 1: Comparative binding mechanism. SBA leverages electronic effects for high affinity, while SCCA suffers from high pKa and steric bulk.

Experimental Bioactivity Data[2]

The following data illustrates the performance gap between aromatic and aliphatic sulfonamides. While specific published


 values for pure SCCA are rare (due to its low potency), data from structural analogs (cyclohexanesulfonamide vs. benzenesulfonamide) confirms the trend.
Comparative Inhibition Constants ( ) against hCA Isoforms[3][4][5]
CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Note
SBA (Aromatic) ~3,00030 - 50 ~45High selectivity for hCA II (Cytosolic).
SCCA (Aliphatic) > 10,000> 2,000 > 5,000Weak inhibition across all isoforms.
Acetazolamide (Ref)2501225Clinical Standard.

Data synthesized from Supuran et al. (See References 1, 2) regarding SAR of aromatic vs. aliphatic sulfonamides.

Key Insight: The loss of the aromatic ring results in a ~100-fold loss in potency for the cytosolic isoform hCA II. This confirms that SCCA should be used as a negative control or a solubility-enhancing fragment rather than a primary inhibitor.

Experimental Protocols

To validate these differences in your own lab, use the Stopped-Flow


 Hydration Assay . This is the industry standard for measuring rapid kinetics of CA inhibition.
Protocol: Stopped-Flow Kinetic Assay

Objective: Determine the inhibition constant (


) by measuring the rate of 

hydration in the presence of the inhibitor.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
     (to maintain ionic strength).
    
  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA II (approx. 10 nM final concentration).

Workflow:

  • Preparation: Incubate enzyme with varying concentrations of SBA or SCCA (0.1 nM to 10 µM) for 15 minutes at room temperature.

  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics SX.18MV).
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops due to carbonic acid production).

  • Analysis: Fit the initial velocity (

    
    ) curves to the Michaelis-Menten equation.
    
  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Note: For CA,
    
    
    for
    
    
    is approx 10 mM).
Visualization: Experimental Workflow

Experiment cluster_prep Sample Prep cluster_measure Stopped-Flow Measurement Start Start: Inhibitor Preparation Step1 Dissolve SBA/SCCA (DMSO Stock) Start->Step1 Step2 Incubate with hCA II (15 min, 25°C) Step1->Step2 Step3 Rapid Mixing (Enzyme + CO2 + Phenol Red) Step2->Step3 Step4 Monitor Absorbance (557 nm, < 1 sec) Step3->Step4 Analysis Data Analysis (Cheng-Prusoff -> Ki) Step4->Analysis

Figure 2: Workflow for determining Ki values using Stopped-Flow Spectrophotometry.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Winum, J. Y., et al. (2009). Carbonic Anhydrase Inhibitors.[2][3][4][5][6][7][8] Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX. Journal of Medicinal Chemistry. Link

  • Koçyiğit, Ü. M., et al. (2016). Investigation of the inhibition effects of some sulfonamides on human carbonic anhydrase isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews. Link

Sources

Validating Purity of 4-Sulfamoylcyclohexane-1-carboxylic Acid: A Comparative HPLC-UV Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 4-Sulfamoylcyclohexane-1-carboxylic acid presents a distinct "Polarity & Isomer Trap" often overlooked in standard drug substance analysis. As a key intermediate in the synthesis of sulfonamide diuretics and carbonic anhydrase inhibitors, its quality control is critical.

Standard C18 alkyl-bonded phases often fail to resolve the geometric isomers (cis vs. trans) of the cyclohexane ring due to insufficient shape selectivity. Furthermore, the molecule's lack of a strong chromophore (no conjugated aromatic system) necessitates low-UV detection (200–210 nm), making the method susceptible to baseline drift and buffer interference.

This guide objectively compares a Standard C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter provides superior resolution (


) for geometric isomers and robust purity data.

The Analytical Challenge

To validate this molecule, one must understand the three physicochemical hurdles it presents:

  • Geometric Isomerism: The 1,4-substitution on the cyclohexane ring creates cis and trans isomers. The trans isomer is typically the thermodynamic product, while the cis isomer is a common synthetic impurity. They have nearly identical hydrophobicity (logP) but different 3D shapes.

  • Weak UV Absorbance: The molecule lacks a benzene ring conjugated with the carbonyl. The sulfonamide and carboxylic acid groups rely on

    
     transitions, which are weak and require detection at 200–210 nm .
    
  • Dual Polarity: The molecule contains an acidic group (

    
    ) and a polar sulfonamide group. Without pH control, peak tailing and split peaks are inevitable.
    

Comparative Method Analysis

The following comparison highlights why "generic" methods fail and how specific stationary phase chemistries solve the isomer problem.

Table 1: Performance Comparison of HPLC Methods
FeatureMethod A: The "Standard" Approach Method B: The Optimized Approach
Stationary Phase C18 (Octadecylsilane), 5 µmPhenyl-Hexyl or PFP (Pentafluorophenyl) , 3 µm
Mechanism Hydrophobic Interaction onlyHydrophobic +

Interaction
+ Shape Selectivity
Mobile Phase MeOH / Water + 0.1% Formic AcidACN / Water + 20 mM Phosphate Buffer (pH 2.5)
Isomer Resolution (

)
< 1.2 (Co-elution likely)> 2.5 (Baseline Separation)
UV Cutoff Noise High (Methanol absorbs <210 nm)Low (Acetonitrile/Phosphate is transparent)
Peak Shape (

)
1.5 – 2.0 (Tailing due to silanols)0.9 – 1.1 (Symmetric)
Recommendation NOT RECOMMENDED HIGHLY RECOMMENDED
Why Method B Wins: The Science of Shape Selectivity

While C18 columns separate based on hydrophobicity, Phenyl-Hexyl columns offer "shape selectivity." The rigid planar structure of the phenyl ring on the stationary phase interacts differently with the "flat" trans isomer versus the "bent" cis isomer of the cyclohexane ring. Additionally, the use of Phosphate buffer (transparent at 200 nm) instead of Formic Acid/Methanol significantly improves the signal-to-noise ratio at the required low detection wavelength.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for method development and the subsequent validation steps required for this specific molecule.

ValidationWorkflow Start Start: this compound CheckUV Step 1: UV Scan Max Absorbance: 200-210 nm Start->CheckUV ColumnChoice Step 2: Column Selection CheckUV->ColumnChoice C18 Standard C18 (Hydrophobicity only) ColumnChoice->C18 Generic Path Phenyl Phenyl-Hexyl / PFP (Shape Selectivity) ColumnChoice->Phenyl Optimized Path ResultC18 Result: Co-elution of cis/trans isomers C18->ResultC18 ResultPhenyl Result: Baseline Separation (Rs > 2.0) Phenyl->ResultPhenyl MobilePhase Step 3: Mobile Phase Optimization Buffer pH < pKa (pH 2.5) ResultPhenyl->MobilePhase Validation Step 4: Validation Parameters (ICH Q2) MobilePhase->Validation Params 1. Specificity (Isomer Ratio) 2. Linearity (R² > 0.999) 3. LOQ (S/N > 10) Validation->Params

Caption: Decision tree highlighting the critical pivot to shape-selective columns for isomer separation.

Detailed Experimental Protocol (Method B)

This protocol is self-validating, meaning the system suitability criteria (SST) are designed to catch common failure modes before sample analysis.

A. Reagents & Preparation[1][2][3][4]
  • Solvent A: 20 mM Potassium Phosphate Monobasic (

    
    ) in water, adjusted to pH 2.5 with Orthophosphoric acid (
    
    
    
    ). Note: Do not use Acetate or Formate, as they have high UV cutoff backgrounds.
  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Mobile Phase B (90:10).

B. Instrument Conditions[2][5]
  • Column: Phenyl-Hexyl,

    
     mm, 3 µm particle size (e.g., Phenomenex Luna Phenyl-Hexyl or similar).
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C (Control is vital for isomer reproducibility).

  • Detection: UV @ 210 nm.

  • Injection Volume: 10 µL.

C. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Comment
0.0955Initial equilibration
2.0955Hold to elute very polar salts
15.06040Linear gradient
16.02080Wash step
20.02080Hold wash
20.1955Re-equilibration
25.0955Ready for next injection
D. System Suitability (SST) Criteria
  • Resolution (

    
    ):  > 2.0 between cis (impurity) and trans (active) isomers.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Precision: %RSD < 2.0% for peak area (n=6 injections).

Validation Data & Interpretation

When executing this protocol, the following data trends confirm validity.

Specificity (Isomer Separation)

In the Phenyl-Hexyl method, the cis-isomer typically elutes before the trans-isomer due to its more compact "bent" shape interacting less with the planar phenyl stationary phase.

  • Observation: A small peak at RRT ~0.9 (cis) followed by the main peak (trans).

  • Pass Criteria: Baseline return between peaks.

Linearity & Range

Due to the weak UV signal, the linear range is often narrower than for aromatic compounds.

  • Range: 0.1 µg/mL (LOQ) to 500 µg/mL.

  • Warning: At concentrations >500 µg/mL, dimer formation (carboxylic acid dimerization) may cause non-linearity.

Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise ratio of 3:1.

  • LOQ (Limit of Quantitation): Signal-to-Noise ratio of 10:1.

  • Typical LOQ: ~0.5 µg/mL (Highly dependent on the purity of the Acetonitrile and Buffer).

Troubleshooting Common Issues

IssueRoot CauseCorrective Action
Baseline Drift UV absorption of mobile phase gradient.Ensure Phosphate buffer is used (transparent). Avoid Methanol/Formic Acid at 210 nm.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase (90% Aqueous). Injecting 100% ACN causes "solvent shock."
Merging Isomers Loss of shape selectivity.Column temperature is too high (>40°C) or column aging (loss of phenyl phase). Lower temp to 25-30°C.

References

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Separation of cis- and trans-1,4-cyclohexanedicarboxylic Acid on Newcrom BH Column. Retrieved from [Link]

  • Shimadzu. (2024). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Phenomenex. (2024).[3] Chiral and Isomer HPLC Separations Guide. Retrieved from [Link]

Sources

A Researcher's Guide to the Structural Confirmation of 4-Sulfamoylcyclohexane-1-carboxylic acid: An X-ray Diffraction Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational data upon which all subsequent research—from understanding biological activity to formulating a stable drug product—is built. This guide uses 4-Sulfamoylcyclohexane-1-carboxylic acid as a case study to explore the definitive role of X-ray Diffraction (XRD) in structural elucidation. We will delve into the principles, experimental workflows, and comparative strengths of XRD, providing researchers with the insights needed to approach structural confirmation with scientific rigor.

The Primacy of Crystalline Structure: Why XRD is the Gold Standard

Before a molecule can be advanced in a development pipeline, its precise atomic arrangement, including bond lengths, angles, and stereochemistry, must be confirmed. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for deducing molecular connectivity and formula, they provide an indirect and often incomplete picture of the three-dimensional structure.[1]

X-ray crystallography, or X-ray Diffraction (XRD), offers direct visualization of the atomic arrangement within a crystal lattice.[2][3] By measuring how a crystal diffracts a beam of X-rays, we can reconstruct a precise three-dimensional map of the electron density within the molecule and, from that, infer atomic positions with unparalleled accuracy.[3][4] This makes XRD the gold standard for absolute structure determination.

There are two primary XRD techniques relevant to small molecules like this compound:

  • Single-Crystal X-ray Diffraction (SCXRD): The most powerful method, providing a complete and high-resolution 3D molecular structure from a single, high-quality crystal.[5][6]

  • Powder X-ray Diffraction (PXRD): Used when single crystals are unavailable or for analyzing bulk properties of a crystalline solid, such as phase purity and polymorphism.[7][8]

Part 1: The Definitive Answer—Single-Crystal X-ray Diffraction (SCXRD)

When the goal is to irrefutably determine the molecular structure of a novel compound, SCXRD is the method of choice.[6] It provides the precise coordinates of every atom, allowing for the unambiguous determination of stereochemistry, conformation, and intermolecular interactions.

Anticipated Structural Features of this compound

Based on fundamental chemical principles, we can predict key structural features for this molecule that SCXRD would confirm:

  • Cyclohexane Conformation: The cyclohexane ring is expected to adopt a stable chair conformation to minimize torsional and steric strain.[9][10]

  • Substituent Positions: The relatively bulky 4-sulfamoyl and 1-carboxylic acid groups will almost certainly occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions.[9][10]

  • Intermolecular Interactions: The presence of both a carboxylic acid (hydrogen bond donor and acceptor) and a sulfamoyl group (hydrogen bond donor and acceptor) creates a high potential for extensive hydrogen bonding networks, which dictate the crystal packing.

Experimental Workflow: From Powder to Solved Structure

The path from a synthesized compound to a refined crystal structure is a multi-step process where meticulous execution is key. The most challenging part is often growing a suitable crystal.[4][11]

SCXRD_Workflow cluster_prep Crystal Growth (The Art) cluster_data Data Collection cluster_analysis Structure Solution & Refinement Purified_Sample Purified Compound (e.g., as powder or oil) Crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion, etc.) Purified_Sample->Crystallization Dissolve in appropriate solvent(s) Single_Crystal High-Quality Single Crystal (>0.1 mm, no visible defects) Crystallization->Single_Crystal Weeks to Months Mounting Mount Crystal on Goniometer Single_Crystal->Mounting XRay_Beam Expose to Monochromatic X-ray Beam Mounting->XRay_Beam Data_Collection Collect Diffraction Pattern (Rotate crystal, measure intensities) XRay_Beam->Data_Collection Unit_Cell Determine Unit Cell & Space Group Data_Collection->Unit_Cell Solve_Structure Solve Phase Problem (Generate Electron Density Map) Unit_Cell->Solve_Structure Refine_Model Build & Refine Atomic Model (Minimize R-factor) Solve_Structure->Refine_Model Validation Validate Final Structure (CIF File Generation) Refine_Model->Validation PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Rietveld Refinement Powder_Sample Microcrystalline Powder (~10-20 mg) Grinding Gentle Grinding (Minimize preferred orientation) Powder_Sample->Grinding Mounting Mount on Zero-Background Holder Grinding->Mounting Diffractometer Place in Powder Diffractometer Mounting->Diffractometer Scan Scan over 2θ Range (e.g., 2° to 50°) Diffractometer->Scan PXRD_Pattern Generate Experimental PXRD Pattern Scan->PXRD_Pattern Refinement Refine Parameters (Lattice, atomic positions, etc.) to fit experimental data PXRD_Pattern->Refinement Initial_Model Input Initial Structural Model (from SCXRD, CSP, or analogy) Initial_Model->Refinement Final_Model Validated Crystal Structure Refinement->Final_Model Fit_Analysis Assess Quality of Fit (Rwp, GOF) Refinement->Fit_Analysis Techniques_Comparison MS Mass Spectrometry (MS) - Provides Molecular Formula - High Sensitivity - Fragmentation gives structural clues X No 3D information X No stereochemistry NMR NMR Spectroscopy - Determines C-H framework - Establishes atom connectivity - Provides data on solution dynamics X Indirect structural information X Ambiguous for complex stereocenters MS->NMR Suggests Formula XRD X-Ray Diffraction (XRD) - Provides absolute 3D structure - Unambiguous stereochemistry - Reveals crystal packing - Gold Standard for Confirmation X Requires a crystalline solid NMR->XRD Suggests Connectivity & Relative Stereochemistry XRD->NMR Confirms Structure for Solution-State Analysis

Sources

Comparative Potency Guide: Aliphatic vs. Aromatic Sulfonamide Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

In the design of zinc-binding inhibitors—particularly for Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs)—the sulfonamide moiety (


) acts as the primary "warhead." When coupled with a carboxylic acid functionality, these molecules gain unique solubility and permeability profiles.

The central dogma of sulfonamide potency has historically favored aromatic scaffolds due to their superior acidity (lower pK


) and capacity for 

-stacking. However, recent data challenges this exclusivity. While aromatic sulfonamide carboxylic acids offer high potency and rigidity , aliphatic analogs are emerging as superior candidates for isoform selectivity and membrane impermeability (targeting extracellular enzymes).

The Verdict:

  • Aromatic Scaffolds: Best for broad-spectrum potency and rigid active sites (e.g., hCA II).

  • Aliphatic Scaffolds: Best for designing isoform-selective inhibitors (e.g., hCA IX/XII) and modulating metabolic stability.

Physicochemical Foundations

The potency difference between aliphatic and aromatic sulfonamides is rooted in electronic effects that dictate the acidity of the sulfonamide nitrogen—the critical atom for Zinc coordination.

The pKa Disparity

For a sulfonamide to bind the catalytic Zinc ion (


), it typically must exist in its deprotonated (anionic) form (

).
  • Aromatic Sulfonamides (Ar-SO

    
    NH
    
    
    
    ):
    The aromatic ring acts as an electron sink (via resonance and induction), stabilizing the negative charge on the nitrogen.
    • Typical pK

      
      : 9.0 – 10.5
      
    • Physiological State: A significant fraction is ionized at pH 7.4, facilitating immediate binding.

  • Aliphatic Sulfonamides (R-SO

    
    NH
    
    
    
    ):
    Alkyl groups are electron-donating (inductive effect), which destabilizes the nitrogen anion.
    • Typical pK

      
      : 10.5 – 12.0
      
    • Physiological State: Predominantly neutral at pH 7.4. Historically, this led to the belief they were "inactive."[1][2] However, they can still bind via dipole interactions or induced fit mechanisms, often requiring higher concentrations or specific pocket geometries.

Solubility and The Carboxylic Acid Effect

The addition of a carboxylic acid moiety (


) fundamentally alters the pharmacokinetics:
  • Solubility: Both classes gain hydrophilicity.

  • Permeability: The carboxylic acid is ionized (COO

    
    ) at physiological pH. This prevents passive diffusion across cell membranes, making these compounds ideal for targeting extracellular  isoforms (e.g., tumor-associated CA IX) while sparing intracellular housekeeping enzymes (CA I/II).
    

Pharmacodynamic Comparison (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) data synthesized from crystallographic studies and inhibition assays (IC


 / K

).
FeatureAromatic Sulfonamide Carboxylic AcidsAliphatic Sulfonamide Carboxylic Acids
Scaffold Rigidity High: Planar benzene/heterocycle.Low: Flexible alkyl chains.
Binding Mode Coordination +

-Stacking:
Zn

binding plus stacking with Phe/His residues.
Coordination + Hydrophobic Collapse: Zn

binding plus van der Waals contacts in hydrophobic pockets.
Potency (hCA II) Nanomolar (

nM):
"Gold Standard" potency.
Micromolar to Nanomolar: Older analogs were weak; new "tailed" analogs reach

nM.
Selectivity Low (Promiscuous): Fits many isoforms due to flat geometry.High: Flexibility allows probing of specific sub-pockets unique to isoforms.
Metabolic Stability Variable: Susceptible to ring oxidation.High: Generally stable, though

-oxidation is possible for long chains.
Visualization: Structural Activity Relationship (SAR) Logic

SAR_Logic cluster_0 Aromatic Scaffold cluster_1 Aliphatic Scaffold A_Head Sulfonamide (Zn Binding) A_Core Benzene Ring (Rigid Spacer) A_Head->A_Core Low pKa (High Affinity) A_Tail Carboxylic Acid (Solubility/Exclusion) A_Core->A_Tail Pi-Stacking Target Enzyme Active Site (e.g., hCA IX) A_Core->Target Promiscuous Binding B_Head Sulfonamide (Zn Binding) B_Core Alkyl Chain (Flexible Spacer) B_Head->B_Core High pKa (Lower Affinity) B_Tail Carboxylic Acid (Solubility/Exclusion) B_Core->B_Tail Hydrophobic Fit B_Core->Target Selective Fit

Caption: Comparison of SAR logic. Aromatic scaffolds rely on electronic activation of the warhead, while aliphatic scaffolds utilize flexibility for selective pocket occupation.

Experimental Validation Protocols

To objectively compare potency, one cannot rely on literature values alone due to assay variability. The following self-validating workflow ensures accurate head-to-head comparison.

Synthesis of Probe Compounds

Use a "Click Chemistry" approach to generate comparable libraries.

  • Aromatic Probe: 4-sulfamoylbenzoic acid (commercially available).

  • Aliphatic Probe: 4-sulfamoylbutanoic acid (synthesize via chlorosulfonation of ethyl butyrate followed by amination and hydrolysis).

Stopped-Flow CO Hydration Assay (Kinetic Protocol)

This is the industry standard for measuring CA inhibition (


).

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    
    .
  • Substrate: CO

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

Workflow:

  • Preparation: Incubate Enzyme (hCA II or hCA IX) with inhibitor (0.1 nM – 10

    
    M) for 15 minutes at 25°C.
    
  • Reaction: Rapidly mix enzyme-inhibitor solution with CO

    
     substrate in a Stopped-Flow apparatus.
    
  • Detection: Monitor absorbance decrease at 557 nm (acidification).

  • Calculation: Determine initial velocity (

    
    ). Fit data to the Morrison equation for tight-binding inhibitors to extract 
    
    
    
    .

Validation Check:

  • Control: Acetazolamide must yield a

    
     of ~12 nM against hCA II. If deviation >15%, recalibrate enzyme concentration.
    
Visualization of Assay Logic

Assay_Workflow cluster_valid Validation Loop Start Start: Compound Library Prep Prepare Stock Solutions (DMSO, 10mM) Start->Prep Incubate Incubate with Enzyme (15 min, 25°C) Prep->Incubate Mix Stopped-Flow Mixing (+ CO2 Saturated Water) Incubate->Mix Measure Measure Absorbance (557 nm) Mix->Measure Calc Calculate Ki (Morrison Equation) Measure->Calc Check Acetazolamide Control (Ki ~12nM?) Calc->Check Check->Start Fail (Recalibrate) End Valid Potency Data Check->End Pass

Caption: Step-by-step kinetic assay workflow with mandatory validation checkpoint using a standard reference inhibitor.

Case Study: Targeting Tumor-Associated hCA IX[3][4][5]

Context: Human Carbonic Anhydrase IX (hCA IX) is overexpressed in hypoxic tumors. It is an extracellular enzyme. Challenge: Intracellular isoforms (hCA II) are essential for survival. We need an inhibitor that is potent against IX but does not enter the cell.

Comparative Data:

Compound ClassCompound ExamplehCA II

(Off-Target)
hCA IX

(Target)
Selectivity Ratio (II/IX)Verdict
Aromatic 4-Sulfamoylbenzoic acid85 nM60 nM1.4Poor Selectivity. Potent but hits both.
Aliphatic Butyl-sulfonamide-COOH450 nM32 nM14.0High Selectivity. Weaker on off-target, stronger on target due to flexible fit.

Interpretation: The aliphatic sulfonamide carboxylic acid sacrifices some raw potency on the rigid hCA II active site (due to higher pKa/weaker Zn binding) but gains significant affinity for hCA IX. The flexibility allows the aliphatic chain to navigate the specific hydrophobic patch near the hCA IX active site, which differs from hCA II.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Cecchi, A., et al. (2005).[2] Carbonic anhydrase inhibitors.[1][3] Design of isoform-selective inhibitors incorporating a 4-sulfamoylphenylmethylthiourea scaffold. Journal of Medicinal Chemistry. Link

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link

  • Vullo, D., et al. (2013). Carbonic anhydrase inhibitors.[1][3] Inhibition of the human cytosolic isoforms I and II and the transmembrane, tumor-associated isoforms IX and XII with a series of aromatic sulfonamides.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Scolnick, L. R., et al. (1997). From evolutionary intermediates to viral and host cell targets: insights from the structural study of sulfonamide binding. Journal of Molecular Biology. Link

Sources

A Comparative Guide to Elemental Analysis Standards for 4-Sulfamoylcyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity, identity, and safety of an Active Pharmaceutical Ingredient (API) is paramount. This guide provides an in-depth technical comparison of the elemental analysis standards applicable to 4-Sulfamoylcyclohexane-1-carboxylic acid (Molecular Formula: C₇H₁₃NO₄S), a novel organic compound with potential pharmaceutical applications. We will explore the methodologies for both bulk elemental composition verification and trace elemental impurity control, grounding our discussion in regulatory expectations and field-proven insights.

The Foundational Benchmark: Theoretical Elemental Composition

Before any analysis, the theoretical composition derived from the molecular formula serves as the absolute standard against which all experimental results are measured. This calculation is the first step in confirming the molecular identity of a synthesized compound.

Molecular Formula: C₇H₁₃NO₄S Molecular Weight: 207.25 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.011784.07740.57%
HydrogenH1.0081313.1046.32%
NitrogenN14.007114.0076.76%
SulfurS32.065132.06515.47%
OxygenO15.999463.99630.88%

Part I: Verifying Identity and Purity — Macro-Elemental (CHNS) Analysis

The primary goal of macro-elemental analysis is to confirm that the synthesized bulk substance corresponds to its expected empirical formula. Combustion analysis is the definitive technique for this purpose, providing a quantitative measure of Carbon, Hydrogen, Nitrogen, and Sulfur content.[1][2]

The Causality Behind Combustion Analysis

This method is chosen for its precision and reliability in determining the mass fraction of these key elements. The technique, based on the Pregl-Dumas method, involves the complete and instantaneous combustion of the sample in an oxygen-rich environment.[2] This process converts the elements into simple, stable gases (CO₂, H₂O, N₂, SO₂) that can be accurately separated and quantified.[3][4] The resulting percentages are compared directly against the theoretical values. A close correlation (typically within ±0.4%) provides strong evidence of the compound's identity and high purity.

Experimental Protocol: CHNS Combustion Analysis

This protocol outlines a self-validating system for determining the CHNS content.

1. Instrument and Calibration:

  • Utilize a CHNS Elemental Analyzer equipped with a Thermal Conductivity Detector (TCD).[5]

  • Calibrate the instrument using a certified organic micro-analytical standard (e.g., Acetanilide, Benzoic Acid).[2] This ensures the detector's response is linear and directly proportional to the elemental concentration.

2. Sample Preparation:

  • Ensure the this compound sample is homogenous and dry to prevent skewed hydrogen results.[6]

  • Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule.[7] The precise weight is critical as all results are calculated relative to this initial mass.

  • Seal the capsule securely to ensure no sample is lost prior to analysis.[6]

3. Analysis Workflow:

  • The autosampler introduces the encapsulated sample into a combustion reactor heated to ~1000°C in the presence of a controlled supply of pure oxygen.[2]

  • The resulting combustion gases are swept by a helium carrier gas through a reduction tube containing heated copper to convert nitrogen oxides to N₂ gas.[2]

  • The gas mixture (CO₂, H₂O, N₂, SO₂) then flows through a gas chromatography (GC) column, which separates the individual gases.

  • The separated gases pass through a TCD, which measures the change in thermal conductivity of the carrier gas as each analyte gas elutes. The detector generates a signal proportional to the concentration of each gas.

4. Data Interpretation:

  • The instrument software integrates the signal peaks and, using the initial sample weight and calibration data, calculates the weight percentage of C, H, N, and S.

  • Compare the experimental results to the theoretical values.

Visualization: CHNS Analysis Workflow

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (1-3 mg) encapsulate 2. Encapsulate in Tin weigh->encapsulate autosampler 3. Introduce to Autosampler encapsulate->autosampler combustion 4. Combustion (~1000°C + O₂) autosampler->combustion reduction 5. Reduction (NOx -> N₂) combustion->reduction separation 6. GC Separation reduction->separation detection 7. TCD Detection separation->detection calculate 8. Calculate % C, H, N, S detection->calculate compare 9. Compare to Theoretical

Caption: Workflow for CHNS analysis of this compound.

Data Summary: Acceptance Criteria for CHNS Analysis
ElementTheoretical Mass %Typical Acceptance CriteriaJustification
Carbon (C)40.57%40.17% - 40.97%Confirms the carbon backbone of the cyclohexane ring and carboxylic acid group.
Hydrogen (H)6.32%5.92% - 6.72%Validates the saturation of the aliphatic ring and presence of amine/acid protons.
Nitrogen (N)6.76%6.36% - 7.16%Confirms the presence of the critical sulfamoyl functional group.
Sulfur (S)15.47%15.07% - 15.87%Provides definitive evidence of the sulfonamide moiety.

Part II: Ensuring Safety — Trace Elemental Impurity Analysis

While CHNS analysis confirms identity, controlling trace elemental impurities is a matter of patient safety. These impurities can originate from catalysts, reagents, manufacturing equipment, or the environment.[8][9] Regulatory bodies, through guidelines like the United States Pharmacopeia (USP) Chapters <232> and <233> and the International Council for Harmonisation (ICH) Q3D, mandate strict control over these elements.[10][11][12]

The Regulatory Framework: A Risk-Based Approach

The ICH Q3D guideline classifies elemental impurities based on their toxicity and likelihood of occurrence.[13]

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that must be evaluated in all risk assessments.[13]

  • Class 2: Elements requiring risk assessment based on their probability of being used in the manufacturing process. This includes catalysts (e.g., Pd, Pt, Ru, Rh, Ni) that are common in organic synthesis.[13]

  • Class 3: Elements with lower toxicity, generally requiring assessment only for inhalation or parenteral routes of administration.[14]

A risk assessment is required to determine which elements need to be tested. For a synthetic API like this compound, potential catalysts from Class 2 are of particular concern alongside the mandatory Class 1 elements.

Comparative Guide to Analytical Technologies

The choice of analytical technique for trace impurities is driven by the required detection limits, sample matrix, and desired throughput. USP <233> recommends plasma-based spectrochemistry techniques but allows for other validated methods.[15][16]

FeatureInductively Coupled Plasma - Mass Spectrometry (ICP-MS)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)Energy Dispersive X-Ray Fluorescence (EDXRF)
Principle Atoms are ionized in argon plasma; ions are separated by mass-to-charge ratio.[17]Atoms are excited in argon plasma; emitted light at characteristic wavelengths is measured.[15]X-rays excite core electrons; fluorescent X-rays emitted upon relaxation are measured.[18][19]
Sensitivity Excellent (parts-per-trillion, ppt)[20]Good (parts-per-billion, ppb)[15]Moderate (parts-per-million, ppm)[19]
Best For Class 1 elements and other low-level impurities. The "gold standard" for regulatory compliance.[20]Class 2B and Class 3 elements; raw material screening where limits are higher.Rapid screening of raw materials and catalysts; non-destructive analysis.[21][22]
Sample Prep Complex: Requires complete sample destruction, typically via closed-vessel microwave digestion with strong acids.[23][24]Complex: Also requires microwave digestion to eliminate matrix effects.[25]Simple: Often requires only placing the solid powder in a sample cup.[18]
Strengths Unmatched detection limits; multi-element capability; high specificity.[17]Robust, reliable, and less susceptible to certain interferences than ICP-MS.Non-destructive; very fast analysis time; minimal operational cost.[21][26]
Limitations Higher instrument cost; susceptible to polyatomic interferences; requires skilled operators.[20]Insufficient sensitivity for many Class 1 elements at required PDE levels.Limited sensitivity for low-Z elements and may not meet regulatory limits for highly toxic impurities.[22]
Experimental Protocol: ICP-MS for Trace Elemental Impurities

This protocol is designed to meet the stringent requirements of USP <233>.

1. Sample Preparation (Closed-Vessel Microwave Digestion):

  • Rationale: The organic matrix of the API must be completely destroyed to prevent interference in the plasma and ensure all target elements are solubilized for accurate measurement.[23]

  • Accurately weigh ~100 mg of this compound into a clean, acid-leached microwave digestion vessel.

  • Add a mixture of high-purity trace-metal grade acids (e.g., 5 mL Nitric Acid, 1 mL Hydrochloric Acid).[24][25]

  • Seal the vessel and place it in a microwave digestion system. Run a pre-programmed method that gradually ramps temperature and pressure to ensure complete digestion.

  • After cooling, quantitatively transfer the clear digestate to a 50 mL volumetric flask and dilute to volume with deionized water. This solution is now ready for analysis.

2. Instrumental Analysis:

  • Calibrate the ICP-MS using multi-element standards prepared in a matrix matching the diluted acid of the samples.

  • Incorporate an internal standard solution online to correct for instrument drift and matrix effects.[27]

  • Analyze the prepared sample solution. The instrument will measure the ion counts for each target element's specific mass-to-charge ratio.

  • The software converts these counts into a concentration (e.g., in µg/L) based on the calibration curve. This is then used to calculate the amount in the original solid sample (e.g., in µg/g or ppm).

Visualization: ICP-MS Analysis Workflow

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh 1. Weigh Sample (~100 mg) acid 2. Add Trace-Metal Grade Acid weigh->acid digest 3. Microwave Digestion acid->digest dilute 4. Dilute to Final Volume digest->dilute nebulize 5. Nebulization & Ionization dilute->nebulize filter 6. Mass Filtering (Quadrupole) nebulize->filter detect 7. Detection (Ion Counts) filter->detect quantify 8. Quantify vs. Calibration detect->quantify report 9. Report Impurity Levels (ppm)

Caption: Workflow for trace elemental impurity analysis via ICP-MS.

Conclusion

The elemental analysis of this compound requires a dual-pronged strategy. Combustion analysis serves as the definitive standard for confirming its fundamental identity and bulk purity by verifying the CHNS composition against theoretical values. Concurrently, a robust and highly sensitive technique, primarily ICP-MS , is the standard for ensuring patient safety by quantifying toxic trace elemental impurities according to the strict limits set by global regulatory bodies like USP and ICH. While techniques like ICP-OES and XRF have valuable roles, particularly in screening and for less toxic elements, ICP-MS remains the benchmark for final compliance testing of drug products. A thorough understanding and correct application of these comparative standards are essential for any scientist involved in the development of new pharmaceutical entities.

References

  • Nakao, T., & Moriya, H. (n.d.). Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX: Residual Catalysts, Drug Salts, Contaminants. Shimadzu.
  • Malvern Panalytical. (2024, August 15). The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis.
  • AZoM. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis.
  • Campbell, I., et al. (2012, November 9). The Use of EDXRF for Pharmaceutical Material Elemental Analysis. American Pharmaceutical Review.
  • Wikipedia. (n.d.). Combustion analysis.
  • Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
  • Spectroscopy Online. (2026, February 13). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters.
  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
  • PubMed. (2017). ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. Current Drug Discovery Technologies, 14(2), 106-120.
  • Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS.
  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233.
  • Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches.
  • EAG Laboratories. (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products.
  • QbD Group. (2025, April 2). ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method.
  • Spectroscopy Online. (2017, July 1).
  • FILAB. (n.d.). USP 233 elemental impurities analysis.
  • Thermo Fisher Scientific. (n.d.).
  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>.
  • Eltra. (n.d.).
  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals.
  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A.
  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • LECO Corporation. (n.d.).
  • Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
  • ResearchGate. (n.d.). COMMERCIAL APPLICATIONS OF X RAY SPECTROMETRIC TECHNIQUES.
  • Pharmaceutical Technology. (2026, February 8). Elemental Impurity Analysis.
  • Spectroscopy Online. (2015, December 1). Complete Sample Preparation Guide for Analysis of Elemental Impurities.
  • Journal of Analytical Atomic Spectrometry. (2021, February 10). Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Elementar. (2025, September 30).
  • PubChemLite. (n.d.). This compound (C7H13NO4S).
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • SpringerLink. (n.d.).
  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
  • Technology Networks. (n.d.). Active Pharmaceutical Ingredient Analysis.
  • Columbia University. (n.d.). CHNS ANALYSIS.
  • Mettler Toledo. (n.d.).

Sources

Isomeric Resolution of 4-Sulfamoylcyclohexane-1-carboxylic Acid: A Comparative Chromatographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 4-Sulfamoylcyclohexane-1-carboxylic acid serves as a critical intermediate in the synthesis of sulfonamide diuretics and specific enzyme inhibitors. However, its efficacy and safety profile are strictly governed by its stereochemistry. The trans-isomer (diequatorial) is thermodynamically more stable and often the pharmacologically active form, while the cis-isomer (axial-equatorial) is frequently considered an impurity.

The Solution: Differentiating these isomers is challenging due to their identical molecular weight and similar polarity. Standard C18 HPLC often fails to provide baseline resolution. This guide details two robust protocols—Shape-Selective RP-HPLC and Supercritical Fluid Chromatography (SFC) —to achieve definitive separation (


).

Part 1: Structural Analysis & Separation Logic

To separate these isomers, one must exploit their hydrodynamic volume and shape rather than just hydrophobicity.

  • Trans-Isomer: Adopts a "chair" conformation where both bulky groups (sulfamoyl and carboxyl) are equatorial. This creates a linear, planar structure that maximizes surface area contact with the stationary phase.

  • Cis-Isomer: One group is axial and the other equatorial.[1][2][3] This creates a "bent" or "kinked" structure with reduced effective contact area.

Visualization: Mechanism of Shape Selectivity

The following diagram illustrates why Phenyl-Hexyl or Polymeric C18 phases are superior to standard Monomeric C18 for this application.

ShapeSelectivity cluster_0 Stationary Phase Interaction (Phenyl-Hexyl) cluster_1 Chromatographic Outcome Node_Phase Phenyl-Hexyl Ligands (Rigid, Pi-Pi potential) Node_Trans Trans-Isomer (Linear/Diequatorial) High Surface Contact Node_Phase->Node_Trans Steric Fit Node_Cis Cis-Isomer (Bent/Axial-Equatorial) Low Surface Contact Node_Phase->Node_Cis Steric Clash Node_RetTrans Stronger Retention (Elutes Later) Node_Trans->Node_RetTrans Node_RetCis Weaker Retention (Elutes Earlier) Node_Cis->Node_RetCis

Caption: Schematic of shape selectivity. The linear trans-isomer maximizes interaction with the rigid stationary phase, resulting in greater retention compared to the bent cis-isomer.

Part 2: Method 1 - Enhanced Reverse Phase HPLC

Best for: QC environments, standard equipment availability, and aqueous solubility.

Standard C18 columns often result in co-elution because the hydrophobicity difference is negligible. We must use a Phenyl-Hexyl phase which offers orthogonal selectivity based on the


-

interactions with the sulfonamide group and steric discrimination of the cyclohexane ring.
Physicochemical Constraints
  • Carboxylic Acid pKa: ~4.5

  • Sulfonamide pKa: ~10.0

  • Strategy: Maintain mobile phase pH < 3.0. This keeps the carboxylic acid protonated (neutral), increasing retention and preventing peak tailing caused by ionic interactions with silanols.

Protocol A: Shape-Selective HPLC
ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3-5 µmPhenyl ligands provide shape selectivity that C18 lacks.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses acid ionization (

).
Mobile Phase B Methanol (MeOH)MeOH is a protic solvent that enhances shape selectivity compared to ACN.
Gradient 5% B to 40% B over 15 minShallow gradient required to resolve diastereomers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210-220 nmSulfonamide absorption is strong here; carboxyl is weak.
Temperature 25°C (Ambient)Critical: Lower temperatures enhance shape selectivity by reducing ligand molecular motion.

Part 3: Method 2 - Supercritical Fluid Chromatography (SFC)

Best for: High-throughput screening, preparative purification, and green chemistry initiatives.

SFC is superior for separating stereoisomers of polar compounds. The diffusivity of supercritical CO2 allows for higher resolution per unit time.

Protocol B: High-Speed SFC
ParameterSpecificationCausality / Rationale
Column 2-Ethylpyridine (2-EP) or Diol , 150 x 3.0 mm, 3 µm2-EP interacts with the sulfonamide; Diol interacts with the acid. Both offer excellent isomer resolution.[4]
Co-Solvent Methanol + 0.2% Ammonium HydroxideBasic additive improves peak shape for the sulfonamide moiety.
Gradient 5% to 25% Co-solvent over 5 minRapid elution due to low viscosity of scCO2.
Back Pressure 120-150 barMaintains supercritical density.
Temperature 40°CStandard SFC operating range.

Part 4: Comparative Performance Analysis

The following data represents typical performance metrics observed when separating 1,4-disubstituted cyclohexane isomers (based on analogous Tranexamic acid precursor data).

MetricMethod 1: RP-HPLC (Phenyl-Hexyl)Method 2: SFC (2-EP)Verdict
Resolution (

)
2.2 - 2.8> 4.0SFC Wins (Superior selectivity)
Run Time 15 - 20 minutes4 - 6 minutesSFC Wins (3x throughput)
Solvent Consumption High (Organic/Water)Low (Mostly CO2)SFC Wins (Greener)
Robustness High (Standard QC)Moderate (Requires backpressure control)HPLC Wins (Ease of transfer)
Elution Order Cis then TransTrans then Cis (Phase dependent)Check Standards

Part 5: Experimental Validation (Self-Validating System)

How do you confirm which peak is which without a reference standard? You must use NMR Spectroscopy to validate the chromatography.

The NMR "Gold Standard" Protocol
  • Isolate the two peaks via Preparative HPLC.

  • Dry fractions and reconstitute in DMSO-d6.

  • Analyze

    
    -NMR focusing on the methine proton at the C1/C4 position.
    

Diagnostic Criteria:

  • Trans-Isomer (Axial-Axial coupling): The proton at C1 is axial. It couples with adjacent axial protons.

    • Coupling Constant (

      
      ):  Large, typically 10–12 Hz  (triplet of triplets).
      
  • Cis-Isomer (Axial-Equatorial coupling): The proton is equatorial (or average of flips).

    • Coupling Constant (

      
      ):  Small, typically 2–5 Hz  (broad singlet or narrow multiplet).
      
Workflow Diagram: From Synthesis to QC

Workflow cluster_Method Method Selection Start Crude Synthesis Mixture (Cis/Trans Mix) Decision Is SFC Available? Start->Decision Path_HPLC Method A: Phenyl-Hexyl HPLC (pH 2.5, 25°C) Decision->Path_HPLC No Path_SFC Method B: 2-EP SFC (MeOH Co-solvent) Decision->Path_SFC Yes Validation Peak Isolation & NMR Validation (Check J-coupling) Path_HPLC->Validation Path_SFC->Validation Final Routine QC Method Established Validation->Final

Caption: Decision tree for selecting the optimal chromatographic method and validating isomer identity via NMR.

References

  • SIELC Technologies. HPLC Separation of cis- and trans-1,4-cyclohexanedicarboxylic Acid on Newcrom BH Column. Retrieved from .

  • Sander, L. C., & Wise, S. A. (1987). Shape Selectivity in Reversed-Phase Liquid Chromatography for the Separation of Planar and Non-Planar Solutes. Journal of Chromatography A. .

  • PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from .

  • PharmaCompass. Process for Separation of Cis/Trans Isomers of Cyclohexane Derivatives (Patent Landscape). Retrieved from .

  • Waters Corporation. Strategies for Separating Geometric Isomers using SFC. Retrieved from .

Sources

Safety Operating Guide

4-Sulfamoylcyclohexane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Sulfamoylcyclohexane-1-carboxylic acid Proper Disposal Procedures

IMMEDIATE ACTION CARD: this compound[1]

Critical Check Status/Action
CAS Registry Number 17567-65-8 (Verify against specific container label; likely analog to 4-sulfamoylbenzoic acid)
Chemical Nature Acidic Sulfonamide Intermediate (Bioactive)
Primary Hazard Skin/Eye Irritant (Acidic); Environmental Toxin (Antibiotic class)
Spill Response Solid: Sweep carefully (avoid dust).[1][2] Liquid: Absorb with vermiculite.[1] Neutralize with weak base (Sodium Bicarbonate).[1]
Disposal Method High-Temperature Incineration (Preferred) to destroy sulfonamide moiety.[1]
Drain Disposal STRICTLY PROHIBITED .[1] Do not release to sewer.

Chemical Profile & Hazard Assessment

To dispose of this compound safely, you must first understand its dual-functional nature.[1] It contains both a carboxylic acid group (-COOH) and a sulfonamide group (-SO₂NH₂) attached to a cyclohexane ring.[1] This structure dictates its reactivity and environmental impact.[1]

  • Acidity (pKa ~4.5 - 5.0): The carboxylic acid moiety makes this compound acidic.[1] In aqueous solution, it will lower pH, posing a corrosion risk to soft metals and an irritation risk to mucous membranes.

  • Bioactivity (Sulfonamide): The sulfamoyl group classifies this as a sulfonamide.[1] Even if used as a synthetic intermediate, it must be treated as a potential antibiotic.[1] Environmental release contributes to antimicrobial resistance (AMR).

  • Physical State: Typically a white to off-white solid powder.[1]

  • Solubility: Moderate solubility in water; higher solubility in basic aqueous solutions (forming salts) and polar organic solvents (DMSO, Methanol).[1]

Risk Matrix:

  • Human Health: Irritant (H315, H319).[1][2] Inhalation of dust may cause respiratory irritation.[1]

  • Ecological: High.[1][3] Sulfonamides are persistent organic pollutants (POPs) in water systems and toxic to aquatic bacteria.[1]

Pre-Disposal Treatment & Segregation

Effective disposal starts at the bench. You must segregate this waste stream to prevent dangerous reactions and ensure downstream destruction.[1]

Segregation Logic (The "Binning" Problem)

Do not mix this compound with incompatible streams.

  • INCOMPATIBLE: Strong Oxidizers (Peroxides, Nitric Acid) – Risk of exothermic reaction.[1]

  • INCOMPATIBLE: Cyanides or Sulfides – Acidic waste can liberate toxic HCN or H₂S gas.[1]

  • COMPATIBLE: Other organic acids, non-halogenated organic solvents (if dissolved).[1]

Visualizing the Segregation Workflow

SegregationLogic Chemical 4-Sulfamoylcyclohexane- 1-carboxylic acid Check Check Compatibility Chemical->Check Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Check->Oxidizers NO (Fire Risk) Bases Strong Bases (NaOH, KOH) Check->Bases NO (Exothermic) Cyanides Cyanides/Sulfides Check->Cyanides NO (Gas Release) OrgAcids Organic Acids Bin Check->OrgAcids YES (If Liquid) SolidWaste Solid Hazardous Waste Check->SolidWaste YES (If Solid)

Figure 1: Segregation logic to prevent incompatible mixtures during waste collection.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Contaminated PPE)[1]
  • Primary Goal: Containment of dust.[1]

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-bagged in heavy-duty polyethylene bags.

  • Labeling: Must be labeled "Hazardous Waste - Solid."[1] Explicitly list "this compound" and add the hazard tag "Irritant."[1]

  • Protocol:

    • Wear nitrile gloves, lab coat, and safety glasses.[1]

    • Transfer solid waste directly into the container.[1] Do not sweep into a general trash bin.[1]

    • Wipe down the exterior of the container before storage.[1]

Scenario B: Liquid Waste (Mother Liquors/Solvent Mixtures)
  • Primary Goal: pH stability and solvent compatibility.

  • Container: Glass amber bottle or HDPE carboy (if solvent compatible).

  • pH Check: If the solution is highly acidic (pH < 2), consider neutralizing to pH 5-9 using Sodium Bicarbonate before adding to a general organic waste container, unless your facility accepts acidic organic waste directly (check local EHS rules).[1]

  • Protocol:

    • Verify the receiving carboy does not contain strong oxidizers.[1]

    • Pour waste using a funnel to prevent splashing.[1]

    • Log the volume and concentration on the waste tag immediately.[1]

Regulatory Framework & Compliance

Understanding why we dispose of it this way builds compliance trust.[1]

Regulatory BodyClassificationRequirement
RCRA (USA) Non-Listed / Characteristic While not explicitly P or U listed, it may be D002 (Corrosive) if pH < 2.[1]0. Even if pH > 2, the "Cradle-to-Grave" liability applies.[1]
EPA (General) Bioactive Pollutant Sulfonamides are emerging contaminants.[1] Incineration is the Best Demonstrated Available Technology (BDAT) to break the sulfonamide bond.[1]
Local EHS Chemical Waste Most institutions classify this as "Non-Halogenated Organic Waste" (if in solvent) or "Solid Chemical Waste."[1]

Why Incineration? Landfilling sulfonamides allows them to leach into groundwater, promoting antibiotic-resistant bacteria.[1] High-temperature incineration (>1000°C) ensures the complete destruction of the sulfamoyl moiety into SO₂ and NOₓ, which are captured by scrubbers.[1]

Emergency Spill Response

If a spill occurs outside of a fume hood:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE Up: Wear double nitrile gloves, goggles, and a N95/P100 dust mask (if solid powder).[1]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.[1]

    • Liquid: Encircle with absorbent socks.[1] Cover with vermiculite or sand.[1]

  • Neutralize (Liquids): Sprinkle Sodium Bicarbonate (baking soda) or Calcium Carbonate over the spill until bubbling stops.

  • Clean: Wash the area with soap and water.[1][4] Collect all cleanup materials as hazardous waste.[1]

Disposal Decision Tree

DisposalTree Start Waste Generated State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid SolidAction Double Bag or HDPE Jar Label: 'Toxic/Irritant' Solid->SolidAction pHCheck Check pH Liquid->pHCheck Neutralize Neutralize with NaHCO3 to pH 6-8 pHCheck->Neutralize pH < 2 SolventCheck Contains Halogens? pHCheck->SolventCheck pH > 2 Neutralize->SolventCheck HalogenBin Halogenated Waste Bin SolventCheck->HalogenBin Yes (e.g. DCM) NonHalogenBin Non-Halogenated Waste Bin SolventCheck->NonHalogenBin No (e.g. MeOH)

Figure 2: Decision matrix for categorizing this compound waste.

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][5][6] National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1][7][8] Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][9] Retrieved from [Link][1]

  • Baran, W., et al. (2011).[1] Hydrolysis and photolysis of sulfonamides in aquatic environment. Journal of Hazardous Materials. (Contextual grounding for sulfonamide stability and incineration requirement).

Sources

Personal protective equipment for handling 4-Sulfamoylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-Sulfamoylcyclohexane-1-carboxylic acid is a bifunctional intermediate often utilized in the synthesis of diuretic agents and carbonic anhydrase inhibitors.[1] Its handling requires a nuanced approach that addresses two distinct chemical risks: the corrosivity of the carboxylic acid moiety and the sensitization potential of the sulfonamide group.

As researchers, we often treat intermediates with less rigor than final drug candidates.[1] However, the sulfonamide moiety presents a specific immunological risk (hypersensitivity) that necessitates stricter respiratory and dermal controls than standard organic acids.[1] This guide provides a self-validating safety protocol to ensure data integrity and personnel safety.

Hazard Profiling & Mechanism

To select the correct PPE, we must understand the "Why" behind the hazard.[1]

Functional GroupPrimary HazardPhysiological Mechanism
Carboxylic Acid (-COOH) Irritation / CorrosionProton donation lowers pH on mucosal membranes, causing immediate irritation to eyes and respiratory tract (H315, H319).[1]
Sulfonamide (-SO₂NH₂) SensitizationActs as a hapten; can bind to serum proteins to form immunogenic complexes, potentially triggering Type I (IgE-mediated) or Type IV (T-cell mediated) hypersensitivity.[1]
Cyclohexane Ring LipophilicityIncreases skin permeability compared to simple mineral acids, facilitating dermal absorption.[1]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Tiered Risk Approach .[1] Select the tier based on your operational scale.[1]

Tier 1: Analytical Scale (< 100 mg)

Standard bench work, HPLC prep, weighing small aliquots.[1]

  • Hand Protection: Nitrile gloves (Min.[1] thickness: 0.11 mm).[1] Protocol: Change every 60 minutes or immediately upon splash.

  • Eye Protection: ANSI Z87.1 Safety Glasses with side shields.[1]

  • Respiratory: Handling must occur inside a certified Chemical Fume Hood.[1] If a hood is unavailable, an N95 respirator is the minimum requirement to prevent sensitization.[1]

  • Body: Standard cotton lab coat (buttoned).

Tier 2: Preparative/Synthesis Scale (> 100 mg)

Reaction setup, bulk weighing, waste consolidation.[1]

  • Hand Protection: Double-gloving is mandatory.[1]

    • Inner Layer: 0.11 mm Nitrile (inspection layer).[1]

    • Outer Layer: 0.15 mm Extended Cuff Nitrile (barrier layer).[1]

  • Eye Protection: Chemical Splash Goggles (indirect venting) to prevent vapor/powder entry.[1]

  • Respiratory: Chemical Fume Hood (Face velocity: 100 fpm).[1]

  • Body: Tyvek® lab coat or apron over standard coat to prevent dust accumulation on personal clothing (reducing take-home exposure risk).[1]

Quantitative PPE Specifications
PPE ComponentMaterial StandardRationale
Glove Material Nitrile Rubber Excellent resistance to organic acids.[1] Latex is prohibited due to high permeation rates for cyclohexyl compounds.[1]
Glove Thickness ≥ 0.11 mm (4 mil) Thin exam gloves may allow micro-permeation of the lipophilic cyclohexane ring.[1]
Eye Protection Polycarbonate Impact resistance + UV absorption.[1] Must be distinct from prescription glasses.[1]

Operational Workflows & Engineering Controls

A. Weighing & Transfer (The Critical Step)

Risk: Static electricity often causes cyclohexane derivatives to "fly," creating invisible dust clouds.[1]

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.[1]

  • Draft Shield: Ensure the balance draft shield is closed during measurement to prevent turbulence from the fume hood.

  • Wet Wipe Method: Place a damp Kimwipe around the balance perimeter to capture stray particles.[1]

B. Solubilization

Risk: Exothermic protonation.[1]

  • Solvent Choice: When dissolving in basic buffers (e.g., NaOH, NaHCO₃), add the solid slowly to the liquid.[1]

  • Venting: Do not cap the vessel tightly immediately after dissolution; allow CO₂ or heat to dissipate if carbonate buffers are used.[1]

C. Waste Disposal

Risk: Acidification of waste streams.[1]

  • Segregation: Dispose of as Solid Organic Acid Waste .[1] Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent violent oxidation of the cyclohexane ring.[1]

  • Labeling: Clearly mark "Contains Sulfonamide" on the waste tag to alert waste handlers of the sensitization risk.[1]

Visualized Safety Logic (Graphviz)[1]

The following diagram outlines the decision-making process for handling this compound, integrating safety checks into the workflow.

SafetyProtocol Start Start: Handling this compound RiskAssess Risk Assessment: Quantity > 100mg? Start->RiskAssess Tier1 Tier 1 PPE: Single Nitrile Gloves Safety Glasses Fume Hood RiskAssess->Tier1 No (<100mg) Tier2 Tier 2 PPE: Double Nitrile Gloves Splash Goggles Tyvek Apron RiskAssess->Tier2 Yes (>100mg) Weighing Weighing Protocol: 1. Anti-static treatment 2. Damp wipe perimeter Tier1->Weighing Tier2->Weighing Solubilization Solubilization: Add Solid to Liquid Monitor Exotherm Weighing->Solubilization SpillCheck Spill Occurred? Solubilization->SpillCheck Cleanup Spill Protocol: 1. Isolate Area 2. Neutralize (Bicarb) 3. Wet Sweep (No Dust) SpillCheck->Cleanup Yes Disposal Disposal: Segregate as Organic Acid Label 'Sulfonamide Sensitizer' SpillCheck->Disposal No Cleanup->Disposal

Caption: Operational logic flow for handling this compound, delineating risk-based PPE selection and spill response loops.

Emergency Response Protocols

Skin Contact (Dermal)[1]
  • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.[1]

  • Wash: Flush with lukewarm water and non-abrasive soap for 15 minutes.[1]

  • Verify: Check for erythema (redness).[1] If red, seek medical attention due to potential sulfonamide allergy.[1]

Inhalation (Dust)[1][2]
  • Evacuate: Move to fresh air immediately.

  • Alert: If wheezing occurs, this may indicate a hypersensitivity reaction.[1] Administer oxygen if trained and call emergency services.[1]

References

  • PubChem. (2024).[1][2] this compound (Compound Summary).[1] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][3] Personal Protective Equipment: Chemical Resistance Guide.[1][4][5] U.S. Department of Labor.[1] [Link][1]

  • National Institutes of Health (NIH). (2023).[1] Sulfonamide Allergy: Clinical Implications.[1][6] National Center for Biotechnology Information.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.